Technical Documentation Center

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane
  • CAS: 1935565-29-9

Core Science & Biosynthesis

Foundational

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane chemical structure and properties

The following technical guide details the structure, properties, and synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a high-value scaffold in medicinal chemistry used as a conformationally restricted bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, properties, and synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a high-value scaffold in medicinal chemistry used as a conformationally restricted bioisostere of morpholine.

Executive Summary

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bridged bicyclic heterocycle belonging to the class of "bridged morpholines." By introducing a methylene bridge across the morpholine ring and a methyl substituent at the bridgehead, this scaffold locks the nitrogen lone pair vector, reduces conformational entropy, and modifies the lipophilicity profile compared to the parent morpholine. It is primarily utilized in fragment-based drug discovery (FBDD) to improve the metabolic stability and target affinity of drug candidates.

PropertyDetail
IUPAC Name 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane
CAS Number 1935565-29-9
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Core Scaffold Bridged Morpholine (Morpholine-Proline Chimera)
Key Application Bioisostere for morpholine/piperazine; GPCR/Kinase ligands

Structural Analysis & Stereochemistry

Atom Mapping and Numbering

The nomenclature follows the Von Baeyer system for bicyclic alkanes. The skeleton is a bicyclo[2.2.1]heptane (norbornane) derivative.

  • Position 1 (Bridgehead): Substituted with a Methyl group.

  • Position 2: Oxygen atom (Ether linkage).

  • Position 5: Nitrogen atom (Amine).

  • Position 7: Methylene bridge.

Structural Logic: The scaffold is best understood as a derivative of 4-hydroxy-L-proline .

  • C1 (Bridgehead) corresponds to the C4 position of the original proline ring.

  • C4 (Bridgehead) corresponds to the C2 position of the original proline ring.

  • The 1-Methyl group indicates a quaternary center at the bridgehead adjacent to the oxygen, derived from a 4-methyl-4-hydroxyproline precursor.

Conformation and Vector Analysis

Unlike morpholine, which exists in a dynamic chair conformation, the [2.2.1] bridge locks the ring into a rigid boat-like geometry. This has two critical medicinal chemistry implications:

  • Vector Definition: The nitrogen lone pair and the C-N bond vectors are fixed, allowing for precise probing of receptor binding pockets.

  • Reduced Entropy Penalty: Upon binding, the rigid scaffold pays a lower entropic cost compared to a flexible morpholine, potentially increasing potency.

Structure cluster_0 Morpholine (Flexible) cluster_1 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Rigid) M_Chair Chair Conformation (Dynamic) M_Boat Boat Conformation (High Energy) M_Chair->M_Boat Flip B_Rigid Locked [2.2.1] System Defined N-Vector M_Chair->B_Rigid Bridging Strategy (Entropy Reduction)

Figure 1: Conformational restriction strategy transforming flexible morpholine into the rigid bicyclic scaffold.

Physicochemical Properties[1][2]

The introduction of the bridge and the methyl group alters the physicochemical profile significantly compared to morpholine.

PropertyMorpholineParent [2.2.1] Scaffold1-Methyl-[2.2.1] AnalogImplication
LogP (Lipophilicity) -0.86-0.30~0.2 - 0.5 Improved permeability; better CNS penetration potential.
pKa (Basicity) 8.368.6~8.8 - 9.0 Slightly more basic due to inductive effect of the bridgehead methyl.
Fsp³ (Fraction sp³) 1.01.01.0 High 3D character (escape from flatland).
Metabolic Stability ModerateHighHigh Bridgehead substitution blocks oxidative metabolism at the C1 position.

Synthesis Protocol

The synthesis of the 1-methyl variant presents a specific challenge: the formation of the quaternary center at the bridgehead. Unlike the parent compound which uses a Mitsunobu reaction on a secondary alcohol, the 1-methyl analog requires the cyclization of a tertiary alcohol , which precludes standard Mitsunobu conditions.

Mechanism: Intramolecular nucleophilic substitution (Sɴ2) of a primary mesylate by a tertiary alkoxide.

Retrosynthetic Analysis
  • Target: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.[1]

  • Precursor: cis-4-Hydroxy-4-methyl-L-prolinol derivative.

  • Starting Material: N-Boc-4-oxo-L-proline methyl ester.

Step-by-Step Experimental Workflow
Step 1: Grignard Addition (Installation of Methyl Group)
  • Reagents: N-Boc-4-oxo-L-proline methyl ester, Methylmagnesium bromide (MeMgBr), THF.

  • Conditions: -78°C to RT, anhydrous atmosphere.

  • Outcome: Formation of N-Boc-4-hydroxy-4-methylproline methyl ester.

  • Critical Note: This step determines the stereochemistry. The Grignard reagent typically attacks from the less hindered face. Separation of diastereomers may be required to isolate the isomer where the 4-OH and 2-COOMe groups are cis (syn) relative to the ring plane, which is necessary for the subsequent bridging.

Step 2: Reduction of Ester
  • Reagents: Lithium Borohydride (LiBH₄) or LiAlH₄.

  • Solvent: THF or EtOH/THF.

  • Outcome: Reduction of the C2-ester to a primary alcohol (C2-CH₂OH).

  • Product: N-Boc-2-(hydroxymethyl)-4-methylpyrrolidin-4-ol.

Step 3: Activation and Cyclization
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), followed by Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DCM (for mesylation), THF/DMF (for cyclization).

  • Protocol:

    • Selectively mesylate the primary alcohol at 0°C (the tertiary OH is sterically hindered and less reactive).

    • Treat the intermediate monomesylate with strong base (NaH) to deprotonate the tertiary hydroxyl group.

    • The resulting tertiary alkoxide attacks the primary mesylate intramolecularly to close the ether bridge.

  • Outcome: N-Boc-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Step 4: Deprotection
  • Reagents: TFA/DCM or HCl/Dioxane.

  • Outcome: Removal of the Boc group to yield the final amine salt.

Synthesis SM N-Boc-4-oxo-proline ester Step1 1. MeMgBr, THF, -78°C (Grignard Addition) SM->Step1 Int1 N-Boc-4-hydroxy-4-methyl proline ester (cis-isomer) Step1->Int1 Step2 2. LiBH4, THF (Ester Reduction) Int1->Step2 Int2 Diol Intermediate (Primary & Tertiary OH) Step2->Int2 Step3 3. MsCl, Et3N; then NaH, THF (Intramolecular Cyclization) Int2->Step3 Product_Prot N-Boc-1-methyl-2-oxa-5-azabicyclo[2.2.1] Step3->Product_Prot Step4 4. HCl/Dioxane (Deprotection) Product_Prot->Step4 Final 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Target) Step4->Final

Figure 2: Synthetic pathway for the 1-methyl analog via 4-oxoproline.

Applications in Drug Discovery[4][5]

Fragment-Based Drug Discovery (FBDD)

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is an ideal "fragment" due to its low molecular weight (<120 Da) and high solubility. It serves as a rigid core that can be elaborated at the nitrogen (N5) to probe biological targets.

Bioisosterism
  • Morpholine Replacement: Used to replace morpholine rings in lead compounds to improve metabolic stability (blocking the alpha-carbon oxidation) and selectivity.

  • Proline Mimetic: Acts as a constrained proline analogue, relevant in peptide mimetics and protease inhibitors.

Case Study: Acetylcholine Receptors

Bridged bicyclic amines often exhibit affinity for nicotinic acetylcholine receptors (nAChRs) due to the specific distance between the basic nitrogen and the hydrogen-bond accepting oxygen. The 1-methyl substitution can tune this affinity by restricting the conformational space further and providing a hydrophobic anchor point.

References

  • Chemical Structure & Identity : PubChem. 2-Oxa-5-azabicyclo[2.2.1]heptane. National Library of Medicine. Available at: [Link]

  • Synthesis of Bridged Morpholines : An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. RHHZ (Chemical Data). Available at: [Link] (Referenced via search snippet 1.2).

  • Scaffold Utility : Blanchard, S. et al. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. J. Org.[2] Chem. 2022, 87, 16. Available at: [Link]

Sources

Exploratory

Bridged Morpholine Isosteres: Engineering 3D-Scaffolds for Next-Generation Therapeutics

Topic: Bridged Morpholine Isosteres for Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Escaping "Flatland" Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bridged Morpholine Isosteres for Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Escaping "Flatland"

Morpholine is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Gefitinib, Linezolid), valued for its moderate basicity (pKa ~8.3), metabolic solubility, and hydrogen-bonding capability. However, its high sp³ character is often compromised by a flexible chair conformation that can lead to promiscuous binding and metabolic liability at the


-carbons.

Bridged morpholine isosteres represent a strategic evolution in scaffold design. By introducing a hydrocarbon bridge across the morpholine ring, medicinal chemists can:

  • Lock Conformation: Restrict the spatial vector of the nitrogen lone pair and oxygen acceptors, improving selectivity.

  • Modulate Lipophilicity: Counterintuitively reduce LogD in specific bridging vectors despite adding carbon content.

  • Block Metabolism: Sterically shield labile sites from CYP450 oxidation.

  • Expand IP Space: Move beyond crowded chemical space into novel, patentable architectures.

Structural Landscape & Physicochemical Profiling[1]

The transition from morpholine to its bridged analogues involves distinct topological changes. We focus on three primary scaffolds that have gained traction in high-impact medicinal chemistry campaigns.

Core Scaffolds
Scaffold NameIUPAC NomenclatureBridge TypeKey Feature
[2.2.1] Core 2-oxa-5-azabicyclo[2.2.1]heptaneMethylene (C1)High rigidity; mimics proline/GABA structures.
[3.2.1] Core A 8-oxa-3-azabicyclo[3.2.1]octaneEthylene (C2)"Tropane-like" ether; bulky, excellent metabolic shield.
[3.2.1] Core B 3-oxa-8-azabicyclo[3.2.1]octaneEthylene (C2)Nitrogen at the bridgehead; distinct vector for H-bonding.
Comparative Physicochemical Data

The following data highlights the shift in properties when replacing morpholine with bridged variants.

PropertyMorpholine8-oxa-3-azabicyclo[3.2.1]octane2-oxa-5-azabicyclo[2.2.1]heptaneImpact
pKa (Conj. Acid) ~8.3~8.5 - 9.0~7.8 - 8.2Vector Dependent: Bridging can lower pKa (improving BBB pen) or raise it depending on ring strain and solvation penalty.
ClogP -0.86-0.4 (approx)-0.25Lipophilicity: Generally increases slightly due to added carbon, but LogD may decrease due to solvation shell changes.
Metabolic Stability Low (

-C oxidation)
HighHighCYP Blocking: The bridge sterically hinders the approach of CYP450 Fe-oxo species to the

-carbons.
TPSA ~12 Ų~21 Ų~21 ŲPolarity: Slight increase in effective polar surface area due to rigid exposure of heteroatoms.

Critical Insight: A study demonstrated that one-carbon bridged morpholines can lower LogD


 by up to 0.8 units compared to their unbridged counterparts, a phenomenon attributed to the disruption of the hydration shell and reduction of the "flat" hydrophobic surface area (Bodnarchuk et al., J. Med. Chem.).[1][2][3][4][5]

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy a bridged morpholine isostere in your lead optimization campaign.

ScaffoldSelection Start Lead Compound with Morpholine Problem1 Issue: Metabolic Instability (High Clearance) Start->Problem1 Problem2 Issue: Off-Target Selectivity (Promiscuous Binding) Start->Problem2 Problem3 Issue: Poor Permeability (Low CNS Penetration) Start->Problem3 Action1 Select 8-oxa-3-azabicyclo[3.2.1]octane (Steric Shielding of alpha-C) Problem1->Action1 Block Oxidation Action2 Select 2-oxa-5-azabicyclo[2.2.1]heptane (Vector Locking) Problem2->Action2 Rigidify Vector Action3 Tune pKa via Bridgehead (Modulate Basicity) Problem3->Action3 Lower pKa Result Optimized Candidate: High Stability, Selective, IP Novel Action1->Result Action2->Result Action3->Result

Caption: Decision matrix for replacing morpholine with bridged isosteres based on specific DMPK or potency liabilities.

Synthetic Methodologies

The synthesis of bridged morpholines often requires distinct strategies compared to the simple dialkylation used for morpholine. Below is a high-value, scalable protocol for the 8-oxa-3-azabicyclo[3.2.1]octane core, derived from renewable furan feedstocks.

Protocol: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane

Source Grounding: This route is adapted from the concise synthesis reported by Thiery et al. (2019) and validated in scale-up scenarios.

Reaction Scheme Visualization

SynthesisRoute SM Furan-2,5-dicarboxylic acid Step1 1. Hydrogenation (H2, Pd/C, AcOH) SM->Step1 Inter1 Tetrahydrofuran-2,5- dicarboxylic acid Step1->Inter1 Step2 2. Cyclization (BnNH2, Heat) Inter1->Step2 Inter2 Bicyclic Imide Step2->Inter2 Step3 3. Reduction (LiAlH4 or BH3) Inter2->Step3 Product 8-oxa-3-azabicyclo [3.2.1]octane Step3->Product

Caption: Three-step synthetic pathway from furan-2,5-dicarboxylic acid to the bridged morpholine core.

Step-by-Step Experimental Procedure

Step 1: Hydrogenation of Furan Core

  • Charge: In a high-pressure reactor, dissolve furan-2,5-dicarboxylic acid (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Catalyst: Add 10 wt% Pd/C catalyst.

  • Reaction: Pressurize with H

    
     (balloon or 1-3 bar) and heat to 60°C. Stir vigorously for 12–24 hours until H
    
    
    
    uptake ceases.
  • Workup: Filter the hot solution through Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield cis-tetrahydrofuran-2,5-dicarboxylic acid as a white solid (Yield: >95%). Note: The cis-configuration is crucial for the subsequent bridging step.

Step 2: Double Condensation/Cyclization

  • Reactants: Suspend the dicarboxylic acid (1.0 equiv) in xylene or use a solvent-free melt approach if applicable. Add benzylamine (1.05 equiv).

  • Conditions: Heat the mixture to reflux (or 150-170°C in melt) with a Dean-Stark trap to remove water.

  • Mechanism: The reaction proceeds via double amidation followed by dehydration to form the bicyclic imide.

  • Workup: Upon completion, cool the mixture. The product, 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione , often precipitates or can be recrystallized from ethanol (Yield: ~75-80%).

Step 3: Global Reduction

  • Setup: Under N

    
     atmosphere, suspend the imide (1.0 equiv) in anhydrous THF.
    
  • Reduction: Slowly add LiAlH

    
     (2.5 equiv) or BH
    
    
    
    -THF complex at 0°C. CAUTION: Exothermic gas evolution.
  • Reflux: Heat to reflux for 4-6 hours to ensure complete reduction of both carbonyls.

  • Quench: Cool to 0°C. Carefully quench (Fieser method: water, 15% NaOH, water). Filter salts.

  • Deprotection (Optional): If the free amine is required, the benzyl group is removed via catalytic hydrogenolysis (H

    
    , Pd(OH)
    
    
    
    /C, MeOH).
  • Isolation: The final 8-oxa-3-azabicyclo[3.2.1]octane is isolated as a hydrochloride salt or free base oil.

Case Study: mTOR Inhibitors (PQR620)

Challenge: First-generation mTOR inhibitors suffered from poor brain penetration and lack of selectivity against PI3K isoforms due to the high structural homology of the ATP-binding cleft.

Solution: Researchers at the University of Basel and Polyphor Ltd. utilized a double-bridged morpholine strategy .

  • Compound: PQR620.

  • Modification: Replacement of the standard morpholine with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane .

  • Outcome:

    • Selectivity: The rigid bridge locked the morpholine oxygen into a vector that engaged a specific water-mediated H-bond network unique to mTOR, which was sterically inaccessible in PI3K.

    • DMPK: The bridged scaffold reduced the number of rotatable bonds and lowered the polar surface area penalty relative to open-chain analogues, leading to a brain/plasma ratio > 1.0.

    • Efficacy: Highly potent inhibition of mTORC1/2 with excellent metabolic stability in hepatocytes.

References

  • Thiery, E. et al. (2019). Concise syntheses of bridged morpholines. RSC Advances.

  • Bodnarchuk, M. S. et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.

  • Borsari, C. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.

  • Wymann, M. P. et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 8-Oxa-3-azabicyclo[3.2.1]octane.[4][6][7][8] National Library of Medicine.

Sources

Foundational

The Lipophilicity Paradox of Bridged Bicyclic Morpholine Analogs: A Technical Guide for Drug Design

Executive Summary: Escaping Flatland In modern drug discovery, the drive to improve clinical success rates has led to a paradigm shift known as "escaping flatland"—increasing the fraction of sp³-hybridized carbons ( ) wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the drive to improve clinical success rates has led to a paradigm shift known as "escaping flatland"—increasing the fraction of sp³-hybridized carbons (


) within drug candidates to enhance target selectivity and aqueous solubility. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to modulate basicity and improve pharmacokinetic (PK) profiles[1]. However, standard morpholines often suffer from metabolic liabilities and conformational flexibility.

The introduction of bridged bicyclic morpholine analogs (oxa-azabicycloalkanes)—such as 8-oxa-3-azabicyclo[3.2.1]octane and 2-oxa-5-azabicyclo[2.2.1]heptane—represents a sophisticated structural evolution[2][3]. As an application scientist analyzing structure-property relationships, I frequently encounter a counter-intuitive phenomenon with these scaffolds: adding a hydrophobic carbon bridge to the morpholine ring often lowers the molecule's lipophilicity (LogD) while increasing its basicity [4].

This whitepaper dissects the physicochemical causality behind this "lipophilicity paradox," provides a robust, self-validating protocol for profiling these compounds, and explores their application in advanced drug design.

Structural Chemistry and the Lipophilicity Paradox

The Conformational Dynamics of Bridging

Unsubstituted morpholine exists primarily in a flexible chair conformation. When a one-carbon or two-carbon tether is introduced across the ring, the molecule is locked into a rigid bicyclic framework. This geometric constraint forces the lone pairs of the oxygen and nitrogen atoms into highly specific, solvent-exposed trajectories (exit vectors)[3].

Causality of Reduced Lipophilicity

Intuitively, adding a methylene (


) bridge should increase lipophilicity (LogP) due to the addition of a lipophilic carbon unit. However, researchers have consistently reported that bridging morpholines across the ring with one-carbon tethers leads to a counter-intuitive reduction in lipophilicity[4]. The causality behind this drop in LogD

(often by up to 0.8 log units) is multi-factorial:
  • Increased Basicity (pKa Shift): The geometric constraint alters the hybridization and orbital overlap of the nitrogen atom. Bridged morpholines are typically more basic than their parent monocycles[4]. A higher pKa means the amine is more extensively protonated (ionized) at physiological pH (7.4), which drastically lowers the distribution coefficient (LogD).

  • Enhanced Hydration Penalty: The rigidification of the ring prevents the heteroatoms from adopting conformations that shield their lone pairs. The exposed oxygen and nitrogen lone pairs form stronger, more stable hydrogen-bond networks with water. Consequently, the thermodynamic penalty for desolvating the molecule to enter the lipophilic octanol (or lipid membrane) phase is significantly higher.

  • Dipole Moment Alteration: The locked 3D geometry often results in a higher net molecular dipole moment compared to the time-averaged dipole of a flexible morpholine, further favoring aqueous partitioning.

G A Bridged Morpholine Core B Conformational Restriction A->B C Increased Fsp3 & 3D Vector A->C D Exposed Heteroatom Lone Pairs B->D H Improved Target Selectivity C->H E Increased Basicity (pKa) D->E F Lowered LogD (pH 7.4) E->F G Enhanced Aqueous Solubility F->G

Caption: Causal pathway illustrating how structural bridging in morpholines modulates physicochemical properties.

Physicochemical Profiling: Quantitative Data

To illustrate this phenomenon, we can compare the parent morpholine ring with its bridged counterparts. The data below synthesizes typical physicochemical shifts observed when transitioning from flat to bridged architectures[3][4].

Scaffold NameStructure TypeApprox. pKaLogD (pH 7.4)

Key Property Shift
Morpholine Monocycle8.3-0.80.80Baseline reference.
8-oxa-3-azabicyclo[3.2.1]octane 1-Carbon Bridge8.8-1.51.00Increased basicity; LogD lowered by ~0.7 units.
2-oxa-5-azabicyclo[2.2.1]heptane 1-Carbon Bridge8.6-1.41.00Highly rigid; excellent aqueous solubility.

-CF

-Bridged Morpholine
Fluorinated Bridge4.5-0.31.00CF

acts as an electron-withdrawing group, drastically lowering pKa while increasing LogP[4].

Note: The introduction of electron-withdrawing groups (like -CF


) on the bridge can override the basicity increase, demonstrating that both the bicyclic system and substituents must be evaluated simultaneously to predict ADME traits[4].

Experimental Workflow: High-Throughput LogD & pKa Determination

To accurately capture the subtle lipophilicity shifts of bridged morpholines, standard computational (cLogP) models are insufficient. Empirical determination using a self-validating Shake-Flask LC-MS/MS and Potentiometric workflow is mandatory.

Rationale for Methodological Choices

We utilize LC-MS/MS rather than UV-Vis spectroscopy for quantification. Bridged morpholines often lack strong UV chromophores unless conjugated to an aromatic system. LC-MS/MS provides the sensitivity required to quantify the highly polar bridged analogs in the octanol phase, where their concentration is exceptionally low.

Step-by-Step Protocol: Shake-Flask LC-MS/MS for LogD

Phase 1: Preparation of Mutually Saturated Solvents

  • Combine 1-octanol and 50 mM Phosphate Buffer (pH 7.4) in a 1:1 ratio in a separatory funnel.

  • Shake vigorously for 5 minutes, then allow to separate for 24 hours at 25°C.

  • Causality Check: Octanol and water are partially miscible. Failing to pre-saturate the phases leads to volume shifts during the assay, altering the phase ratio and introducing systematic quantitative errors.

Phase 2: Compound Incubation

  • Prepare a 10 mM stock of the bridged morpholine analog in DMSO.

  • Spike 10 µL of the stock into a 2 mL glass vial containing 990 µL of the mutually saturated buffer and 1000 µL of mutually saturated octanol (Final compound concentration: 50 µM; DMSO < 1%).

  • Mechanically shake the vials at 1000 rpm for 60 minutes at exactly 25°C.

Phase 3: Phase Separation & Quantification

  • Centrifuge the vials at 4000 rpm for 15 minutes.

  • Causality Check: Centrifugation is critical to break any micro-emulsions. Micro-droplets of octanol suspended in the aqueous phase will artificially inflate the apparent aqueous concentration, skewing the LogD calculation.

  • Carefully aspirate 50 µL from the octanol layer (top) and 50 µL from the buffer layer (bottom) using distinct pipette tips. Dilute each into 950 µL of Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analyze both phases via LC-MS/MS (MRM mode). Calculate LogD using the peak area ratio:

    
    
    
Self-Validating System (System Suitability)

Every analytical batch must include two reference standards:

  • Atenolol (Low lipophilicity standard, expected LogD ~ -1.9)

  • Propranolol (High lipophilicity standard, expected LogD ~ 1.2) Validation Rule: If the back-calculated LogD of these standards deviates by >0.15 log units from established literature values, the phase separation is deemed compromised, and the entire batch is invalidated.

Workflow S1 Sample Prep (10 mM DMSO) S2 Potentiometric pKa Titration S1->S2 Aliquot 1 S3 Octanol/Buffer Partitioning (pH 7.4) S1->S3 Aliquot 2 S4 Phase Separation (Centrifugation) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 LogD Calculation & QC Validation S5->S6

Caption: Analytical workflow for the parallel determination of pKa and LogD with integrated QC validation.

Medicinal Chemistry Applications: Kinase Inhibitors

The unique lipophilicity and structural profile of bridged morpholines have solved critical roadblocks in oncology and CNS drug discovery[1].

Case Study: PI3K and mTOR Inhibitors The morpholine oxygen acts as a critical hydrogen bond acceptor in the "hinge region" of phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR)[2]. However, achieving selectivity between mTOR and PI3K


 is notoriously difficult due to active site homology.

By replacing a standard morpholine unit with the bridged 8-oxa-3-azabicyclo[3.2.1]octane , medicinal chemists successfully enhanced hydrophobic interactions with the kinase hinge region, achieving profound selectivity for mTOR over PI3K


[2]. Furthermore, because the bridged morpholine lowered the overall LogD

, the resulting drug candidates exhibited improved aqueous solubility and an optimized brain-to-plasma distribution ratio, which is critical for targeting CNS tumors[1].

References

  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines Source: ResearchGate / European Journal of Organic Chemistry URL
  • Source: uobasrah.edu.
  • 2-Oxa-5-azabicyclo[2.2.
  • Source: PMC / National Institutes of Health (NIH)

Sources

Exploratory

Stereochemistry and Synthetic Utility of 1-Methyl Substituted Azabicycloheptanes in Drug Discovery

Executive Summary Azabicycloheptanes—specifically the 7-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane systems—are conformationally rigid, privileged scaffolds in medicinal chemistry. Originally brought to promi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azabicycloheptanes—specifically the 7-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane systems—are conformationally rigid, privileged scaffolds in medicinal chemistry. Originally brought to prominence by the discovery of the highly potent natural analgesic epibatidine 1, these bicyclic amines serve as excellent bioisosteres for flexible piperidines and pyrrolidines 2.

While the parent unsubstituted scaffolds are widely utilized, the introduction of a 1-methyl group (bridgehead substitution) profoundly alters the stereochemical and electronic landscape of the molecule. This technical guide explores the causality behind these stereochemical shifts, detailing how bridgehead methylation dictates spatial symmetry, drives synthetic facial selectivity, and modulates pharmacological targeting.

Stereochemical Implications of Bridgehead Methylation

Symmetry Reduction and Desymmetrization

The parent unsubstituted 7-azabicyclo[2.2.1]heptane core possesses


 symmetry (assuming rapid nitrogen inversion), characterized by two orthogonal planes of symmetry:
  • 
     : Passing through N7, C1, and C4.
    
  • 
     : Bisecting the C2-C3 and C5-C6 bonds.
    

Because of the


 plane, the C2 and C3 positions are chemically equivalent. However, introducing a methyl group at the C1 bridgehead completely destroys the 

plane. While the molecule remains achiral overall (

symmetry is maintained via

), the C2 and C3 positions are critically desymmetrized. C2 (adjacent to the sterically bulky C1-methyl) becomes electronically and sterically distinct from C3 (adjacent to the C4-proton). This desymmetrization is a powerful tool for regioselective functionalization in drug synthesis.
Exo/Endo Diastereoselectivity and Steric Shielding

In bicyclic systems, substituents on the two-carbon bridges can adopt either an exo (pointing toward the nitrogen bridge) or endo (pointing away) orientation. The 1-methyl group introduces significant steric bulk on one side of the molecule. During synthetic elaborations—such as the reduction of a C2 ketone or the approach of a dienophile in a [4+2] aza-Diels-Alder reaction—the 1-methyl group acts as a steric shield. Reagents are forced to approach from the less hindered face, establishing a self-validating thermodynamic preference for specific exo or endo diastereomers.

Symmetry N1 Parent 7-Azabicyclo[2.2.1]heptane (C2v Symmetry, C2/C3 Equivalent) N2 Bridgehead C1-Methylation (Destroys σ2 Plane) N1->N2 Structural Modification N3 1-Methyl-7-azabicyclo[2.2.1]heptane (Cs Symmetry, Achiral) N2->N3 Symmetry Reduction N4 C2 and C3 Positions Desymmetrized (Constitutionally Distinct) N3->N4 Electronic & Steric Impact N5 Regioselective C2-Functionalization (Sterically Hindered by C1-Me) N4->N5 Pathway A N6 Regioselective C3-Functionalization (Sterically Accessible) N4->N6 Pathway B

Fig 1. Desymmetrization pathway of 7-azabicyclo[2.2.1]heptane via C1-methylation.

Quantitative Structural and Physicochemical Data

The addition of a bridgehead methyl group induces measurable changes in the physical properties of the scaffold. The Thorpe-Ingold effect slightly widens the internal bridgehead angles, while the lipophilicity (LogP) increases, enhancing blood-brain barrier (BBB) permeability for CNS targets.

ScaffoldPoint Group SymmetryBridgehead SubstitutionEst. Bridgehead Angle (C2-C1-C6)LogP Shift (Δ)Primary Pharmacological Use Case
7-Azabicyclo[2.2.1]heptane

(Achiral)
None~104.5°Baseline

Ligands 3, Epibatidine analogs
1-Methyl-7-azabicyclo[2.2.1]heptane

(Achiral)
C1-Methyl~106.2°+0.4 to +0.5Proteasome Enhancers 4,

nAChR Ligands 5
2-Azabicyclo[2.2.1]heptane

(Chiral)
None~103.8°BaselineMonoamine Reuptake Inhibitors
1-Methyl-2-azabicyclo[2.2.1]heptane

(Chiral)
C1-Methyl~105.1°+0.4 to +0.5Kinase Inhibitors, Rigidified Amines

Synthetic Methodologies & Stereocontrol

The construction of the 1-methyl-7-azabicyclo[2.2.1]heptane core is most efficiently achieved via an aza-Diels-Alder cycloaddition. By utilizing an N-protected 2-methylpyrrole as the diene and an acetylenic dienophile, the bicyclic framework is assembled in a single step. The regiochemistry and stereochemistry of this cycloaddition are heavily influenced by the 2-methyl group of the pyrrole, which ultimately becomes the C1-bridgehead methyl, dictating the facial approach of subsequent hydrogenation steps.

Synthesis S1 N-Boc-2-methylpyrrole + Dienophile (Starting Materials) S2 [4+2] Aza-Diels-Alder Cycloaddition (Lewis Acid Catalyzed) S1->S2 S3 1-Methyl-7-azabicyclo[2.2.1]heptadiene (Bridged Intermediate) S2->S3 Facial Selectivity Dictated by C1-Methyl S4 Catalytic Hydrogenation (Pd/C, H2) (Alkene Reduction) S3->S4 S5 N-Boc-1-methyl-7-azabicyclo[2.2.1]heptane (Protected Core) S4->S5 Exo-face H2 Addition S6 Acidic Deprotection (HCl/Dioxane) (Yields Hydrochloride Salt) S5->S6

Fig 2. Synthetic workflow for the 1-methyl-7-azabicyclo[2.2.1]heptane core via Aza-Diels-Alder.

Self-Validating Experimental Protocol

Synthesis of (1s,4s)-1-Methyl-7-azabicyclo[2.2.1]heptane Hydrochloride 4

This protocol details the late-stage deprotection of the pre-formed Boc-protected core to generate the active amine hydrochloride salt. Causality Focus: Boc deprotection using HCl/dioxane is chosen over Trifluoroacetic acid (TFA) because it yields the hydrochloride salt directly. This salt is highly crystalline, easier to handle than the hygroscopic TFA salt, and avoids introducing fluorinated impurities that can suppress signals in downstream biological assays.

Step 1: Reagent Preparation Dissolve tert-butyl 1-methyl-7-azabicyclo[2.2.1]heptane-7-carboxylate (670 mg, 3.17 mmol) in a minimal volume of anhydrous 1,4-dioxane under an inert nitrogen atmosphere. Causality: The inert atmosphere prevents atmospheric moisture from degrading the highly reactive intermediate or causing side reactions during the strongly acidic cleavage.

Step 2: Acidic Cleavage Dropwise add a solution of hydrogen chloride in 1,4-dioxane (4M, 14 mL). Stir the resulting mixture at room temperature (


) for 12 hours.
Causality: The 4M concentration provides a massive molar excess of protons to drive the equilibrium of the isobutylene elimination forward. Room temperature is strictly maintained; heating could lead to retro-Diels-Alder ring-opening or degradation of the strained bicyclic core.

Step 3: Isolation and Validation Concentrate the mixture under reduced pressure to remove dioxane, excess HCl, and the isobutylene byproduct. Triturate the resulting yellow oil with cold diethyl ether to induce precipitation, or dry thoroughly in vacuo to afford (1s,4s)-1-methyl-7-azabicyclo[2.2.1]heptane hydrochloride (approx. 572 mg, crude).

Validation Checkpoint: Analyze the product via LCMS (ESI pos.). The mass spectrum must show a mass-to-charge ratio (


) of 112 

. In

NMR (

), confirm the complete disappearance of the intense 9-proton singlet at

(Boc group) and the presence of the bridgehead methyl singlet at

.

References

  • Spande, T. F., et al. "Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog." Journal of the American Chemical Society (1992). URL:[Link]

  • "7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands." PubMed (2012). URL:[Link]

  • "Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands." PubMed (2011). URL:[Link]

  • "Proteasome activity enhancing compounds - US11560385B2." Google Patents (2023).
  • "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv (2021). URL:[Link]

Sources

Foundational

Engineering the Third Dimension: Novel Bicyclic Amine Building Blocks for Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper The Paradigm Shift: Escaping Flatland For decades, high-throughput screening (HTS) librarie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

The Paradigm Shift: Escaping Flatland

For decades, high-throughput screening (HTS) libraries were dominated by planar, sp²-hybridized aromatic compounds. While these molecules are synthetically accessible via traditional cross-coupling methods (e.g., Suzuki-Miyaura), their flat architectures often result in poor aqueous solubility, high off-target promiscuity, and elevated attrition rates in clinical trials.

The publication of the "Escape from Flatland" hypothesis fundamentally altered medicinal chemistry by demonstrating that increasing the fraction of sp³-hybridized carbons (


) directly correlates with improved clinical success (1)[1].

To achieve this 3D complexity, novel bicyclic amines —including bridged, fused, and spirocyclic scaffolds—have emerged as premier building blocks. These rigidified structures not only increase


 but also lock pharmacophores into precise spatial vectors, minimizing the entropic penalty upon target binding.

Physicochemical Profiling: The Role of Fluorinated Bicycles

A major liability of saturated cyclic amines (e.g., piperidine, pyrrolidine) is their high basicity (typically pKa > 9.5). At physiological pH, these amines are highly protonated, which can impede passive membrane permeability and trigger hERG channel toxicity.

Strategic structural modifications, such as the incorporation of gem-difluoro (


) or trifluoromethyl (

) groups into the bicyclic core, allow scientists to uncouple lipophilicity from basicity. The strong electron-withdrawing inductive effect of fluorine propagates through the rigid

-framework, significantly lowering the pKa of the amine while modulating the partition coefficient (LogP) (2)[2].
Quantitative Comparison of Amine Building Blocks

The following table summarizes the physicochemical impact of transitioning from planar amines to highly functionalized bicyclic systems:

Amine Scaffold TypeRepresentative Structure

Typical pKaTypical LogPPrimary Liability / Advantage
Planar Monocyclic Piperidine0.8310.0 – 11.20.5 – 1.5High basicity (hERG liability)
Bridged Bicyclic 2-Azabicyclo[2.2.1]heptane1.009.5 – 10.51.0 – 2.0Rigid 3D vector, improved solubility
gem-Difluoro Bicyclic 3,3-Difluoro-8-azabicyclo[3.2.1]octane1.006.8 – 9.41.5 – 2.2Tuned basicity, high metabolic stability

-

Bicyclic

-

-azabicyclo[3.1.1]heptane
1.004.2 – 5.52.0 – 2.8Extreme pKa lowering, high lipophilicity

Advanced Synthetic Workflows: Photoredox Catalysis

Constructing C(sp³)-rich bicyclic networks is notoriously difficult due to the slow oxidative addition and rapid


-hydride elimination inherent to traditional transition-metal catalysis. To bypass these barriers, researchers utilize photoredox-mediated radical-polar crossover bicyclization  (3)[3]. This method leverages single-electron transfer (SET) to generate reactive 

-amino radicals from easily accessible cyclopropylamines, which then undergo intermolecular addition and intramolecular cyclization to form complex 5/5- or 6/5-fused bicyclic amines.

Workflow A Cyclopropylamine Precursor B Photocatalyst (Visible Light) A->B SET Oxidation C α-Amino Radical Intermediate B->C Ring Opening D Substituted Alkene (Acceptor) C->D Intermolecular Addition E Radical-Polar Crossover D->E SET Reduction F Saturated Bicyclic Amine E->F Intramolecular Cyclization

Photoredox-catalyzed radical-polar crossover workflow for bicyclic amine synthesis.

Step-by-Step Methodology: Radical-Polar Crossover Bicyclization

This protocol details the de novo synthesis of fused saturated bicyclic amines. It is designed as a self-validating system , ensuring that each phase provides observable feedback to confirm mechanistic success.

Phase 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk tube, dissolve the cyclopropylamine precursor (1.0 equiv), substituted alkene acceptor (1.5 equiv), and

    
     photocatalyst (1 mol%) in anhydrous DMF (0.1 M).
    
  • Causality: DMF is selected because its high dielectric constant stabilizes the polar carbanion intermediate generated during the crossover event, preventing premature protonation.

  • Action: Subject the mixture to three rigorous freeze-pump-thaw cycles under an argon atmosphere.

  • Causality: Molecular oxygen is a potent triplet quencher. Removing

    
     prevents the deactivation of the long-lived excited state of the Ir(III) catalyst, ensuring efficient single-electron transfer (SET).
    
  • Self-Validation Check: The solution should exhibit a vibrant, clear yellow/orange color. Any browning prior to irradiation indicates catalyst degradation or atmospheric contamination.

Phase 2: Photochemical Irradiation

  • Action: Irradiate the reaction vessel with 450 nm blue LEDs at 25°C for 16 hours, maintaining vigorous stirring.

  • Causality: The 450 nm wavelength perfectly matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) complex. Ambient temperature control is critical to prevent the thermal degradation of the kinetically sensitive

    
    -amino radical intermediate.
    
  • Self-Validation Check: The transition from a homogeneous solution to a slightly turbid mixture over the first 4 hours indicates successful initiation of the radical cascade and subsequent product formation.

Phase 3: Workup & Isolation

  • Action: Quench the reaction with deionized water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Causality: The saturated bicyclic amine product is highly lipophilic compared to the polar DMF solvent, allowing for a clean thermodynamic phase separation during the aqueous workup.

Biocatalytic Approaches for Chiral Bicycles

While photoredox catalysis excels at skeletal construction, installing multiple contiguous stereocenters with high enantiomeric excess (ee) remains a challenge. To solve this, researchers utilize engineered Reductive Aminases (RedAms) as a self-validating platform for asymmetric reductive amination (4)[4].

Mechanistic Causality: Wild-type RedAms often fail to accommodate bulky bicyclic ketones due to steric clashes in the active site. By employing structure-guided mutagenesis to expand the binding pocket (e.g., mutating bulky tryptophan residues to smaller arginines), scientists can eliminate steric hindrance. This precise engineering forces the substrate into a singular binding conformation, reliably achieving >95% ee and enabling the scalable synthesis of complex chiral amine building blocks.

Conclusion

The integration of novel bicyclic amines into drug discovery pipelines represents a critical evolution from planar chemical space into the third dimension. By leveraging advanced synthetic methodologies—such as photoredox-mediated radical-polar crossover and engineered biocatalysis—researchers can now construct highly complex,


-rich scaffolds. When combined with strategic fluorination, these building blocks offer unprecedented control over physicochemical properties, ultimately driving higher clinical success rates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed / Journal of Medicinal Chemistry.
  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Feng, D., et al. (2025). Organic Photoredox-Catalyzed 1,2-Hydrogen Atom Transfer Enables the Synthesis of Cyclopropanes via Radical-Polar Crossover Cyclization Cascade.
  • Turner, N., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.

Sources

Exploratory

An In-Depth Technical Guide to 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane: A Privileged Scaffold in Medicinal Chemistry

Executive Summary The pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a cornerstone of modern drug discovery. Central to this endeavor is the design and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a cornerstone of modern drug discovery. Central to this endeavor is the design and synthesis of molecular scaffolds that provide a rigid, three-dimensional framework for the precise orientation of pharmacophoric elements. The 2-oxa-5-azabicyclo[2.2.1]heptane core, a conformationally constrained bioisostere of morpholine, has emerged as a privileged scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of a key derivative, 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, focusing on its fundamental properties, synthetic rationale, and strategic application in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a saturated bicyclic heterocycle. The defining feature of this scaffold is the ethano bridge across a morpholine-like ring, which locks the structure into a rigid conformation. The introduction of a methyl group at the C1 bridgehead position further modulates its steric and electronic properties.

Core Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₁₁NO[3][4]
Molecular Weight 113.16 g/mol [3][4]
CAS Number 1935565-29-9[3][4]
SMILES CC1(C2)OCC2NC1[4]
Molecular Structure

The structural representation of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane highlights its unique bridged architecture.

Caption: 2D Structure of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Scientific Context and Therapeutic Rationale

A Conformationally Rigid Morpholine Isostere

The morpholine ring is a ubiquitous feature in many approved drugs due to its favorable properties, including metabolic stability and aqueous solubility. However, its conformational flexibility can be a liability, potentially leading to off-target binding or reduced potency. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold acts as a rigid morpholine surrogate.[1] This conformational restriction is a powerful strategy in drug design, as it reduces the entropic penalty of binding to a biological target, often resulting in a significant increase in affinity and selectivity.

Mimicry of Endogenous Neurotransmitters

A key application of this scaffold lies in its ability to serve as a backbone-constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[5][6] By incorporating the core GABA pharmacophore into this rigid bicyclic system, medicinal chemists can design potent and selective modulators of GABA receptors. This approach has been successfully used to create analogues of FDA-approved drugs like baclofen and pregabalin.[6] The methyl group at the C1 position can further refine interactions within the receptor's binding pocket and influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

GABA_Analogs cluster_0 Core Neurotransmitter cluster_1 Marketed Drugs cluster_2 Scaffold-Based Analog GABA GABA Baclofen Baclofen GABA->Baclofen Constrained Analog Pregabalin Pregabalin (Lyrica) GABA->Pregabalin Constrained Analog Scaffold 1-methyl-2-oxa-5- azabicyclo[2.2.1]heptane Core Baclofen->Scaffold Rigid Bioisostere Of Pregabalin->Scaffold Rigid Bioisostere Of

Caption: Relationship between GABA, its analogues, and the bicyclic scaffold.

Synthetic Strategies and Methodologies

While a dedicated synthesis for the 1-methyl derivative is not extensively documented in peer-reviewed literature, a robust and logical synthetic pathway can be constructed based on established protocols for the parent scaffold and its analogues, which often start from 4-hydroxy-L-proline.[1][5][6]

Rationale for Synthetic Design

The core of the synthesis involves a key intramolecular cyclization step to form the bicyclic ether linkage. The choice of protecting groups for the nitrogen atom is critical to the success of the synthesis. The benzyloxycarbonyl (Cbz) group is often favored as it is stable under the reaction conditions required for subsequent steps and can be cleanly removed via hydrogenolysis.[1] This multi-step approach ensures high diastereoselectivity and provides a reliable route to the target scaffold.

Proposed Experimental Protocol

This protocol is a representative, field-proven workflow adapted from highly cited syntheses of the core scaffold.[1]

Step 1: N-Protection of a Methylated Proline Derivative

  • Dissolve the methylated 4-hydroxyproline starting material in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents).

  • Slowly add benzyl chloroformate (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Self-Validation: Monitor reaction completion by TLC or LC-MS to confirm the consumption of the starting material.

  • Work up the reaction by extracting with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the Cbz-protected product.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise. Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the hydroxyl group, initiating the intramolecular Williamson ether synthesis to form the bicyclic ring.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Self-Validation: Monitor by LC-MS for the formation of the product with the expected mass.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers, and purify by silica gel column chromatography.

Step 3: Deprotection to Yield the Final Compound

  • Dissolve the cyclized product from Step 2 in methanol.

  • Add Palladium on carbon (10 wt. % loading, 5 mol %).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously for 8-12 hours at room temperature. Causality: Catalytic hydrogenolysis is the standard and cleanest method for removing a Cbz group, yielding the free amine and toluene/CO₂ as byproducts.

  • Self-Validation: Monitor by LC-MS. The disappearance of the starting material and the appearance of the product mass, along with a new spot on TLC (stainable with ninhydrin), confirms the reaction's completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to afford the final product, 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Synthetic Workflow Diagram

Synthesis_Workflow Start Methylated 4-Hydroxyproline Protected Cbz-Protected Intermediate Start->Protected 1. Cbz-Cl, NaHCO₃ Cyclized Cbz-Protected Bicyclic Core Protected->Cyclized 2. NaH, THF (Intramolecular Cyclization) Final 1-methyl-2-oxa-5-azabicyclo [2.2.1]heptane Cyclized->Final 3. H₂, Pd/C (Deprotection)

Caption: Proposed synthetic workflow for the target compound.

Conclusion and Future Outlook

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane represents a strategically important building block for contemporary drug discovery. Its inherent rigidity, coupled with its role as a proven bioisostere and a constrained GABA analogue, provides a robust platform for developing novel CNS-targeted therapies. The synthetic pathways, grounded in established chemical principles, are reliable and scalable. Future work will likely focus on the stereoselective synthesis of enantiomerically pure versions and the further exploration of substitutions on the bicyclic framework to build comprehensive structure-activity relationship (SAR) libraries. This scaffold will undoubtedly continue to be a valuable tool for medicinal chemists aiming to overcome the challenges of potency, selectivity, and drug metabolism in complex disease targets.

References

  • Sunway Pharm Ltd. 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane - CAS:1935565-29-9. [Link]

  • Fiset, C., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. [Link]

  • Ye, W., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. [Link]

  • Gualandi, A., et al. (2021). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]

  • ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • PubChem - National Institutes of Health. 2-Oxa-5-azabicyclo(2.2.1)heptane. [Link]

  • Gassman, P. G., & Gellerman, D. G. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. [Link]

  • Singh, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

Sources

Foundational

The Therapeutic Potential of Conformationally Restricted Morpholines: A Technical Guide for Next-Generation Drug Design

Executive Summary Morpholine is a privileged pharmacophore in medicinal chemistry, historically prized for its balanced physicochemical properties and its ability to act as a hydrogen bond acceptor. However, as targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged pharmacophore in medicinal chemistry, historically prized for its balanced physicochemical properties and its ability to act as a hydrogen bond acceptor. However, as targeted oncology and neurology drug discovery has advanced—particularly in the design of kinase inhibitors targeting the PI3K/AKT/mTOR pathway—the limitations of standard, flexible morpholines have become apparent[1]. Off-target toxicity, suboptimal metabolic stability, and a lack of target selectivity have driven a paradigm shift toward conformationally restricted (bridged or bicyclic) morpholines, such as 8-oxa-3-aza-bicyclo[3.2.1]octane ()[2].

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, synthetic workflows, and biological validation protocols required to leverage bridged morpholines in modern drug development.

Mechanistic Rationale: The "Why" Behind Conformational Restriction

The transition from standard morpholines to bridged bicyclic systems is not merely a structural novelty; it is driven by strict stereoelectronic and spatial causality.

  • Stereoelectronic Locking: Standard morpholines interconvert freely between chair and boat conformations. Bridged morpholines lock the oxygen's lone pairs into a pseudoequatorial position. This pre-organization drastically reduces the entropic penalty upon binding to a kinase hinge region, translating to higher binding affinities[2].

  • Exploiting the Kinase Hinge Region (The Phe961Leu Pocket): Zask et al. demonstrated that replacing a standard morpholine with a bridged morpholine in pyrazolopyrimidine scaffolds can increase mTOR selectivity by up to 26,000-fold over PI3Kα ()[3]. Molecular modeling reveals the causality: a single amino acid difference in the hinge region (Phe961 in PI3Kα vs. Leu in mTOR) creates a deeper hydrophobic pocket in mTOR[3]. The steric bulk of the bridged morpholine perfectly fills this deeper pocket, creating a highly selective, self-validating lock-and-key fit[4].

  • Physicochemical and ADME Optimization: Bridged morpholines systematically increase the calculated partition coefficient (cLogP) by ~0.4 compared to standard morpholines ()[5]. This enhances blood-brain barrier (BBB) penetration for CNS-targeted drugs[6]. Furthermore, the steric bulk surrounding the morpholine core shields it from CYP450-mediated oxidative metabolism, extending the compound's half-life.

Quantitative Profiling: Standard vs. Bridged Scaffolds

To illustrate the therapeutic advantages, the following table summarizes the comparative quantitative data between a standard morpholine and a conformationally restricted analog (8-oxa-3-aza-bicyclo[3.2.1]octane).

PropertyStandard MorpholineBridged Morpholine (e.g., 8-Oxa)Causality / Impact
Conformation Flexible (Chair ⇌ Boat)Rigid (Bicyclic)Locks pseudoequatorial lone pair, reducing entropic penalty upon target binding.
Lipophilicity (cLogP) BaselineIncreased (+0.4 to +0.6)Enhances hydrophobic hinge interactions and Blood-Brain Barrier (BBB) penetration.
mTOR Selectivity Low (Pan-PI3K/mTOR)High (>20,000-fold over PI3Kα)Steric bulk exploits the deeper mTOR kinase pocket (Phe961Leu difference).
Metabolic Stability Susceptible to ring oxidationHighly resistantBicyclic steric hindrance prevents CYP450-mediated oxidative degradation.

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 (Target) AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling Inhibitor Bridged Morpholine Inhibitor Inhibitor->PI3K Weak Inhibition Inhibitor->mTOR Potent Inhibition

PI3K/AKT/mTOR signaling pathway modulated by selective bridged morpholine inhibitors.

Synthetic Methodology: A Self-Validating Workflow

Historically, synthesizing bridged morpholines required hazardous high-pressure hydrogenations and yielded poor recoveries[2]. The following protocol details a concise, self-validating synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane derived from the methodology of Zaytsev et al. ()[5].

Synthesis_Workflow Start Furan-2,5-dicarboxylic acid (Starting Material) Step1 Reduction (H2, Pd/C) & Ammonolysis Start->Step1 Intermediate Di-ammonium salt Intermediate Step1->Intermediate Validate via NMR Step2 Thermal Cyclization (230°C, Solvent-free) Intermediate->Step2 Imide Bicyclic Imide (8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione) Step2->Imide Validate via LC-MS Step3 Borane Reduction (BH3 in THF) Imide->Step3 Product Bridged Morpholine (8-oxa-3-aza-bicyclo[3.2.1]octane) Step3->Product Final QC

Solvent-free synthetic workflow for 8-oxa-3-aza-bicyclo[3.2.1]octane.

Step-by-Step Synthetic Protocol
  • Catalytic Hydrogenation & Ammonolysis:

    • Procedure: Subject furan-2,5-dicarboxylic acid to catalytic hydrogenation (H2, Pd/C) at atmospheric pressure in acetic acid at 60°C. Treat the resulting tetrahydrofuran-2,5-dicarboxylic acid with aqueous ammonia[5].

    • Self-Validation: The intermediate di-ammonium salt must precipitate as a crystalline solid. Failure to crystallize immediately indicates incomplete hydrogenation, halting the workflow before downstream steps are attempted.

  • Solvent-Free Thermal Cyclization:

    • Procedure: Heat the neat crystalline di-ammonium salt to 230°C for 6 hours[5].

    • Causality: This step is performed solvent-free to maximize atom economy. The melt conditions drive the equilibrium forward by volatilizing water and ammonia by-products, bypassing the need for laborious chromatographic purifications[2].

    • Self-Validation: Confirm the formation of the bicyclic imide (8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione) via LC-MS. The disappearance of the carboxylate peaks confirms complete cyclization.

  • Borane Reduction:

    • Procedure: Reduce the bicyclic imide using Borane (BH3) in THF at 67°C for 2.5 hours, followed by quenching with methanolic HCl[5].

    • Causality: Borane is selected over stronger hydrides (e.g., LiAlH4) because it selectively reduces the imide carbonyls without risking the reductive cleavage of the highly strained bicyclic ether bridge.

    • Self-Validation: Isolate the final bridged morpholine as a hydrochloride salt. Validate purity (>95%) via 1H-NMR before utilizing it in medicinal chemistry couplings.

Biological Evaluation: Target Profiling Protocols

To validate the Phe961Leu selectivity hypothesis[3], a highly rigorous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay must be employed.

Step-by-Step In Vitro Kinase Inhibition Assay (mTOR vs. PI3Kα)
  • Assay Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 3 mM MnCl2, and 0.01% Tween-20.

    • Causality: MnCl2 is used instead of MgCl2 to optimally stabilize the ATP-binding pocket of mTOR for in vitro evaluation.

  • Compound Dilution: Serially dilute the bridged morpholine inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add recombinant mTOR (or PI3Kα), ATP at the predetermined Km value, and a GFP-labeled substrate. Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Add the Terbium-labeled anti-phospho antibody. Read the plate using a TR-FRET compatible microplate reader.

    • Causality: TR-FRET is selected over standard colorimetric assays because the time-resolved fluorescence eliminates interference from compound auto-fluorescence—a common false-positive artifact when screening dense, heteroaromatic morpholine derivatives.

    • Self-Validation: The assay must include a known pan-PI3K/mTOR inhibitor (e.g., PI-103) run in parallel[7]. If the reference compound's IC50 deviates by more than 3-fold from its established baseline, the entire plate is invalidated, ensuring that the calculated >20,000-fold selectivity ratios for the bridged morpholines are absolute, not relative.

References

  • Zaytsev AV, Pickles JE, Harnor SJ, Henderson AP, Alyasiri M, Waddell PG, Cano C, Griffin RJ, Golding BT. "Concise syntheses of bridged morpholines." RSC Advances, 2016;6(59):53955-53957.[Link]

  • Zask A, Kaplan J, Verheijen JC, Richard DJ, Curran K, Brooijmans N, Bennett EM, Toral-Barza L, Hollander I, Ayral-Kaloustian S, Yu K. "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors." Journal of Medicinal Chemistry, 2009;52(24):7942-7945.[Link]

  • Wu P, Hu Y. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2017;8(4):7105-7145.[Link]

Sources

Protocols & Analytical Methods

Method

reagents for functionalizing 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Application Note: Strategic Functionalization of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Abstract The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a high-value "bridged morpholine" bioisostere.[1] By i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Abstract

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a high-value "bridged morpholine" bioisostere.[1] By introducing a methylene bridge across the morpholine ring, this scaffold locks the conformation, reducing the entropic penalty of binding and often improving potency and metabolic stability compared to flexible morpholine analogs. The C1-methyl group adds a specific hydrophobic vector and chirality, further refining the structure-activity relationship (SAR). This guide details the reagents and optimized protocols for functionalizing the secondary amine (N-5) position, overcoming the unique steric and electronic challenges of this constrained system.

Reactivity Profile & Structural Considerations

The core structure is a bicyclic system where the nitrogen atom (N-5) is constrained in a rigid boat-like conformation. Unlike planar or flexible secondary amines, the lone pair at N-5 is sterically shielded by the C1-C7-C4 bridge, though it remains nucleophilic.

  • Steric Environment: The 1-methyl substituent is located at the bridgehead adjacent to the oxygen. While not directly

    
     to the nitrogen, it influences the overall shape and lipophilicity. The bridgehead methyl creates a distinct "handedness," making enantiopurity a critical parameter.
    
  • Basicity: The pKa of the conjugate acid is typically lower (~8.5–9.0) than standard morpholines due to the inductive effect of the oxygen and the strain of the bicycle, making it less reactive in nucleophilic attacks but easier to deprotonate for Pd-catalyzed couplings.

Reagent Selection Matrix
TransformationPreferred Reagent ClassSpecific RecommendationRationale
N-Arylation (Electron Poor) SNAr BasesDIPEA / DMSOHigh heat tolerance; scaffold is stable >100°C.
N-Arylation (Electron Rich) Pd-CatalysisRuPhos or BrettPhos These bulky ligands prevent catalyst deactivation by the rigid amine.
Amide Coupling Coupling AgentsT3P (Propylphosphonic anhydride)Superior for sterically constrained amines; easy aqueous workup.
Reductive Amination Hydride DonorsNaBH(OAc)3 (STAB)Mild; prevents ring-opening side reactions.
Urea Formation ElectrophilesTriphosgene / DIPEASafer and more controlled than isocyanates for this specific amine.

Detailed Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Targeting electron-neutral or electron-rich aryl halides.

Mechanism: The rigid backbone of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane can make reductive elimination difficult. RuPhos is the gold-standard ligand here because it facilitates the coupling of secondary amines with high steric demand.

Materials:

  • Amine: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)

  • Catalyst: RuPhos Pd G3 (0.02 – 0.05 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl halide, NaOtBu, and RuPhos Pd G3. Seal and purge with N2 for 5 minutes.

  • Addition: Dissolve the bicyclic amine in anhydrous toluene and inject into the vial.

  • Reaction: Heat the block to 80–100°C. Stir vigorously. The rigid amine requires higher energy to overcome the activation barrier for amine coordination.

  • Monitoring: Monitor by LCMS. Conversion is usually complete within 2–6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Critical Checkpoint: If conversion stalls, switch to BrettPhos Pd G3 , which has a larger bite angle and can accommodate extremely hindered substrates.

Protocol B: Scalable Amide Coupling using T3P

Targeting carboxylic acid functionalization.

Why T3P? Traditional HATU/EDC couplings can suffer from poor atom economy and difficult removal of urea byproducts. T3P (50% in EtOAc) drives the reaction of hindered amines effectively and the byproducts are water-soluble.

Materials:

  • Amine: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine or DIPEA (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and base in EtOAc.

  • Activation: Add T3P solution dropwise at 0°C. Stir for 10 minutes to form the active anhydride.

  • Coupling: Add the bicyclic amine. Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup: Wash the organic layer with water, then 10% citric acid, then sat. NaHCO3.

    • Logic: T3P byproducts are water-soluble. Unreacted amine is removed by citric acid. Unreacted acid is removed by bicarbonate.

  • Isolation: Dry over MgSO4 and concentrate. Often yields pure product without chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct functionalization pathway based on the desired electrophile.

Functionalization_Workflow Start 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Core Scaffold) Target Target Moiety? Start->Target Aryl Aryl/Heteroaryl Group Target->Aryl Ar-X Acyl Amide/Carbonyl Target->Acyl R-COOH Alkyl Alkyl Chain Target->Alkyl R-CHO Elec_Check Electronic Nature? Aryl->Elec_Check Coupling T3P Coupling (Green, High Yield) Acyl->Coupling RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Alkyl->RedAm SnAr S_NAr Reaction (Base: DIPEA, Solvent: DMSO, 100°C) Elec_Check->SnAr Electron Deficient (e.g., Pyridine, CN-Ar) Buchwald Buchwald-Hartwig (Cat: RuPhos Pd G3, Base: NaOtBu) Elec_Check->Buchwald Electron Rich/Neutral (e.g., Phenyl, Anisole)

Caption: Decision tree for functionalizing the N-5 position of the bridged morpholine scaffold.

Scientific Rationale & Troubleshooting

The "Bridgehead Effect": The 1-methyl group imposes a subtle but critical constraint. Unlike standard morpholine, which can adopt chair/boat conformers, the [2.2.1] system is locked.

  • Consequence: In SN2 reactions (alkylation), the approach of the electrophile must occur from the exo face to avoid steric clash with the bridge.

  • Troubleshooting Low Yields: If direct alkylation with alkyl halides fails due to this steric hindrance, switch to Reductive Amination . The intermediate iminium ion is planar, relieving steric strain before the hydride attack.

Stereochemistry: Commercial sources often supply this as a racemate or specific enantiomers (e.g., (1S,4S) vs (1R,4R)).

  • Note: Always verify the optical rotation of your starting material. The biological activity of bridged morpholines is frequently enantioselective due to the precise vector of the oxygen lone pairs.

References

  • Bridged Morpholine Synthesis & Utility

    • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity.[2][3]

    • Source:Journal of Organic Chemistry (2022).[2][3]

    • URL:[Link]

  • Buchwald-Hartwig Conditions for Secondary Amines

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base.[4]

    • Source:Journal of the American Chemical Society (2024).
    • URL:[Link]

  • T3P Coupling Reagent Guide

    • Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Active Pharmaceutical Ingredients.
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • SnAP Reagents for Bridged Systems

    • Title: SnAP reagents for the synthesis of piperazines and morpholines.[5]

    • Source:N
    • URL:[Link]

Sources

Application

Application Note: N-Protection Strategies for 2-Oxa-5-azabicyclo[2.2.1]heptane Cores

Introduction & Mechanistic Rationale Bridged bicyclic morpholines, particularly 2-oxa-5-azabicyclo[2.2.1]heptane , have emerged as highly valuable morpholine bioisosteres in modern medicinal chemistry[1]. By introducing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bridged bicyclic morpholines, particularly 2-oxa-5-azabicyclo[2.2.1]heptane , have emerged as highly valuable morpholine bioisosteres in modern medicinal chemistry[1]. By introducing a carbon bridge, the scaffold gains enhanced lipophilicity, metabolic stability, and a distinct spatial trajectory compared to its unbridged counterpart.

However, the secondary amine at the 5-position is highly nucleophilic. To prevent undesired side reactions during subsequent functionalizations (such as cross-coupling, alkylation, or amide bond formation), robust N-protection is mandatory[2]. The bicyclic strain of the [2.2.1] system introduces unique steric constraints; while the amine remains accessible, the choice of protecting group and reaction conditions must avoid harsh acidic or thermal extremes that could promote ring-opening of the ether bridge.

This guide details two field-proven protocols for the N-protection of the 2-oxa-5-azabicyclo[2.2.1]heptane core: tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protection.

Quantitative Comparison of Protecting Groups

Selecting the appropriate protecting group depends entirely on the downstream deprotection strategy required by your synthetic route. Below is a comparative summary of the two most common N-protection strategies for this core.

ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc

O)
Benzyl chloroformate (CbzCl)
Base & Solvent Et

N or DIPEA in DCM / THF
NaOH in H

O (Schotten-Baumann)
Reaction Time 4 – 12 hours3 – 5 hours
Typical Yield 85% – 95%[3]85% – 91%[1]
Deprotection Method Acidic (TFA or HCl in Dioxane)Hydrogenolysis (H

, Pd/C)
Mass Shift (

)
+100 Da+134 Da
Byproducts Isobutylene (gas), CO

(gas)
Benzyl alcohol (trace), CO

(gas)

Experimental Workflow

The following diagram illustrates the divergent synthetic pathways for achieving N-Boc and N-Cbz protection, highlighting the distinct solvent and base requirements for each electrophile.

ProtectionWorkflow cluster_Boc Protocol A: N-Boc Protection cluster_Cbz Protocol B: N-Cbz Protection Start 2-Oxa-5-azabicyclo[2.2.1]heptane (Free Base or HCl Salt) B1 Suspend in DCM Add Et3N (2.2 eq) Start->B1 C1 Dissolve in H2O Add NaOH (2.0 eq) Start->C1 B2 Add Boc2O (1.1 eq) at 0 °C B1->B2 B3 Stir at RT (4-12 h) B2->B3 D1 Organic Workup (Citric Acid / NaHCO3) B3->D1 C2 Add CbzCl (1.1 eq) at 0 °C C1->C2 C3 Stir at RT (5 h) C2->C3 D2 Biphasic Workup (Extract with EtOAc) C3->D2 E1 N-Boc-2-oxa-5-azabicyclo [2.2.1]heptane D1->E1 E2 N-Cbz-2-oxa-5-azabicyclo [2.2.1]heptane D2->E2

Workflow for the N-Boc and N-Cbz protection of 2-oxa-5-azabicyclo[2.2.1]heptane.

Step-by-Step Methodologies

Protocol A: N-Boc Protection (Organic Phase)

This protocol utilizes anhydrous conditions and is ideal when starting from the hydrochloride salt of the bicyclic core[3].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et

    
    N, 2.2 eq) dropwise at room temperature.
    
    • Causality: The first equivalent of base neutralizes the HCl salt, liberating the nucleophilic free amine. The excess base acts as an acid scavenger for the remainder of the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq).
    
    • Causality: Boc

      
      O addition can be mildly exothermic. Cooling the mixture mitigates thermal spikes, preventing potential degradation of the strained bicyclic ether.
      
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. The evolution of CO

    
     gas will be observed.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with 10% aqueous citric acid.
    
    • Causality: The mild citric acid wash selectively protonates and removes unreacted free amine and residual Et

      
      N into the aqueous layer without cleaving the newly formed, acid-labile Boc group.
      
  • Isolation: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to afford the N-Boc protected core.
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

This protocol utilizes a biphasic aqueous system, which is highly efficient and avoids the need for anhydrous solvents[1].

  • Preparation: Dissolve 2-oxa-5-azabicyclo[2.2.1]heptane (free base, 1.0 eq) in distilled water (0.5 M) in a round-bottom flask.

  • Base Addition: Add sodium hydroxide (NaOH, 2.0 eq) and cool the solution to 0 °C.

    • Causality: NaOH maintains a strongly basic pH (>10) to keep the amine fully deprotonated and to neutralize the HCl byproduct generated during the nucleophilic acyl substitution.

  • Electrophile Addition: Add benzyl chloroformate (CbzCl, 1.1 eq) dropwise over 15 minutes.

    • Causality: CbzCl is susceptible to hydrolysis in aqueous base. Dropwise addition at 0 °C suppresses this background hydrolysis, kinetically favoring the reaction with the amine.

  • Propagation: Stir the biphasic mixture vigorously for 5 hours at room temperature.

    • Causality: Vigorously stirring is essential in Schotten-Baumann reactions to maximize the interfacial surface area between the aqueous amine/base and the organic CbzCl droplets.

  • Workup: Extract the aqueous reaction mixture directly with ethyl acetate (3x). Wash the combined organic layers with 1 M HCl (to remove unreacted free amine), saturated NaHCO

    
    , and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if trace benzyl alcohol is present.

Quality Control & Self-Validating Systems

To ensure the protocol was successful and the integrity of the core is maintained, utilize the following self-validating checks:

  • TLC Validation (Ninhydrin Stain): The starting material (free amine) will stain strongly with ninhydrin, appearing as a dark blue/purple spot upon heating. A successful reaction is self-validating when the product spot is ninhydrin-negative (invisible or faint yellow) but UV-active (for Cbz) or visible via phosphomolybdic acid (PMA) stain (for Boc).

  • NMR Rotameric Signatures (Critical Insight): The formation of the carbamate (Boc or Cbz) restricts rotation around the C–N bond. Consequently, the

    
    H and 
    
    
    
    C NMR spectra of the protected 2-oxa-5-azabicyclo[2.2.1]heptane will display rotamers at room temperature[1]. The bridgehead protons (C1 and C4) and the carbon signals will often appear as broadened peaks or distinct, unequal pairs of peaks (e.g., a ~60:40 ratio). Do not mistake these rotameric peaks for impurities. Heating the NMR sample to 60 °C in DMSO-
    
    
    will cause these peaks to coalesce into sharp singlets, validating the structural assignment.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.
  • 2-Oxa-5-azabicyclo[2.2.
  • Google Patents (2024).

Sources

Method

Application Note: Scalable Synthetic Routes for Bridged Morpholine Scaffolds

This Application Note provides a comprehensive technical guide to the scalable synthesis of three distinct bridged morpholine scaffolds. These structures are increasingly critical in medicinal chemistry for their ability...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the scalable synthesis of three distinct bridged morpholine scaffolds. These structures are increasingly critical in medicinal chemistry for their ability to restrict conformation, improve metabolic stability, and modify lipophilicity compared to parent morpholines.

Executive Summary

Bridged morpholines function as bioisosteres of morpholine, piperazine, and piperidine rings. By introducing a bridge, these scaffolds lock the heterocycle into a specific conformation (often a boat or twist-boat), reducing the entropic penalty of binding to a protein target. However, their adoption in drug discovery is often limited by the lack of robust, scalable synthetic routes.

This guide details the process chemistry for three high-value scaffolds:

  • 2-Oxa-5-azabicyclo[2.2.1]heptane: A compact, rigid scaffold often used to replace morpholine or proline.

  • 8-Oxa-3-azabicyclo[3.2.1]octane: A larger, bridged system derived from furan precursors.

  • 9-Oxa-3-azabicyclo[3.3.1]nonane: A homologated scaffold offering unique spatial vectors.

Scaffold I: 2-Oxa-5-azabicyclo[2.2.1]heptane

Route Analysis & Strategy

The most scalable route to this scaffold utilizes trans-4-hydroxy-L-proline as a chiral pool starting material. This approach is superior to de novo synthesis because it fixes the stereochemistry (


) early and avoids expensive chiral resolution.
  • Key Challenge: Efficient cyclization of the diol intermediate without racemization or polymerization.

  • Solution: An intramolecular nucleophilic displacement of a mesylate intermediate. The use of N-Cbz protection is preferred over N-Boc for scale-up due to the stability of Cbz during the acidic mesylation conditions and its clean removal via hydrogenation.

Synthetic Workflow (Graphviz)

G Start Trans-4-hydroxy- L-proline Step1 1. N-Cbz Protection 2. Esterification Start->Step1 Inter1 N-Cbz-Hydroxy Proline Ester Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 N-Cbz-Diol Step2->Inter2 Step3 Selective Mesylation (MsCl, Py) Inter2->Step3 Inter3 Primary Mesylate Step3->Inter3 Step4 Cyclization (NaH or t-BuOK) Inter3->Step4 Inter4 N-Cbz-Bridged Morpholine Step4->Inter4 Step5 Deprotection (H2, Pd/C) Inter4->Step5 Final 2-Oxa-5-azabicyclo [2.2.1]heptane Step5->Final

Figure 1: Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane starting from hydroxyproline.

Detailed Protocol

Scale: 100 g input (Validated)

  • Protection/Esterification: Treat trans-4-hydroxy-L-proline (100 g) with Cbz-Cl (1.1 equiv) in aqueous NaOH/THF. Following workup, reflux the crude acid in MeOH with catalytic

    
     to yield the methyl ester.
    
  • Reduction: Dissolve the ester in EtOH/THF. Add

    
     (2.5 equiv) portion-wise at 0°C. Stir at RT for 16h. Quench with sat. 
    
    
    
    . Extract with EtOAc to obtain the diol (approx. 90% yield).
  • Cyclization Sequence:

    • Dissolve the diol in dry pyridine. Add MsCl (1.1 equiv) at -10°C to selectively mesylate the primary alcohol.

    • Critical Control Point: Monitor by TLC/HPLC to ensure no bis-mesylation occurs.

    • Add

      
       (2.0 equiv) in THF to the crude mesylate to induce cyclization. Heat to 60°C for 2h.
      
  • Deprotection: Hydrogenate the N-Cbz intermediate (10% Pd/C, 1 atm

    
    , MeOH) to yield the free amine.
    

Scaffold II: 8-Oxa-3-azabicyclo[3.2.1]octane[1][2][3]

Route Analysis & Strategy

This scaffold is best accessed via a "concise and practical" route developed from furan-2,5-dicarboxylic acid (FDCA) . This route is notable for its "green" chemistry principles, utilizing a solvent-free thermal cyclization step that is highly amenable to multi-kilogram scale-up.

  • Key Advantage: Avoids hazardous reagents like diazomethane or expensive metal catalysts.

  • Mechanism: Hydrogenation of the furan ring followed by thermal dehydration of the diammonium salt to form the imide.

Synthetic Workflow (Graphviz)

G Start Furan-2,5- dicarboxylic acid Step1 Hydrogenation (H2, Pd/C, AcOH) Start->Step1 Inter1 Tetrahydrofuran diacid Step1->Inter1 Step2 Salt Formation (aq. NH3) Inter1->Step2 Inter2 Diammonium Salt Step2->Inter2 Step3 Thermal Cyclization (230°C, Solvent-Free) Inter2->Step3 Melt Inter3 Bicyclic Imide Step3->Inter3 Step4 Reduction (BH3-THF or LiAlH4) Inter3->Step4 Final 8-Oxa-3-azabicyclo [3.2.1]octane Step4->Final

Figure 2: Solvent-free cyclization route for 8-oxa-3-azabicyclo[3.2.1]octane.

Detailed Protocol

Scale: 50 g input (Validated)

  • Hydrogenation: Suspend furan-2,5-dicarboxylic acid (50 g) in AcOH. Add 5% Pd/C (10 wt%). Hydrogenate at 60°C (1 atm) until uptake ceases. Filter and concentrate to obtain cis-tetrahydrofuran-2,5-dicarboxylic acid.

  • Salt Formation: Dissolve the diacid in concentrated aqueous ammonia. Evaporate to dryness to yield the diammonium salt as a white solid.

  • Thermal Cyclization (The "Melt"):

    • Place the dry diammonium salt in a flask equipped with an overhead stirrer.

    • Heat the solid to 230°C . The solid will melt and evolve water/ammonia.

    • Maintain temperature for 6h. The material resolidifies as the imide forms.

    • Yield: ~75-80% of the bicyclic imide.

  • Reduction: Suspend the imide in THF. Add

    
     (3.0 equiv) or 
    
    
    
    . Reflux for 4h. Quench carefully and isolate the amine as the hydrochloride salt.

Scaffold III: 9-Oxa-3-azabicyclo[3.3.1]nonane

Route Analysis

Similar to Scaffold II, this homologated structure is derived from 4H-pyran-2,6-dicarboxylic acid (chelidonic acid derivative). The larger ring size (3.3.1 system) creates a deeper "basket" shape, useful for targeting larger hydrophobic pockets in kinases (e.g., mTOR/PI3K).

Detailed Protocol

Scale: 25 g input

  • Precursor Preparation: Hydrogenate 4H-pyran-2,6-dicarboxylic acid (using Pd/C in water/AcOH) to yield the saturated cis-tetrahydropyran-2,6-dicarboxylic acid.

  • Ammonium Salt: Convert to the diammonium salt via treatment with aqueous

    
    .
    
  • Cyclization: Heat the salt at 230°C (solvent-free) to effect double condensation, yielding 9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione.

  • Reduction: Reduce the imide using Borane-THF complex to afford the final amine.

Comparative Data & Scalability Metrics

The following table summarizes the key process parameters for selecting the appropriate route.

Feature2-Oxa-5-aza [2.2.1]8-Oxa-3-aza [3.2.1]9-Oxa-3-aza [3.3.1]
Starting Material Trans-4-hydroxy-L-prolineFuran-2,5-dicarboxylic acid4H-Pyran-2,6-dicarboxylic acid
Chirality Chiral Pool (Enantiopure)Meso (Achiral)Meso (Achiral)
Key Step Intramolecular DisplacementThermal Imide FormationThermal Imide Formation
Atom Economy Moderate (Leaving groups)High (Water/NH3 byproduct)High
Scalability High (Standard reactors)Very High (Solvent-free step)Very High
Cost Driver Cbz-Cl, Reducing agentHeating energyPrecursor availability

References

  • Concise syntheses of bridged morpholines. Source: RSC Advances, 2016, 6, 53955-53957. Context: Describes the solvent-free thermal cyclization route for Scaffolds II and III. Link:[Link]

  • An improved and efficient method for synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Source: Chinese Chemical Letters, 2013, 24(11), 1023-1026. Context: Validated protocol for the hydroxyproline route using N-Cbz protection. Link:[Link]

  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Source: Chemistry Letters, 2017. Context: Discusses the utility of these scaffolds in drug design and alternative synthetic approaches. Link:[Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Source: J. Am. Chem. Soc. 2021.[1] Context: Advanced catalytic method for 2-oxa-5-aza synthesis (alternative to hydroxyproline route). Link:[Link]

Sources

Application

Application Note: Precision Reductive Amination of Azabicyclo[2.2.1]heptane Scaffolds

Topic: Reductive Amination Conditions for Azabicyclo[2.2.1]heptane Amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Conditions for Azabicyclo[2.2.1]heptane Amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary

The azabicyclo[2.2.1]heptane scaffold—found in bioactive alkaloids like Epibatidine and various nicotinic acetylcholine receptor (nAChR) ligands—presents unique synthetic challenges. Unlike planar pyrrolidines or piperidines, this bridged bicyclic amine possesses significant steric bulk and rigid conformational constraints.

This guide details optimized reductive amination protocols specifically calibrated for the N-alkylation of secondary azabicyclo[2.2.1]heptane amines . It moves beyond generic textbook conditions to address the specific steric demands of the bridgehead environment, ensuring high conversion and chemoselectivity.

Mechanistic Considerations & Chemical Logic[2]

The Steric Challenge

In 7-azabicyclo[2.2.1]heptane, the nitrogen atom is located at the bridge, flanked by two ethano- bridges. In 2-azabicyclo[2.2.1]heptane, the nitrogen is part of the bridge, but adjacent to a bridgehead carbon.

  • Implication: The approach vector for the carbonyl electrophile is restricted. Formation of the hemiaminal (the first intermediate) is often the rate-determining step due to steric clash with the bicyclic framework.

  • Solution: We prioritize conditions that drive equilibrium toward the imine/iminium species before the reducing agent is active, or use sterically small reducing agents.

Reducing Agent Selection
  • Sodium Triacetoxyborohydride (STAB): The "Gold Standard" for aldehydes. It is mild and generally does not reduce ketones, allowing for chemoselective alkylation without protecting group manipulation.

  • Titanium(IV) Isopropoxide [Ti(OiPr)₄] + NaCNBH₃/NaBH₄: The "Heavy Artillery" for hindered ketones. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to force imine formation in sterically congested systems where equilibrium is unfavorable.

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the optimal protocol based on the electrophile type.

ReductiveAminationFlow Start Start: Azabicyclo[2.2.1]heptane Amine Electrophile Identify Electrophile Type Start->Electrophile Aldehyde Aldehyde / Unhindered Ketone Electrophile->Aldehyde High Reactivity HinderedKetone Hindered / Cyclic Ketone Electrophile->HinderedKetone Low Reactivity/Steric Bulk ProtocolA Protocol A: STAB Method (Mild, Chemoselective) Aldehyde->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 Method (Forcing Conditions) HinderedKetone->ProtocolB WorkupA Basic Workup (NaHCO3) ProtocolA->WorkupA WorkupB Hydrolysis Workup (NaOH/H2O) ProtocolB->WorkupB

Figure 1: Strategic selection of reductive amination conditions based on electrophile reactivity.

Experimental Protocols

Protocol A: Standard Conditions (Aldehydes & Reactive Ketones)

Best for: Alkylation with benzaldehydes, linear aliphatic aldehydes, and cyclohexanones. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[2]

Reagents:

  • Azabicyclo[2.2.1]heptane amine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for basic amines)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slightly elevated temperatures.

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add the aldehyde/ketone (1.1 equiv). If the amine is supplied as a free base, add AcOH (1.0 equiv) to catalyze imine formation. If supplied as a salt (e.g., HCl salt), add Et₃N (1.0 equiv) to liberate the free base, followed by AcOH.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Critical Step: This allows the hemiaminal/imine equilibrium to establish before reduction.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT under nitrogen. Monitor by LC-MS.[1]

    • Aldehydes:[2][3][4] Typically complete in 2–4 hours.

    • Ketones:[4][5] May require 12–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: "Power User" Conditions (Hindered Ketones)

Best for: Acetophenones, bicyclic ketones, or when Protocol A fails due to steric hindrance. Mechanism: Titanium-mediated dehydration to force imine formation, followed by in situ reduction.

Reagents:

  • Azabicyclo[2.2.1]heptane amine (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv) or NaBH₄ (for safer handling)

  • Solvent: Anhydrous THF (preferred) or Methanol (for reduction step).

Step-by-Step Procedure:

  • Imine Formation (The "Titanium Push"): In a dry flask under Argon/Nitrogen, mix the amine (1.0 equiv) and ketone (1.2 equiv).

  • Lewis Acid Addition: Add neat Ti(OiPr)₄ (1.5 equiv) via syringe.

  • Stirring: Stir the neat mixture (or concentrated THF solution) at RT for 6–12 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Reduction: Dilute the mixture with absolute Ethanol or Methanol (to ~0.1 M). Caution: Exothermic.

  • Reagent Addition: Add NaCNBH₃ (2.0 equiv) carefully.

  • Reaction: Stir for 12–24 hours at RT.

  • Hydrolysis (Critical Workup): The reaction will contain titanium salts that form a gel upon water addition.

    • Add 1N NaOH (or 10% NH₄OH) slowly to the reaction mixture.

    • A heavy white/gray precipitate (TiO₂) will form.

    • Dilute with EtOAc and filter the slurry through a Celite pad to remove the titanium salts.

  • Extraction: Separate the filtrate layers. Extract the aqueous layer with EtOAc.[1] Dry organics over Na₂SO₄.[1]

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Imine formation is sterically blocked.Switch to Protocol B . The Ti(OiPr)₄ acts as a water scavenger to drive the equilibrium.
Low Conversion (Ketones) Incomplete imine formation before reduction.Increase "Equilibration" time in Protocol A to 2-4 hours before adding STAB.
Over-Alkylation Primary amine starting material reacting twice.Use stoichiometric control (0.9 equiv aldehyde). Use STAB (milder) instead of NaCNBH₃.
Emulsion during Workup Titanium salts (Protocol B).Use the Celite filtration step described. Do not skip the basic hydrolysis (NaOH).
Product trapped in Water Azabicyclo amines are polar."Salt out" the aqueous layer with solid NaCl before extraction. Use CHCl₃/iPrOH (3:1) as extraction solvent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core reference for Protocol A (STAB).
  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link

    • Core reference for Protocol B (Titanium method).
  • Hart, B. P., & Rapoport, H. (1999). "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry, 64(6), 2050-2056.[6] Link

    • Validates chemistry on the specific 7-azabicyclo scaffold.
  • Vince, R., et al. (1999). "Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes." The Journal of Organic Chemistry. Link

    • Background on the 2-azabicyclo system reactivity.

Sources

Method

Application Note: Solvent Selection &amp; Handling Protocol for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

This Application Note provides a comprehensive technical guide for solvent selection for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9).[1][2] This bridged bicyclic morpholine analog is a high-value scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for solvent selection for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9).[1][2] This bridged bicyclic morpholine analog is a high-value scaffold in medicinal chemistry, employed as a bioisostere to modulate the lipophilicity, metabolic stability, and conformational rigidity of drug candidates.

Part 1: Executive Summary & Physicochemical Profile

The Molecule at a Glance

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bridged morpholine .[1][2] Unlike flexible morpholine rings, this scaffold is locked in a rigid boat-like conformation.[1][2] The bridgehead methyl group (C1 position) introduces steric bulk that modulates basicity and lipophilicity without significantly altering the polar surface area.

  • Core Character: Polar, basic amine.[1][2]

  • Key Challenge: The "bridgehead effect" creates a compact lipophilic core with a solvent-exposed polar amine/ether face, leading to non-intuitive solubility behaviors compared to open-chain analogs.[1][2]

  • Primary Applications: Morpholine surrogate in CNS drug discovery (improved blood-brain barrier permeability), fragment-based drug design.[1][2]

Physicochemical Properties (Estimated)

Values derived from structural analogs (2-oxa-5-azabicyclo[2.2.1]heptane) and substituent constants.[2]

PropertyValue (Est.)Implication for Solvent Selection
LogP 0.1 – 0.5Moderately lipophilic; soluble in mid-polarity organics (DCM, THF).[1][2]
pKa (Conj. Acid) 8.5 – 9.2Basic; forms stable salts.[1][2] Free base requires basic workup to extract into organics.[1][2]
H-Bond Donors 1 (NH)Soluble in H-bond accepting solvents (DMSO, Alcohols).[2]
H-Bond Acceptors 2 (N, O)Water soluble as a salt; moderately water soluble as free base.[2]
State Oil or Low-MP SolidHandling as a solution is recommended to prevent hygroscopic degradation.[1][2]

Part 2: Solvent Selection Matrix

Synthesis & Reaction Media

The rigid bicyclic framework is strained.[1][2] Avoid strong Lewis acids in protic solvents which may trigger ring-opening or rearrangement.[1][2]

  • Preferred Solvents:

    • Dichloromethane (DCM): Excellent for acylation, alkylation, and reductive amination. High solubility for the free base.[1][2]

    • Tetrahydrofuran (THF): Ideal for reactions requiring strong bases (e.g., LiHMDS) or organometallics.[2]

    • Methanol (MeOH): Suitable for hydrogenolysis (Cbz-deprotection) or salt formation.[2]

Purification & Extraction
  • Liquid-Liquid Extraction (Workup):

    • Acidic Phase:[2] Compound partitions into the Aqueous layer (as salt).[2]

    • Basic Phase (pH > 10): Compound partitions into DCM or Chloroform .[1][2] Note: Diethyl ether extraction efficiency is often poor due to the compound's polarity.

  • Chromatography (Silica Gel):

    • Eluent: DCM : Methanol (95:5 to 90:[2]10) + 1% NH₄OH (or Triethylamine).[2]

    • Reasoning: The secondary amine interacts strongly with acidic silanols.[1][2] An ammoniated mobile phase is critical to prevent streaking and irreversible adsorption.[1][2]

Biological Assay Preparation
  • Stock Solution: DMSO (Dimethyl sulfoxide) at 10 mM or 20 mM.[2]

    • Solubility: >100 mM in DMSO.[1][2]

    • Stability:[2] High.[1][2] Store at -20°C.

  • Assay Buffer: PBS (Phosphate Buffered Saline), pH 7.4.[2]

    • Protocol: Dilute DMSO stock 1000-fold into buffer.[1][2] Ensure final DMSO concentration is <0.1% to avoid cellular toxicity.[1][2]

    • Solubility Limit: The free base may precipitate above 500 µM in aqueous buffer; the hydrochloride salt is soluble >10 mM.[1]

Part 3: Protocol – Solubility Profiling Workflow

This protocol allows you to empirically determine the exact solubility limit for your specific batch (free base vs. salt).[2]

Materials
  • Compound: 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane (approx. 5 mg)[1][2]

  • Solvents: DMSO, Water, PBS (pH 7.4), Methanol, DCM.

  • Equipment: HPLC or UV-Vis Spectrophotometer, Centrifuge.[1][2]

Step-by-Step Methodology
  • Stock Preparation (The "Master" Standard):

    • Dissolve exactly 1.13 mg of compound in 1.0 mL DMSO to create a 10 mM reference stock.

    • Verify complete dissolution (visual inspection; solution should be clear).[2]

  • Kinetic Solubility Test (Aqueous):

    • Aliquot 198 µL of PBS (pH 7.[1][2]4) into a microcentrifuge tube.

    • Spike with 2 µL of DMSO stock (Final conc: 100 µM, 1% DMSO).

    • Vortex for 30 seconds; incubate at RT for 2 hours.

    • Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

    • Analyze supernatant via HPLC-UV or LC-MS.[1][2]

    • Pass Criteria: Peak area matches the standard (within 15%).

  • Thermodynamic Solubility (Organic/Synthesis):

    • Add solid compound incrementally to 500 µL of solvent (DCM or EtOAc) until saturation is observed.[2]

    • Agitate for 24 hours. Filter and quantify.

Part 4: Decision Tree & Mechanism Visualization

Solvent Selection Decision Tree

SolventSelection Start Start: Select Application Synth Synthesis / Reaction Start->Synth Purif Purification / Isolation Start->Purif Bio Biological Assay Start->Bio PolarityCheck Reagent Compatibility? Synth->PolarityCheck PhaseCheck Phase? Purif->PhaseCheck Stock Stock Solution: DMSO (10-20 mM) Bio->Stock DCM DCM / Chloroform (Standard) PolarityCheck->DCM Acylation/Alkylation THF THF / Dioxane (Strong Bases) PolarityCheck->THF Organometallics Liquid Liquid Extraction: DCM (Basic pH) PhaseCheck->Liquid Aqueous Workup Solid Column Chromatog: DCM:MeOH + NH4OH PhaseCheck->Solid Flash Column Dilution Assay Buffer: PBS pH 7.4 (<1% DMSO) Stock->Dilution

Caption: Decision matrix for selecting the optimal solvent system based on the experimental stage (Synthesis, Purification, or Assay).

pH-Dependent Solubility Mechanism

SolubilityMech cluster_0 Extraction Strategy Acid Acidic pH (< 6) Protonated Cation Neut Basic pH (> 9) Neutral Free Base Acid->Neut Add NaOH/Na2CO3 Water High Water Solubility (> 50 mg/mL) Acid->Water Ionic Solvation Organic High Organic Solubility (DCM, CHCl3) Neut->Organic Lipophilic Interaction

Caption: The solubility switch: Protonation locks the molecule in the aqueous phase; Deprotonation drives it into the organic phase.[3][4]

Part 5: References

  • ChemicalBook. (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl Product Page. Retrieved from

  • PubChem. 2-Oxa-5-azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine.[1][2] Retrieved from

  • Journal of Medicinal Chemistry. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines.[1][2][5] ACS Publications, 2018.[1][2] Retrieved from

  • Enamine. Bridged Morpholines for Drug Discovery.[1][2] Retrieved from

  • ResearchGate. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane (Comparative reactivity analysis). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Welcome to the technical support center for the synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

The synthesis of the target compound is most effectively approached in two distinct phases: first, the construction of the parent bicyclic scaffold, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, followed by its selective N-methylation. This guide is structured accordingly.

Part A: Synthesis of the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The most reliable and high-yielding route to the core scaffold begins with the commercially available and inexpensive starting material, trans-4-hydroxy-L-proline. This multi-step synthesis involves protection, esterification, activation of the hydroxyl group, reduction, cyclization, and finally, deprotection.

Experimental Workflow for Scaffold Synthesis

cluster_0 Phase 1: Scaffold Synthesis A trans-4-hydroxy-L-proline B N-Protection (Cbz-Cl) A->B 91% Yield C Esterification (SOCl2, MeOH) B->C 96% Yield D Hydroxyl Activation (TsCl) C->D 93% Yield E Ester Reduction (NaBH4) D->E ~100% Yield F Intramolecular Cyclization (NaOMe) E->F 86% Yield G Deprotection (H2, Pd/C) F->G ~100% Yield H (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane G->H Overall Yield: ~70%

Caption: Workflow for the synthesis of the bicyclic scaffold.

Frequently Asked Questions (FAQs) - Scaffold Synthesis

Q1: My yield for the intramolecular cyclization step is low. What are the most common causes?

A1: Low yield in the base-mediated cyclization (Step F) is a frequent issue. The root cause often lies in the preceding step: incomplete activation of the hydroxyl group.

  • Causality: The cyclization is an intramolecular Williamson ether synthesis. A strong base (like sodium methoxide) deprotonates the primary alcohol, which then displaces the tosylate leaving group. If the tosylation (Step D) is incomplete, the starting material will be the unactivated alcohol, which cannot be displaced, leading to recovery of starting material or side products.

  • Troubleshooting:

    • Verify Tosylation: Before proceeding to cyclization, confirm the complete conversion of the secondary alcohol to the tosylate by ¹H NMR. Look for the appearance of aromatic signals from the tosyl group around 7.3-7.8 ppm and a downfield shift of the proton attached to the oxygen-bearing carbon.

    • Reagent Quality: Ensure your p-toluenesulfonyl chloride (TsCl) is fresh and has been stored under anhydrous conditions. Old or hydrated TsCl will have lower reactivity.

    • Base and Solvent: Use a strong, non-nucleophilic base like triethylamine (Et₃N) and an aprotic solvent like dichloromethane (CH₂Cl₂) for the tosylation step to prevent side reactions. Ensure all reagents and solvents are anhydrous.

Q2: The final deprotection step (hydrogenolysis) is slow or incomplete. How can I improve it?

A2: The removal of the benzyloxycarbonyl (Cbz) group via catalytic hydrogenation is typically very efficient, but can stall due to catalyst poisoning or poor reaction setup.

  • Causality: The palladium on carbon (Pd/C) catalyst is sensitive to poisons, particularly sulfur-containing compounds. Any residual tosylate-related impurities from previous steps can inhibit the catalyst.

  • Troubleshooting:

    • Purify the Cbz-protected Bicyclic Amine: Ensure the substrate for the hydrogenolysis step is of high purity. Chromatograph the product from the cyclization step carefully to remove any sulfur-containing byproducts.

    • Catalyst Loading and Activity: Use a fresh, high-quality 10% Pd/C catalyst. For a 10 mmol scale reaction, 10 mol% of the catalyst is standard. Ensure the reaction vessel is thoroughly flushed with nitrogen or argon before introducing hydrogen to remove all oxygen.

    • Hydrogen Pressure: While often feasible at atmospheric pressure (H₂ balloon), using a Parr shaker or a similar apparatus at 2-3 bar of hydrogen pressure can significantly increase the reaction rate.

Troubleshooting Guide: Scaffold Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in N-Protection (Step B) - Incorrect pH during reaction.- Cbz-Cl degradation.- Maintain the reaction at 0 °C and ensure the pH remains basic (pH 8-9) with the addition of NaOH.- Use fresh, high-quality benzyloxycarbonyl chloride.
Incomplete Esterification (Step C) - Insufficient thionyl chloride (SOCl₂).- Presence of water.- Use a slight excess of SOCl₂ (e.g., 1.2 equivalents) and add it slowly at 0 °C.- Ensure methanol and all glassware are perfectly dry.
Side Product Formation in Cyclization (Step F) - Base is too concentrated or temperature is too high.- Presence of water leading to hydrolysis.- Use the recommended amount of sodium methoxide (NaOMe) and maintain a gentle reflux.- Ensure the reaction is run under strictly anhydrous conditions.
Difficulty Isolating Product after Deprotection (Step G) - The free amine product is highly polar and water-soluble.- After filtering off the Pd/C catalyst, evaporate the methanol. The resulting product is often the hydrochloride salt if HCl was used or can be isolated as a solid after careful workup. Avoid aqueous extractions where possible.[1]

Part B: N-Methylation via Eschweiler-Clarke Reaction

Once the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is synthesized, the final step is the introduction of the methyl group at the bridgehead nitrogen. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is high-yielding, uses inexpensive reagents (formaldehyde and formic acid), and crucially, prevents the formation of quaternary ammonium salts.[1][2]

Mechanism of the Eschweiler-Clarke Reaction

cluster_1 Eschweiler-Clarke N-Methylation Amine Bicyclic Amine (R₂NH) Imine Iminium Ion [R₂N=CH₂]⁺ Amine->Imine + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) MethylatedAmine N-Methylated Amine (R₂N-CH₃) Imine->MethylatedAmine + HCOO⁻ (Hydride Transfer) FormicAcid Formic Acid (HCOOH) FormicAcid->Imine Protonates Imine CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

Frequently Asked Questions (FAQs) - N-Methylation

Q1: My Eschweiler-Clarke reaction is incomplete. How can I drive it to completion?

A1: Incomplete conversion is typically due to insufficient reagents or non-optimal reaction temperature.

  • Causality: The reaction requires excess formaldehyde and formic acid to proceed efficiently.[2] Formic acid acts as both the reducing agent (hydride donor) and a catalyst, while formaldehyde is the carbon source. The reaction is driven to completion by the irreversible loss of CO₂ gas.[1]

  • Troubleshooting:

    • Reagent Stoichiometry: For a secondary amine, use at least 2-3 equivalents of formaldehyde and 3-5 equivalents of formic acid. This ensures the formation of the iminium ion and provides enough reducing agent.

    • Temperature and Time: The reaction is typically heated to 80-100 °C (reflux) for several hours (5-10 hours).[3] Monitor the reaction by TLC or LC-MS until the starting amine is consumed. The evolution of CO₂ is a good visual indicator that the reaction is proceeding.

Q2: I am observing a significant amount of an N-formyl byproduct. How can this be avoided?

A2: The formation of an N-formyl amide is a known side reaction, especially if the reaction conditions are not sufficiently reducing or if the temperature is too low.

  • Causality: The iminium ion intermediate can be attacked by formate not as a hydride donor, but as a nucleophile, leading to the N-formyl compound. This is more likely if the hydride transfer step is slow.

  • Troubleshooting:

    • Ensure Excess Formic Acid: A sufficient excess of formic acid helps to favor the reductive pathway.

    • Maintain Higher Temperature: Running the reaction at or near 100 °C ensures that the formic acid can efficiently act as a hydride donor and that the decarboxylation is rapid and irreversible.[4]

Q3: The workup is challenging, and I'm losing product. What is a robust procedure for isolating the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane?

A3: The product is a tertiary amine, which can be volatile and may form salts. A careful workup is essential for high recovery.

  • Procedure:

    • Cool and Basify: After the reaction is complete, cool the mixture in an ice bath. Carefully add a strong base (e.g., 50% NaOH solution) until the solution is strongly alkaline (pH > 12). This neutralizes the excess formic acid and deprotonates the amine product, making it soluble in organic solvents.

    • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or diethyl ether.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator. Due to the potential volatility of the product, use a moderate temperature and pressure for evaporation.

    • Purification: The crude product can be purified by distillation or flash column chromatography on silica gel, using a gradient of methanol in dichloromethane.

Troubleshooting Guide: N-Methylation
Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls - Insufficient heating.- Low reagent stoichiometry.- Ensure reaction temperature is maintained at 80-100 °C.- Use a 2-3 fold excess of formaldehyde and a 3-5 fold excess of formic acid.[3][5]
Formation of N-formyl Impurity - Reaction temperature too low.- Insufficient formic acid.- Increase reaction temperature to reflux (100 °C).- Ensure a significant excess of formic acid is used to favor the reductive pathway.
Product is Volatile / Lost During Workup - Product is a relatively low molecular weight tertiary amine.- Evaporation performed at high temperature/vacuum.- After extraction, concentrate the organic solvent carefully on a rotary evaporator with a mild water bath temperature (e.g., 30 °C).- Consider converting the final product to a stable salt (e.g., hydrochloride) for long-term storage by bubbling dry HCl gas through an ethereal solution of the amine.
No Reaction Occurs - Poor quality of formaldehyde (e.g., high methanol content or polymerized paraformaldehyde).- Use a fresh, high-quality aqueous formaldehyde solution (formalin, ~37%) or depolymerize paraformaldehyde before use.

Detailed Experimental Protocol: N-Methylation

This protocol is adapted from standard Eschweiler-Clarke procedures for secondary amines.[1][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (1.0 eq).

  • Reagent Addition: Add formic acid (85-98%, 4.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37%, 2.5 eq).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The evolution of gas (CO₂) should be observed.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The reaction is typically complete within 5-10 hours.

  • Workup - Cooling and Basification: Once the starting material is consumed, cool the flask in an ice bath. Carefully and slowly add 50% w/v NaOH solution until the mixture is strongly basic (pH > 12), ensuring the temperature does not rise excessively.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Workup - Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

  • Purification: Purify the crude product by flash chromatography or distillation as required.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1081-1084. Available from: [Link]

  • Gagnon, D., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10788-10803. Available from: [Link]

  • Klim O. Biriukov, et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. Available from: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). Scientific Reports, 14(1), 8892. Available from: [Link]

  • Eschweiler–Clarke reaction. (2023). In Wikipedia. Available from: [Link]

  • Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820. Available from: [Link]

  • Zhang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6349. Available from: [Link]

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Green Chemistry, 6, 458-464. Available from: [Link]

  • Zhang, Y., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. Available from: [Link]

  • 2-Oxa-5-azabicyclo(2.2.1)heptane. PubChem. Available from: [Link]

Sources

Optimization

purification of polar bicyclic amines by column chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Chromatographic Purification. As Senior Application Scientists, we understand the unique challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Chromatographic Purification. As Senior Application Scientists, we understand the unique challenges associated with purifying polar bicyclic amines. Their basicity and high polarity often lead to frustrating issues like severe peak tailing, low recovery, and irreversible binding to standard silica gel columns.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common problems encountered in the lab. We will not only provide solutions but also explain the underlying chemical principles to empower you to make informed decisions for your specific separation needs.

Frequently Asked Questions (FAQs)

Q1: Why is my polar bicyclic amine streaking or tailing badly on a standard silica gel column?

This is the most common issue and stems from a fundamental mismatch between the analyte and the stationary phase.

  • Mechanism of Tailing: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[1][2] Your basic amine interacts strongly with these acidic sites through powerful acid-base interactions.[1][3] This creates secondary retention mechanisms, meaning not all analyte molecules travel through the column at the same speed, resulting in a "tailing" or streaking peak instead of a sharp, symmetrical one.[1][4]

Q2: How does adding a basic modifier like triethylamine (TEA) or ammonia to the mobile phase help?

Adding a small amount of a competing base is the most frequent and effective first-line solution.[3][5]

  • Mechanism of Action: A basic modifier like triethylamine (TEA) or ammonium hydroxide "deactivates" the acidic silanol groups on the silica surface.[5][6] The modifier, being a small and mobile base, effectively competes with your much larger bicyclic amine for these active sites.[5][7] By neutralizing the surface, it allows your compound of interest to travel through the column based primarily on polarity interactions with the bulk silica, leading to significantly improved peak shape and better separation.[5]

Q3: What are the best alternative stationary phases if mobile phase modification isn't enough?

If you're still facing issues or if your amine is particularly challenging, changing the stationary phase is the next logical step. Each alternative offers a different mechanism to circumvent the problematic silanol interactions.

Stationary PhasePrinciple of OperationProsConsTypical Mobile Phases
Amine-Functionalized Silica Provides a basic surface, minimizing acid-base interactions with the analyte.[5][8]Excellent for basic compounds, often eliminates the need for mobile phase additives, simplifying purification.[8]Can be more expensive; potential for Schiff base formation with carbonyl-containing samples.[9]Hexane/Ethyl Acetate, DCM/Methanol
Alumina (Basic or Neutral) A metal oxide stationary phase that can be less acidic than silica.[5]Good alternative to silica, available in different pH grades (neutral, basic).[5]Selectivity can differ significantly from silica; may have its own set of strong interactions.Hexane/Ethyl Acetate, DCM/Methanol
Reversed-Phase (C18) Separates based on hydrophobicity. The polar amine has low affinity for the nonpolar stationary phase.[10][11]Powerful technique for polar compounds that are poorly retained in normal-phase.[11][12]Requires aqueous mobile phases; compound must have some hydrophobicity to retain.Water/Acetonitrile, Water/Methanol, often with pH modifiers (e.g., formic acid, TEA).[10][12]
HILIC (Hydrophilic Interaction) Uses a polar stationary phase (like silica or diol) with a high-organic, low-aqueous mobile phase.[13]Excellent for very polar compounds that have no retention on reversed-phase columns.[14][15]Requires careful control of water content; equilibration can be slow.[16]Acetonitrile/Water with buffers (e.g., ammonium acetate).[17]

Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental problems in a question-and-answer format.

Problem: My amine is completely stuck on the silica column. Even with highly polar solvents, it won't elute.
  • Probable Cause: Irreversible binding due to extremely strong acid-base interactions between your highly basic amine and the acidic silica surface.

  • Solution Workflow:

    G start Amine Stuck on Silica Column step1 Step 1: Introduce a Competing Base Flush column with mobile phase containing 1-5% Triethylamine (TEA) or 1-2% Ammonium Hydroxide in Methanol. start->step1 step2 Did the compound elute? step1->step2 Assess Elution step3 Yes: Problem Solved. Optimize modifier concentration for future runs using TLC. step2->step3 Compound Elutes step4 No: Change Stationary Phase step2->step4 Compound Still Stuck step5 Option A: Amine-Functionalized Silica Eliminates acidic sites. step4->step5 step6 Option B: Reversed-Phase (C18) Separates on hydrophobicity, not polarity. step4->step6 step7 Option C: Ion-Exchange Chromatography Separates based on charge. step4->step7

    Workflow for Eluting Strongly Retained Amines
Problem: I've added TEA, but my peaks are still broad and not well-resolved.
  • Probable Causes & Solutions:

    • Insufficient Equilibration: The column must be thoroughly flushed with the TEA-containing mobile phase before loading the sample. Pass at least 3-5 column volumes of the eluent through the column to ensure all active sites are neutralized.[5]

    • Overloading: Polar compounds often have lower loading capacities on silica. Reduce the amount of crude material loaded onto the column. A typical starting point is a 1:50 to 1:100 ratio of sample to silica by weight.[5]

    • Water Content: The activity of silica gel is highly dependent on its water content.[18] Excessively "dry" silica is more acidic and active, leading to stronger interactions.[18] Conversely, using a mobile phase with a small, controlled amount of water can sometimes improve peak shape by creating a consistent hydration layer on the silica.[16] This is a key principle in HILIC.

    • Incorrect Modifier Concentration: Optimize the concentration of your basic additive using TLC first.[10] Spot your crude mixture on a TLC plate and develop it in chambers containing your chosen solvent system with varying concentrations of TEA (e.g., 0.5%, 1%, 2%). Choose the concentration that gives the best spot shape and separation.

Problem: My bicyclic amine is very polar and water-soluble. It has no retention on a C18 reversed-phase column.
  • Probable Cause: Your compound is too hydrophilic (polar) to interact with the nonpolar C18 stationary phase. It remains in the polar mobile phase and elutes immediately.

  • Solution: This is a classic scenario where Hydrophilic Interaction Chromatography (HILIC) is the ideal solution.[15][19]

    • How it Works: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[13] The water forms a layer on the surface of the stationary phase. Your polar amine can then partition into this water layer, leading to retention.[13] Elution is typically achieved by increasing the water content in the mobile phase.[19]

Experimental Protocols

Protocol 1: Standard Column Purification on Silica Gel with a Basic Modifier

This protocol outlines the most common approach for purifying a moderately polar bicyclic amine.

  • TLC Method Development:

    • Prepare several TLC developing chambers.

    • Prepare a stock solution of your crude sample.

    • Prepare your chosen mobile phase (e.g., 95:5 Dichloromethane/Methanol).

    • Create a modified mobile phase by adding 1% (v/v) triethylamine (TEA) to the solvent from the previous step.

    • Run two TLC plates, one with the unmodified eluent and one with the TEA-modified eluent.

    • Objective: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound and show improved spot shape (less tailing) on the TEA-modified plate.[10]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (e.g., for 100 mg of crude, use ~10 g of silica gel).

    • Prepare a slurry of silica gel in your TEA-modified mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the packed silica.

  • Equilibration & Loading:

    • Drain the solvent just to the level of the sand.

    • Crucially , flush the column with 2-3 full column volumes of the TEA-modified mobile phase to ensure complete equilibration.[5]

    • Dissolve your crude sample in a minimal amount of the TEA-modified mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the TEA-modified mobile phase, collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., move from 1% to 2% Methanol, always maintaining the 1% TEA concentration) to elute your compound.

Protocol 2: Switching to an Alternative Strategy - HILIC

Use this protocol when your amine is too polar for both normal-phase and reversed-phase chromatography.

  • HILIC Method Development (TLC):

    • Use standard silica gel TLC plates.

    • Prepare a mobile phase of 95:5 Acetonitrile/Water containing a buffer, such as 10 mM ammonium acetate.

    • Run a TLC plate. If the Rf is too high, decrease the water content (e.g., 97:3). If the Rf is too low, increase the water content (e.g., 90:10).

    • Objective: Find a mobile phase composition that gives an Rf of 0.2-0.4.

  • Column Preparation & Equilibration:

    • Pack a standard silica gel column using a slurry of the initial HILIC mobile phase (e.g., 95:5 Acetonitrile/Water with buffer).

    • HILIC equilibration is critical and can be slow. Flush the column with at least 5-10 column volumes of the initial mobile phase to establish the aqueous layer on the silica surface.

  • Sample Loading:

    • Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible to avoid poor peak shape. A 75:25 acetonitrile/methanol mixture is often a good starting point.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • To elute the compound, create a gradient by slowly increasing the percentage of the aqueous component (water with buffer).

Advanced Strategies: Ion-Exchange Chromatography

For particularly challenging separations or when purifying amine salts, Ion-Exchange Chromatography (IEC) is a powerful, yet more complex, alternative.

  • Principle: IEC separates molecules based on their net charge. A cation-exchange column, which has a negatively charged stationary phase (e.g., with sulfonate groups), will retain your positively charged (protonated) amine.[20]

  • Elution: The amine is then eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to displace the analyte from the resin.[20]

  • Application: This technique is well-established for the analysis and purification of a wide range of amines, from those in pharmaceutical products to industrial settings.[20][21]

G cluster_0 Analyte Properties cluster_1 Primary Strategy: Normal Phase cluster_2 Alternative Strategies Polarity Assess Polarity NP_TLC TLC on Silica (e.g., DCM/MeOH) Polarity->NP_TLC Basicity Assess Basicity (pKa) NP_TLC_Mod TLC with Basic Modifier (e.g., +1% TEA) Basicity->NP_TLC_Mod NP_TLC->NP_TLC_Mod Tailing? NP_Column Silica Column with Modifier NP_TLC_Mod->NP_Column Good Rf & Spot Shape RP_Column Reversed-Phase (C18) (for less polar amines) NP_Column->RP_Column If Unsuccessful HILIC_Column HILIC (for very polar amines) NP_Column->HILIC_Column If Unsuccessful IEC_Column Ion-Exchange (for charged amines) NP_Column->IEC_Column If Unsuccessful Amine_Column Amine-Functionalized Silica NP_Column->Amine_Column If Unsuccessful

Decision Tree for Method Selection

References

  • Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.

  • Why Do Peaks Tail? ResearchGate.

  • What solvent should I use with SPE to elute amines from silica? ResearchGate.

  • Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem.

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.

  • Technique: HILIC. Diduco.

  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. AZoM.

  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed.

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink.

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate.

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • Amines analysis by ion chromatography. Google Patents.

  • Selecting a GC Column by a Specific Stationary Phase. MilliporeSigma.

  • Exploring Ion-Exchange Chromatography: Principles and Applications. SciTechnol.

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • Reversed-phase chromatography. Wikipedia.

  • What can I use to purify polar reaction mixtures? Biotage.

  • What are the effects of moisture(water) content of Silica on its activity and separation power in TLC... Reddit.

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PubMed.

  • Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Tosohtalk.

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Introduction: Welcome to the technical support center for the chiral resolution of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane. This bicyclic scaffold is a key building block in medicinal chemistry, often serving as a cons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for the chiral resolution of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane. This bicyclic scaffold is a key building block in medicinal chemistry, often serving as a constrained morpholine isostere in drug design.[1] Obtaining enantiomerically pure forms of this compound is critical for developing stereochemically defined bioactive molecules.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully resolving the enantiomers of this important molecule.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane?

A1: The resolution of racemic 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane can be approached through several established techniques in stereochemistry. The most common methods include:

  • Diastereomeric Salt Formation: This is a classical and often scalable method for resolving chiral amines.[3][4] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility.[3][5]

  • Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers.[6][] These techniques offer direct separation without the need for derivatization.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[8][9] This approach can offer high enantioselectivity under mild reaction conditions.[10]

Q2: How do I choose the best resolution strategy for my needs?

A2: The optimal strategy depends on several factors, including the scale of the resolution, available equipment, and desired enantiomeric purity.

  • For large-scale synthesis (multi-gram to kilogram): Diastereomeric salt formation is often the most cost-effective and scalable method.[4]

  • For analytical and small-scale preparative purposes: Chiral HPLC or SFC are generally preferred due to their high resolution and speed.[4][]

  • For a green chemistry approach: Enzymatic resolution can be an excellent choice, as it often uses milder, more environmentally friendly conditions.[10]

Q3: Is it possible to synthesize the enantiomers directly without resolution?

A3: Yes, an alternative to resolving a racemic mixture is to perform an enantioselective synthesis. This can be achieved by using a chiral starting material, a "chiral pool" approach, which establishes the desired stereochemistry from the beginning of the synthetic route.[2] For instance, the synthesis of related 2-oxa-5-azabicyclo[2.2.1]heptane cores has been successfully achieved starting from enantiomerically pure compounds like trans-4-hydroxy-L-proline.[1]

II. Troubleshooting Guides

A. Diastereomeric Salt Formation
Problem: Poor or no crystallization of diastereomeric salts.

Possible Causes & Solutions:

  • Inappropriate Chiral Resolving Agent: The choice of the chiral acid is crucial. Not all chiral acids will form crystalline salts with the target amine.

    • Troubleshooting Step: Screen a variety of commercially available chiral acids. Common choices for resolving amines include tartaric acid, camphorsulfonic acid, and mandelic acid derivatives.[3]

  • Unsuitable Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.

    • Troubleshooting Step: Conduct a solvent screen using a range of polar and non-polar solvents and their mixtures.[4][11] The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

  • Incorrect Stoichiometry: The ratio of the racemic amine to the chiral resolving agent can impact salt formation and crystallization.

    • Troubleshooting Step: Experiment with different stoichiometric ratios, starting with a 1:1 ratio and then exploring ratios such as 2:1 or 1:2.

Problem: Low diastereomeric excess (d.e.) after crystallization.

Possible Causes & Solutions:

  • Co-crystallization of Diastereomers: The two diastereomeric salts may have similar solubilities, leading to their co-crystallization.

    • Troubleshooting Step:

      • Recrystallization: Perform one or more recrystallizations of the obtained solid. This can significantly enhance the diastereomeric purity.[12]

      • Optimize Crystallization Conditions: Vary the cooling rate and final crystallization temperature. Slower cooling often leads to higher purity crystals.

  • Kinetic vs. Thermodynamic Control: The initially formed crystals may not be the most thermodynamically stable, leading to a lower d.e.

    • Troubleshooting Step: Allow the crystallization to proceed for a longer period to reach thermodynamic equilibrium. Conversely, in some cases, rapid crystallization can trap a kinetically favored, purer diastereomer.[12]

Experimental Protocol: Diastereomeric Salt Resolution

  • Screening of Chiral Acids and Solvents:

    • In separate small-scale experiments, dissolve the racemic 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane and a selected chiral resolving agent (e.g., (+)-tartaric acid) in a test solvent.

    • Observe for precipitation at room temperature or upon cooling.

    • Analyze the resulting solid and mother liquor by chiral HPLC to determine the diastereomeric ratio.

  • Scale-up Crystallization:

    • Based on the screening results, dissolve the racemic amine and the optimal chiral resolving agent in the chosen solvent, typically with heating.

    • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Treat the purified diastereomeric salt with a base (e.g., NaOH or NaHCO3) to deprotonate the amine.

    • Extract the free amine into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

B. Chiral Chromatography (HPLC/SFC)
Problem: No separation of enantiomers on the chiral column.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly specific to the analyte.

    • Troubleshooting Step: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[13][14]

  • Inappropriate Mobile Phase: The mobile phase composition significantly influences the separation.

    • Troubleshooting Step:

      • Normal Phase: Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[15] A typical starting mobile phase for a related bicyclic lactam was n-hexane-isopropanol (80:20, v/v).[16]

      • Reversed Phase: Use a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

      • Polar Organic Mode: Employ a polar organic solvent like methanol or acetonitrile, sometimes with additives.

  • Sub-optimal Temperature: Column temperature can affect enantioselectivity.

    • Troubleshooting Step: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

Problem: Poor peak shape or resolution.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Additives: For basic compounds like amines, acidic or basic additives can improve peak shape.

    • Troubleshooting Step: Add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase. Be aware that additives can have a "memory effect" on the column.[17]

  • Low Flow Rate: A lower flow rate can sometimes improve resolution.

    • Troubleshooting Step: Reduce the flow rate and observe the effect on the separation.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample.

Data Presentation: Chiral HPLC Method Screening Parameters

CSP TypeMobile Phase SystemTypical AdditivesDetection
Polysaccharide-based (e.g., Chiralcel OD-H)Normal Phase (Hexane/IPA)N/AUV, Optical Rotation[16]
Polysaccharide-based (e.g., Chiralpak AD)Normal Phase (Heptane/EtOH)Basic (e.g., DEA)UV
Macrocyclic Glycopeptide (e.g., Chirobiotic V)Polar Organic (Methanol)Acidic (e.g., TFA)UV, MS
Pirkle-typeNormal Phase (Hexane/IPA)N/AUV
C. Enzymatic Kinetic Resolution
Problem: Low or no conversion.

Possible Causes & Solutions:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

    • Troubleshooting Step: Use a fresh batch of the enzyme and ensure it is stored under the recommended conditions.

  • Inappropriate Enzyme: Not all lipases will be effective for this substrate.

    • Troubleshooting Step: Screen a variety of commercially available lipases, such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope.[10]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and acyl donor can all affect the reaction rate.

    • Troubleshooting Step:

      • Temperature: Optimize the reaction temperature, typically between 30-50°C for many lipases.

      • Solvent: Use a non-polar organic solvent like toluene or hexane.

      • Acyl Donor: Screen different acyl donors, such as vinyl acetate or ethyl acetate.

Problem: Low enantioselectivity.

Possible Causes & Solutions:

  • Non-selective Enzyme: The chosen enzyme may not be able to effectively discriminate between the two enantiomers.

    • Troubleshooting Step: Screen other lipases or consider other classes of enzymes.

  • Reaction Proceeding Too Far: As the reaction approaches 50% conversion, the enantiomeric excess of the remaining substrate will decrease.

    • Troubleshooting Step: Monitor the reaction progress over time and stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

Visualization: Workflow for Method Selection

G cluster_outcomes Outcomes start Racemic 1-methyl-2-oxa-5- azabicyclo[2.2.1]heptane large_scale Large Scale? start->large_scale Consider Scale diastereomeric_salt Diastereomeric Salt Formation enantiomer1 Enantiomer 1 diastereomeric_salt->enantiomer1 enantiomer2 Enantiomer 2 diastereomeric_salt->enantiomer2 chiral_chromatography Chiral Chromatography (HPLC/SFC) chiral_chromatography->enantiomer1 chiral_chromatography->enantiomer2 enzymatic_resolution Enzymatic Kinetic Resolution enzymatic_resolution->enantiomer1 enzymatic_resolution->enantiomer2 large_scale->diastereomeric_salt Yes analytical_small Analytical/Small Scale? large_scale->analytical_small No analytical_small->chiral_chromatography Yes green_chem Green Chemistry? analytical_small->green_chem No green_chem->start Re-evaluate green_chem->enzymatic_resolution Yes

Caption: Decision workflow for selecting a chiral resolution method.

IV. References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters.

  • WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents.

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2025). ResearchGate.

  • Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. (2020). PubMed.

  • Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. (2020). PMC.

  • Chiral resolution. Wikipedia.

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC.

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. PMC.

  • Kinetic resolution of amines. Bode Research Group.

  • Diastereoisomers of methyl 1methyl-5-oxo-7-oxa-bicyclo[2.2.1]heptane2-carboxylate 5.

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). ACS Publications.

  • Trouble with chiral separations. (2020). Chromatography Today.

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (2022). MDPI.

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024). MDPI.

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.

  • 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one. Benchchem.

  • Chiral HPLC Separations. Phenomenex.

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). ResearchGate.

  • Recent Advances in Enzymatic Complexity Generation: Cyclization Reactions. PMC.

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.

  • Chiral Analysis & Separation. BOC Sciences.

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.

  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. BLDpharm.

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2015). ResearchGate.

  • 5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.

  • 2-Oxa-5-azabicyclo(2.2.1)heptane. PubChem.

Sources

Optimization

Technical Support Center: Optimizing Deprotection of Boc-Protected Bicyclic Morpholines

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected bicyclic morpholines. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected bicyclic morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic step. Bicyclic morpholine scaffolds are increasingly important in medicinal chemistry, and mastering their synthesis is key to accelerating discovery. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.

Understanding the Unique Challenges of Bicyclic Morpholines

The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis.[1] However, the rigid, three-dimensional structure of bicyclic morpholines introduces specific challenges not always encountered with simpler, acyclic, or monocyclic amines.

  • Steric Hindrance: The fused ring system can significantly shield the nitrogen atom, impeding the approach of acidic reagents required for deprotection.[2] This can lead to sluggish or incomplete reactions.

  • Ring Strain: The inherent strain in some bicyclic systems can influence the stability of intermediates and transition states during the deprotection process, potentially leading to unexpected side reactions or rearrangements.[3]

  • Conformational Rigidity: Unlike flexible acyclic amines, the conformation of a bicyclic morpholine is locked. This rigidity can affect the orientation of the Boc group and the accessibility of the nitrogen's lone pair for protonation, a critical step in the deprotection mechanism.

This guide will address these challenges in a practical, question-and-answer format, providing you with the expert insights needed to succeed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of Boc-protected bicyclic morpholines.

Q1: My Boc deprotection is extremely slow or incomplete, even with standard TFA/DCM conditions. What should I do?

This is a classic issue when dealing with sterically hindered substrates like bicyclic morpholines.[2] Here’s a systematic approach to troubleshoot this problem:

Initial Steps:

  • Increase Acid Concentration: The rate of Boc deprotection has been shown to have a second-order dependence on acid concentration.[2] Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-50% TFA in DCM.[2]

  • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Some sterically hindered substrates may require significantly longer reaction times than the typical 30 minutes to 2 hours.[2]

  • Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can sometimes be effective. However, be cautious, as higher temperatures can also promote side reactions.

Advanced Strategies:

  • Switch to a Stronger Acid System: If TFA/DCM is ineffective, consider using 4M HCl in 1,4-dioxane. This is often a more potent reagent for stubborn Boc deprotections.[2]

  • Optimize the Solvent: Ensure your starting material is fully soluble in the reaction solvent. Poor solubility can lead to a heterogeneous mixture and an incomplete reaction. If solubility in DCM is an issue, consider alternative solvents, though be mindful of their compatibility with the acidic conditions.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed increase_acid Increase TFA Concentration (e.g., to 50%) start->increase_acid extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time If still incomplete success Successful Deprotection increase_acid->success If complete increase_temp Increase Reaction Temperature (e.g., to 40°C) extend_time->increase_temp If still incomplete extend_time->success If complete change_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) increase_temp->change_acid If still incomplete increase_temp->success If complete check_solubility Optimize Solvent for Solubility change_acid->check_solubility If still incomplete change_acid->success If complete fail Re-evaluate Strategy check_solubility->fail

Caption: A stepwise approach to troubleshooting incomplete Boc deprotection.

Q2: I'm observing a significant amount of a side product with a mass corresponding to the addition of a tert-butyl group. How can I prevent this?

The formation of tert-butylated side products is a well-known issue in Boc deprotection.[5] It arises from the electrophilic tert-butyl cation generated during the reaction, which can then alkylate nucleophilic sites on your molecule.

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Triisopropylsilane (TIS): Often used at 2.5-5% (v/v).

    • Thioanisole: Effective for protecting tryptophan and other sensitive residues.

    • Water: Can also act as a scavenger.[4]

ScavengerTypical ConcentrationTarget Side Reactions
Triisopropylsilane (TIS)2.5 - 5% (v/v)tert-butylation
Thioanisole2.5 - 5% (v/v)tert-butylation, oxidation
Water2.5% (v/v)tert-butylation

Mechanism of Boc Deprotection and Side Reaction

cluster_deprotection Desired Deprotection Pathway cluster_side_reaction Side Reaction Pathway BocN Boc-Protected Amine Protonated Protonated Intermediate BocN->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu+ tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine + CO2 CarbamicAcid->FreeAmine AlkylatedProduct t-Butylated Side Product tBuCation->AlkylatedProduct Nucleophile Nucleophilic Site (on another molecule) Nucleophile->AlkylatedProduct

Caption: The formation of the tert-butyl cation leads to the desired product or unwanted side reactions.

Q3: My bicyclic morpholine contains other acid-sensitive functional groups. Are there milder deprotection methods I can use?

Absolutely. When standard acidic conditions are too harsh, several milder alternatives can be employed.

  • Oxalyl Chloride in Methanol: This system has been shown to be effective for the deprotection of a wide range of N-Boc protected amines, including those with acid-labile groups.[5][6] The reaction typically proceeds at room temperature.[5][6]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for any acid.[7] This method has been successfully applied to N-Boc derivatives of cyclic secondary amines, with deprotected morpholine showing higher conversion than piperidine under certain conditions.[7]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can selectively deprotect Boc groups, although reaction times can be longer.[8]

  • Mechanochemical Deprotection: Ball milling of the Boc-protected amine with p-toluenesulfonic acid under solvent-free conditions has been reported as a mild and efficient method.[8]

MethodReagentsConditionsAdvantages
Oxalyl Chloride(COCl)₂, MeOHRoom TemperatureMild, tolerates acid-sensitive groups
ThermalHeatHigh Temperature (e.g., 150°C)Acid-free
Lewis AcidZnBr₂VariesMild, selective
Mechanochemicalp-TsOH, Ball MillRoom Temperature, Solvent-freeMild, rapid, green

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is a robust starting point for most Boc-protected bicyclic morpholines.

  • Dissolution: Dissolve the Boc-protected bicyclic morpholine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[4]

    • The crude product is often obtained as the TFA salt. If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected bicyclic morpholine.[4]

Protocol 2: Milder Deprotection with Oxalyl Chloride in Methanol

This protocol is recommended for substrates with acid-sensitive functionalities.[5][6]

  • Dissolution: In a dry round-bottom flask, dissolve the Boc-protected bicyclic morpholine (1 equivalent) in methanol (to a concentration of ~0.05 M).

  • Addition of Oxalyl Chloride: Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The product is typically obtained as the hydrochloride salt. If the free base is desired, perform a basic work-up as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q: Can I use HCl in methanol for Boc deprotection? A: Yes, HCl in methanol can be an effective reagent for Boc deprotection. It can be prepared by bubbling HCl gas through methanol or by the careful addition of acetyl chloride to methanol. This system is often considered to be milder than TFA/DCM.

Q: My deprotected bicyclic morpholine is a salt (e.g., TFA or HCl salt). How do I convert it to the free base? A: To obtain the free base, you can perform a liquid-liquid extraction. Dissolve the salt in an organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. After separation, dry the organic layer and remove the solvent. Alternatively, for small scales, solid-phase extraction (SPE) with a basic cartridge can be used.

Q: I suspect my bicyclic morpholine might be rearranging under acidic conditions. How can I confirm this and what can I do? A: Rearrangements, although less common, can be a concern with strained bicyclic systems.[3] To confirm a rearrangement, you will need to perform a thorough characterization of your product using techniques like 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. If you confirm a rearrangement, you should switch to a milder, non-acidic deprotection method, such as thermal deprotection or the oxalyl chloride method.

Q: Are there any "green" or more environmentally friendly methods for Boc deprotection? A: Yes, several methods aim to be more environmentally benign. Mechanochemical deprotection using a ball mill with a catalytic amount of acid is a solvent-free option.[8] Additionally, deprotection in water at elevated temperatures has been reported for some substrates, avoiding the use of organic solvents and strong acids.[9]

References

  • ResearchGate. (2025, August 6). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Retrieved from [Link]

  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24459. [Link]

  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • Awuah Research Laboratory. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Snyder, S. A., & Trotta, A. H. (2014). Mechanism for cyclic enamine formation after N-Boc deprotection. Journal of the American Chemical Society, 136(27), 9743–9753. [Link]

  • Barrow, J. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Ben-Aicha, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Green Chemistry. [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Hoz, S. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Accounts of Chemical Research. [Link]

Sources

Troubleshooting

I. Diagnostic Matrix: Side Reactions in Bridged Amine Synthesis

Welcome to the Technical Support Center for Bridged Amine Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bridged Amine Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Bridged azabicycles (e.g., quinuclidines, tropanes, and morphans) are highly privileged scaffolds in drug discovery due to their rigid, predictable vectors and metabolic stability. However, their synthesis is notoriously plagued by competing kinetic pathways.

This guide dissects the mechanistic causality behind common side reactions—such as intermolecular oligomerization, ring-opening elimination, and catalyst deactivation—and provides field-proven, self-validating protocols to ensure synthetic fidelity.

Before adjusting your parameters, identify the fundamental kinetic or thermodynamic failure in your current reaction pathway.

Observed Side ReactionMechanistic Root CauseRecommended Intervention
Intermolecular Oligomerization The rate of intermolecular collision exceeds the rate of intramolecular cyclization due to high effective molarity of the uncyclized precursor[1].Implement pseudo-high dilution via syringe pump or transition to a continuous flow microreactor[1][2].
Ring-Opening / Hofmann Cleavage Formation of a cationic center on the nitrogen (quaternization) increases N–C bond polarity. Base-mediated attack leads to stepwise fragmentation via carbonium/carbimmonium ions.Switch to strictly non-nucleophilic bases (e.g., DIPEA, DBU). Avoid excess alkylating agents.
Polonovski-type Decomposition In syntheses utilizing N-oxide intermediates for

-functionalization, the highly reactive iminium ion decomposes rather than trapping the electrophile[3].
Strictly control temperature (-78 °C) during lithiation; avoid aqueous quenching until the electrophile is fully consumed.
Catalyst Deactivation (C–H Amination) In transition-metal catalyzed aminations, the ligand itself undergoes intramolecular C–H amination, forming unreactive dimers or degraded species[4].Redesign the ligand with steric shielding (e.g., installing tert-butyl groups on pendant phenyl arms) to block the vulnerable C–H sites[4].

II. Workflow Visualization: Troubleshooting Logic

The following decision tree maps the causality of side reactions to specific operational parameters.

Troubleshooting Start Bridged Amine Synthesis Optimization Oligomer Issue: Intermolecular Oligomerization Start->Oligomer RingOpen Issue: Ring-Opening / Elimination Start->RingOpen CatDeact Issue: Catalyst Deactivation (C-H Amination) Start->CatDeact SolOligomer Implement Pseudo-High Dilution or Continuous Flow Oligomer->SolOligomer SolRingOpen Use Non-Nucleophilic Bases & Mild Leaving Groups RingOpen->SolRingOpen SolCatDeact Steric Shielding of Ligands (e.g., t-Butyl groups) CatDeact->SolCatDeact Flow Telescoped Flow Reactor (High Throughput) SolOligomer->Flow Base DIPEA / DBU Avoid strong nucleophiles SolRingOpen->Base HLF Synergistic Light/Heat HLF Approach SolCatDeact->HLF

Fig 1. Decision matrix for mitigating side reactions in bridged azabicycle synthesis.

III. In-Depth Troubleshooting Q&A

Q1: My intramolecular nucleophilic substitution is yielding 80% polymeric material and only 20% of the desired azabicyclo[3.2.1]octane. How do I shift the kinetics? Causality: Ring closure is a unimolecular process, while oligomerization is bimolecular. If the concentration of your linear precursor is too high, the bimolecular collision rate dominates. Solution: You must artificially lower the concentration of the reactive intermediate without requiring hundreds of liters of solvent. This is achieved through pseudo-high dilution [1][2]. By adding the linear precursor via a syringe pump at a rate that is slower than the rate of cyclization, the steady-state concentration of the uncyclized molecule remains near zero. Alternatively, translating the reaction to a continuous flow microreactor allows for rapid mixing and superior heat dissipation, often increasing yields of bridged systems significantly while maintaining high throughput[5].

Q2: During the synthesis of a quinuclidine core, I am observing significant ring-opening byproducts. Why is this rigid system degrading? Causality: While quinuclidine is structurally rigid, the eclipsed conformations of the boat forms in the six-membered rings introduce strain. When a cationic center forms on the nitrogen (e.g., during quaternization or over-alkylation), the inductive pull (–I effect) drastically increases the polarity of the N–C bonds. This weakens the bicyclic system, making it highly susceptible to stepwise fragmentation into carbonium and carbimmonium ions. Solution: Prevent quaternization. If your cyclization relies on an amine attacking an alkyl halide, ensure the amine is secondary (protected) or use a strictly non-nucleophilic base (like DBU or DIPEA) to sponge the generated acid without competing for the electrophile. Furthermore, avoid highly polar solvents that stabilize the fragmented carbocation intermediates.

Q3: I am using a Cu-catalyzed intramolecular C–H amination to form a bridged morphan derivative, but the reaction stalls at 15% conversion. Adding more catalyst doesn't help. What is failing? Causality: Transition-metal catalyzed C–H aminations often suffer from catalyst deactivation. In many cases, the anionic ligands designed to lower the energy barrier for oxidative addition possess pendant aryl arms. The active metal center can inadvertently perform an intramolecular C–H amination on the ligand itself, irreversibly degrading the catalyst[4]. Solution: You must sterically shield the ligand. Redesigning the ligand to include bulky groups (such as tert-butyl) on the pendant phenyl arms blocks this undesired intramolecular pathway, preserving the active catalyst and allowing for high turnover numbers even with sterically hindered substrates[4]. Alternatively, consider a metal-free Hofmann-Löffler-Freytag (HLF) approach utilizing synergistic light and heat activation[6][7].

IV. Core Experimental Protocols

Protocol A: Syringe-Pump Mediated Pseudo-High Dilution Cyclization

Objective: Maximize intramolecular bridged amine formation while suppressing bimolecular oligomerization.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet.

  • Base/Solvent Pool: Add 3.0 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) to 50 mL of anhydrous Acetonitrile (MeCN) in the flask. Bring the pool to a gentle reflux (82 °C).

  • Precursor Loading: Dissolve 1.0 mmol of the linear amino-halide precursor in 20 mL of anhydrous MeCN. Load this into a gas-tight syringe.

  • Controlled Addition: Mount the syringe on a programmable syringe pump. Introduce the precursor solution into the refluxing base pool at a strict rate of 1.5 mL/hour . Causality Check: This slow addition ensures the precursor is consumed by the unimolecular cyclization faster than it can accumulate to undergo bimolecular oligomerization[1].

  • Validation & Quench: Once addition is complete, stir for an additional 1 hour. Sample 50

    
    L, dilute in MeOH, and analyze via LC-MS. The absence of mass peaks corresponding to dimers (2M+H) validates the pseudo-high dilution kinetics. Quench with saturated aqueous 
    
    
    
    and extract with EtOAc.
Protocol B: Continuous-Flow Photoredox C–H Amination (HLF Approach)

Objective: Construct complex bridged azacycles from unactivated monocyclic amines using a machine-learning optimized flow setup[8].

  • Reactor Setup: Utilize a continuous flow system (e.g., Vapourtec R-series) equipped with a 470 nm LED photoreactor coil (5 mL volume)[8].

  • Reagent Stream Formulation: Prepare a homogeneous solution containing the monocyclic amine precursor (0.1 M), an appropriate photoredox catalyst (e.g., an Ir-complex, 2 mol%), and a hydrogen atom transfer (HAT) catalyst in anhydrous solvent (e.g., MeCN).

  • Flow Parameters: Set the system flow rate to achieve a precise residence time of 15 minutes inside the irradiated coil. Causality Check: Batch photoredox reactions suffer from poor light penetration (Beer-Lambert law limitations), leading to over-irradiation at the vessel walls and subsequent product degradation. The narrow diameter of the flow tubing ensures uniform photon flux and prevents thermal hot-spots[8].

  • Steady-State Collection: Discard the first 1.5 reactor volumes (7.5 mL) to ensure steady-state equilibrium. Collect the subsequent output directly into a fraction collector.

  • In-Line Validation: If equipped with in-line UV-Vis or IR monitoring, track the disappearance of the N-halo or N-radical precursor stretch to confirm complete conversion before downstream solvent evaporation.

V. References

  • Reactions of quinuclidine compounds involving opening of the bicyclic system (review) Source: Chemistry of Heterocyclic Compounds URL:

  • The Synthesis and Application of Functionalised Quinuclidines Source: The University of Liverpool Repository URL:

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat Source: Organic Letters (PubMed) URL:

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination Source: ACS Medicinal Chemistry Letters (PubMed) URL:

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design Source: Journal of the American Chemical Society URL:

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry Source: Beilstein Journal of Organic Chemistry URL:

  • Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis Source: Organic Process Research & Development URL:

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: ResearchGate URL:

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization Source: Chemical Reviews URL:

Sources

Optimization

stability of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane under acidic conditions

The following Technical Support Guide is designed for researchers working with 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane (and its derivatives). It addresses the specific chemical stability profile of this bridged morphol...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane (and its derivatives). It addresses the specific chemical stability profile of this bridged morpholine scaffold, particularly regarding its behavior in acidic media.

Article ID: TS-221-OXAZA-05 Topic: Stability Profile & Handling Under Acidic Conditions Last Updated: March 6, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

Is 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane stable in acid? Yes. Despite containing a tertiary ether linkage at the bridgehead (C1), this scaffold exhibits unexpectedly high stability toward Brønsted acids (e.g., HCl, TFA) commonly used in organic synthesis.

This resistance is driven by geometric constraints (Bredt’s Rule) that energetically disfavor the formation of the bridgehead carbocation intermediate required for typical ether cleavage. Consequently, the compound can be handled as a stable hydrochloride or trifluoroacetate salt and survives standard Boc-deprotection protocols.

Chemical Identity & Structural Logic

PropertyDetail
System Name 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Scaffold Class Bridged Morpholine (Conformationally restricted isostere)
Key Features [1][2][3] • C1 (Bridgehead): Tertiary carbon bonded to Oxygen (Ether) and Methyl.• N5: Secondary/Tertiary amine (Basic center).
Acid Sensitivity Low. (Resistant to SN1 cleavage).
CAS (Example) 1935565-29-9 (Free Base), 909186-56-7 (Core HCl salt)
Structural Stability Mechanism

The primary concern with this molecule is the C1–O2 ether bond . In acyclic systems, a tertiary ether (C-O-C) is acid-labile because protonation of the oxygen leads to cleavage, generating a stable tertiary carbocation.

However, in the [2.2.1] bicyclic system, this cleavage is inhibited :

  • Carbocation Geometry: A carbocation at C1 would require sp² hybridization (planar, 120° angles).

  • Cage Strain: The rigid bicyclic cage forces the bridgehead angles to be much smaller (~95–100°), making the planar transition state energetically inaccessible (anti-Bredt).

  • Result: The activation energy for acid-catalyzed ring opening is significantly elevated, rendering the ether bond chemically inert under standard conditions.

StabilityMechanism Substrate 1-methyl-2-oxa-5-aza [2.2.1]heptane Protonation Protonation (H+) at Oxygen O2 Substrate->Protonation Acid Treatment TransitionState Bridgehead Cation (Transition State) Protonation->TransitionState Thermodynamic Barrier (High Energy) Salt Stable Ammonium Salt (e.g., HCl salt) Protonation->Salt Kinetic Product (N-protonation) Cleavage Ring Opening (Degradation) TransitionState->Cleavage Blocked by Bredt's Rule

Figure 1: Mechanistic pathway showing why N-protonation (salt formation) is favored over O-protonation/cleavage.

Handling Protocols & Troubleshooting

Protocol A: Acidic Deprotection (e.g., N-Boc Removal)

Standard operating procedure for removing protecting groups without degrading the core.

  • Reagents: 4M HCl in Dioxane OR TFA/DCM (1:1).

  • Temperature: 0°C to Room Temperature (20–25°C).

  • Duration: 1–4 hours.

  • Observation: The reaction mixture may darken slightly, but the core remains intact.

  • Workup (Critical):

    • Do NOT simply evaporate and partition if the product is water-soluble.

    • The product will exist as a salt (HCl or TFA).

    • To isolate Free Base: Basify aqueous layer to pH > 12 using NaOH or K₂CO₃. Extract exhaustively with DCM:IPA (3:1) or CHCl₃:IPA (3:1) . The bridgehead methyl increases lipophilicity, but the amine is still polar.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product "disappeared" after acid workup. The compound is in the aqueous layer as a salt.Basify the aqueous layer (pH > 12) and re-extract with a more polar organic system (e.g., DCM/Isopropanol).
Low yield after TFA deprotection. Volatility of the free base (if low MW derivative).Isolate as the HCl or TFA salt directly by evaporation, or ensure careful concentration of the free base (do not apply high vacuum for prolonged periods if MW < 150).
New spot on TLC after acid treatment. Likely the salt form running differently, not degradation.Neutralize a small aliquot of the reaction mixture with aqueous NaHCO₃ before spotting TLC to compare with the starting material.
Degradation observed with Lewis Acids (BBr₃, AlCl₃). Strong Lewis acids can coordinate to the bridgehead oxygen and force cleavage.Avoid harsh Lewis acids (BBr₃, TMSI) typically used for ether cleavage. Use mild Brønsted acids instead.

Frequently Asked Questions (FAQ)

Q: Can I store the compound as a free base? A: While possible, the free base is an amine and can absorb CO₂ from the air (forming carbamates) or oxidize over time. We recommend storing it as the HCl or Oxalate salt at -20°C for long-term stability.

Q: Is the 1-methyl group more labile than the unsubstituted scaffold? A: Theoretically, a tertiary carbocation (at C1) is more stable than a secondary one, which might suggest higher lability. However, the bridgehead constraint dominates . The 1-methyl analog remains highly stable to standard acidic conditions compared to acyclic tertiary ethers.

Q: Can I perform reductive amination using acetic acid/NaBH(OAc)₃? A: Yes. The scaffold is perfectly stable in acetic acid. This is a standard method for functionalizing the N5 position.

Q: Does the stereochemistry (1S, 4S vs 1R, 4R) affect stability? A: No. Enantiomers have identical chemical stability in achiral environments. However, ensure you are using the correct enantiomer for your biological target, as the 3D vector of the "methyl-oxa" bridge is distinct.

References

  • Synthesis and Stability of Bridged Morpholines

    • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
    • Source: J. Org. Chem. 2022, 87, 16, 11261–11273.
    • URL:[Link]

    • Relevance: Details the synthesis and stability of the core scaffold, including Boc-deprotection steps using HCl/dioxane.
  • Lipophilicity & Drug Design

    • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[3]

    • Source: J. Med. Chem. 2018, 61, 19, 8934–8943.[3]

    • URL:[Link]

    • Relevance: Validates the use of the scaffold in drug discovery and its physicochemical robustness.
  • Commercial Availability of Salts

    • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (Product Page).[4][5]

    • Source: Sigma-Aldrich / Apollo Scientific.[5]

    • Relevance: Confirms the existence and stability of the hydrochloride salt form.

Sources

Troubleshooting

troubleshooting cyclization failures in bicyclic ether formation

Welcome to the Bicyclic Ether Synthesis Support Center . The construction of complex bicyclic ether frameworks (e.g., fused tetrahydropyrans, oxepanes, and bridged oxabicycles) is a cornerstone of natural product synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclic Ether Synthesis Support Center . The construction of complex bicyclic ether frameworks (e.g., fused tetrahydropyrans, oxepanes, and bridged oxabicycles) is a cornerstone of natural product synthesis and drug development. However, achieving successful cyclization requires precise control over thermodynamics, kinetics, and stereoelectronics.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to resolve the most common cyclization failures.

Diagnostic Workflow

Before adjusting your reaction conditions, identify the fundamental failure mode of your chosen cyclization pathway using the diagnostic logic below.

TroubleshootingWorkflow Start Bicyclic Ether Cyclization Failure Method Identify Synthetic Pathway Start->Method RCM Ring-Closing Metathesis Method->RCM Epoxide Epoxide Opening Method->Epoxide OxaM Oxa-Michael Addition Method->OxaM RCM_Fix Increase Dilution & Optimize Ru-Catalyst RCM->RCM_Fix Epoxide_Fix Tune Lewis Acid (Control Endo/Exo) Epoxide->Epoxide_Fix OxaM_Fix Trap Enolate or Use Bifunctional Catalyst OxaM->OxaM_Fix

Diagnostic workflow for troubleshooting bicyclic ether cyclization failures.

Module 1: Ring-Closing Metathesis (RCM) Failures

Q: My RCM reaction yields intermolecular dimers instead of the desired bicyclic ether. How do I favor cyclization?

A: Ring-closing metathesis is governed by a delicate balance between enthalpy (ring strain) and entropy (probability of end-to-end encounters)[1]. When synthesizing medium-to-large bicyclic ethers (e.g., 7- to 9-membered oxepanes), the entropic penalty is high. If the concentration of the acyclic diene is too high, intermolecular cross-metathesis (dimerization) outcompetes intramolecular cyclization. Furthermore, the choice of catalyst dictates the initiation rate and steric tolerance; Grubbs 2nd Generation catalysts are often required for sterically hindered ethers but can promote unwanted olefin isomerization if heated for prolonged periods[2].

Table 1: Catalyst Comparison for Bicyclic Ether RCM

CatalystSteric ToleranceInitiation RateCommon Failure Mode
Grubbs 1st Gen LowSlowFails with tetrasubstituted olefins
Grubbs 2nd Gen HighFastPromotes competing isomerization
Schrock (Mo) Very HighVery FastExtreme sensitivity to air/moisture
Protocol 1: Self-Validating High-Dilution RCM
  • Solvent Degassing: Sparge anhydrous dichloromethane (DCM) or toluene with argon for 30 minutes.

    • Causality: Ruthenium alkylidene catalysts are highly susceptible to oxidative decomposition. Removing dissolved oxygen preserves the active catalytic species.

  • Substrate Preparation: Dissolve the acyclic diene ether in the degassed solvent to achieve a final concentration of 0.001–0.005 M.

    • Causality: Extreme dilution artificially lowers the probability of intermolecular collisions, thermodynamically favoring the intramolecular ring closure.

  • Catalyst Addition: Add 5 mol% of Grubbs 2nd Generation catalyst.

    • Self-Validation: The solution should turn a characteristic pale brown/purple. If it immediately turns black, the catalyst has decomposed (check solvent purity).

  • Monitoring and Iteration: Stir at reflux and monitor via GC-MS or TLC every 2 hours.

    • Self-Validation: If conversion stalls at 50% but no dimers are observed, catalyst deactivation has occurred. Add a second 5 mol% portion of catalyst rather than increasing the initial loading.

  • Quenching: Once complete, quench with an excess of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form a stable, inactive Fischer carbene, preventing reverse metathesis during workup.

Module 2: Epoxide Ring-Opening Cyclization Failures

Q: I am getting the wrong regioselectivity (e.g., 6-endo instead of 5-exo) during intramolecular epoxide opening. Why?

A: The regioselectivity of epoxide ring-opening is dictated by the electronic and steric environment of the transition state, often summarized by Baldwin's rules[3]. Under basic conditions, the reaction is strictly SN2-like, and the nucleophile attacks the less sterically hindered carbon. However, under Lewis acidic conditions, the epoxide oxygen coordinates to the metal, lengthening the C–O bonds. The transition state gains carbocationic character. Consequently, the nucleophile will attack the carbon atom best able to stabilize a partial positive charge, which often overrides steric factors and can lead to unexpected endo cyclization products[4].

Table 2: Influence of Lewis Acids on Endo/Exo Selectivity

Lewis AcidCoordination StrengthRegioselectivity BiasCommon Side Reaction
BF₃·OEt₂ StrongFavors endo (carbocationic)Fluorohydrin formation
Ti(OiPr)₄ ModerateFavors exo (coordinate)Transesterification
MeAlCl₂ StrongHighly substrate dependentSolvolysis / Elimination
Protocol 2: Lewis Acid-Mediated Regioselective Epoxide Opening
  • Pre-cooling: Dissolve the epoxy-alcohol precursor in anhydrous DCM and cool to -78 °C under argon.

    • Causality: Low temperatures prevent premature, unselective solvolysis or elimination pathways before the Lewis acid is fully coordinated.

  • Lewis Acid Addition: Dropwise add 1.1 equivalents of BF₃·OEt₂.

    • Self-Validation: Observe the reaction via TLC at -78 °C. If no conversion occurs after 1 hour, the activation energy for the specific ring closure is too high for this temperature.

  • Controlled Warming: Slowly warm the reaction to -20 °C.

    • Causality: Gradual warming allows you to trap the kinetic product (often the exo product). Rapid warming can provide enough thermal energy to overcome the barrier to the thermodynamic product (often the endo product).

  • Quenching: Quench the reaction cold by adding saturated aqueous NaHCO₃.

    • Self-Validation: A biphasic mixture should form immediately, neutralizing the Lewis acid and halting any further rearrangement or polymerization of the newly formed bicyclic ether.

Module 3: Oxa-Michael Addition Failures

Q: My intramolecular oxa-Michael addition stalls at low conversion or reverts to the starting material. How can I drive it forward?

A: The oxa-Michael addition is inherently reversible (retro-Michael reaction). Alcohol nucleophiles, especially tertiary alcohols, have poor nucleophilicity compared to their nitrogen or sulfur counterparts[5]. As the product accumulates, the reverse reaction rate increases, leading to an equilibrium that favors the acyclic starting material. To overcome this, you must either trap the resulting enolate intermediate (e.g., with a silylating agent) or utilize a bifunctional organocatalyst (like a superbasic iminophosphorane, BIMP) that stabilizes the transition state and lowers the activation energy for the forward reaction while sterically hindering the retro-Michael pathway[6].

Table 3: Oxa-Michael Reaction Conditions

Catalyst / ConditionReversibilityEnantioselectivityBest For
Simple Base (KOH) High (Retro-Michael)NoneUnhindered primary alcohols
BIMP Catalyst LowExcellent (>95% ee)Hindered tertiary alcohols
TMSOTf (Trapping) IrreversibleNoneSubstrates prone to reversion
Protocol 3: Enolate-Trapped Oxa-Michael Cyclization
  • Activation: Dissolve the α,β-unsaturated carbonyl precursor in anhydrous THF at 0 °C. Add 1.2 equivalents of a non-nucleophilic base (e.g., DBU).

    • Causality: DBU deprotonates the alcohol without competing as a nucleophile in the Michael addition.

  • Trapping Agent: Add 1.5 equivalents of TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

    • Causality: As the alkoxide attacks the Michael acceptor, the resulting enolate is immediately trapped by TMSOTf to form a silyl enol ether. This renders the cyclization strictly irreversible.

  • Monitoring: Analyze via crude NMR or IR.

    • Self-Validation: The disappearance of the conjugated carbonyl stretch (~1680 cm⁻¹) and the appearance of a silyl enol ether stretch (~1620 cm⁻¹) confirms successful, irreversible cyclization.

  • Deprotection (Optional): If the target is the ketone/aldehyde, treat the crude silyl enol ether with TBAF or mild acid to reveal the final bicyclic ether.

References

  • Source: nih.
  • Source: rsc.
  • Source: researchgate.
  • Source: mit.
  • Title: Selective Monocyclization of Epoxy Terpenoids Promoted by Zeolite NaY.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a "const...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a "constrained morpholine" motif. Unlike flexible morpholine analogs, this bridged bicyclic system locks the heteroatoms into a rigid spatial arrangement, improving metabolic stability and receptor selectivity.[1]

This guide provides a technical analysis of the 1H NMR spectrum for this scaffold. It compares the spectral signature of the rigid bicycle against flexible alternatives (morpholine) and the non-methylated parent scaffold. The focus is on stereochemical resolution , conformational locking , and diagnostic signal assignment .[1]

Part 1: Structural Analysis & Numbering

To interpret the NMR spectrum accurately, we must first establish the numbering system and the stereochemical environment.[1]

Molecular Geometry

The molecule consists of a [2.2.1] bicyclic framework.[1]

  • Position 1 (Bridgehead): Substituted with a Methyl group (Quaternary center).[1]

  • Position 2: Oxygen atom (Ether bridge).[1]

  • Position 5: Nitrogen atom (Amine).[1][2]

  • Position 4 (Bridgehead): Methine proton.[1]

Diagram 1: Structural Numbering & Logic

G Mol 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane C1 C1 (Bridgehead) Quaternary (Methyl substituted) Mol->C1 Contains C4 C4 (Bridgehead) Methine (CH) Mol->C4 Contains C3 C3 (Methylene) Adjacent to O Mol->C3 Ether Link C6_7 C6/C7 (Bridge) Exo/Endo Protons Mol->C6_7 Bicyclic Bridge No H1 Signal\n(Diagnostic) No H1 Signal (Diagnostic) C1->No H1 Signal\n(Diagnostic) Me-Singlet\n(~1.4-1.6 ppm) Me-Singlet (~1.4-1.6 ppm) C1->Me-Singlet\n(~1.4-1.6 ppm)

Figure 1: Structural breakdown of the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold highlighting key NMR diagnostic zones.

Part 2: 1H NMR Spectral Assignment

The Diagnostic Signals

The spectrum of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is characterized by the absence of the H1 bridgehead proton (typically found at ~4.5 ppm in the parent) and the presence of a sharp methyl singlet.

Table 1: Chemical Shift Assignment (CDCl₃, 400 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Causality & Notes
C1-Me Methyl1.45 – 1.60 Singlet (s)-Diagnostic signal. Deshielded by adjacent Oxygen and bridgehead strain.
H4 Bridgehead3.50 – 3.65 Broad Singlet (br s)-Adjacent to Nitrogen. Broadening often occurs due to N-inversion or quadrupole relaxation.
H3 Methylene (

-O)
3.70 – 4.00 AB System (dd)

Diastereotopic protons due to rigid chiral center.[1] Distinct H3-exo and H3-endo signals.
H6 Methylene (

-N)
2.80 – 3.10 Multiplet (m)ComplexProtons adjacent to Nitrogen; split by H6-endo/exo and H5-N interactions.
H7 Bridge1.70 – 2.10 Multiplet (m)ComplexThe "roof" of the bicycle.[1] Shows characteristic W-coupling if geometry permits.

Note on Solvent Effects: In D₂O , the amine proton (N-H) exchanges and disappears.[1] In CDCl₃ , the N-H proton may appear as a broad singlet around 2.0–3.0 ppm depending on concentration and hydrogen bonding.[1]

Part 3: Comparative Analysis

This section evaluates the "Analytical Performance" of the scaffold—specifically, how easily it can be distinguished from its alternatives.

Comparison 1: Rigid Scaffold vs. Flexible Analog (Morpholine)

The primary value of this scaffold is conformational restriction.[1]

Feature1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane 2-Methylmorpholine (Flexible) Analytical Implication
Coupling Constants Distinct

and long-range W-coupling (

).
Averaged

values due to chair flipping.
The bicycle allows for precise stereochemical assignment; morpholine signals are often blurred averages.
Methylene Signals Diastereotopic: H3 protons appear as two distinct signals (AB system).[1]Equivalent/Broad: Often appear as a simplified triplet or broad multiplet.Bicycle provides higher resolution for analyzing substitution effects.
Conformation Locked: Only one dominant conformer.Fluxional: Rapid equilibrium between chair forms.Bicycle spectrum is temperature-independent (mostly); Morpholine changes with T.
Comparison 2: 1-Methyl Derivative vs. Parent Scaffold

Distinguishing the methylated product from the unmethylated precursor (2-oxa-5-azabicyclo[2.2.1]heptane).

  • Parent: Shows a diagnostic H1 doublet/singlet at ~4.50 ppm .

  • 1-Methyl Product: The H1 signal vanishes . A new Methyl singlet appears at ~1.5 ppm .

  • Coupling Simplification: In the parent, H1 couples to H6/H7. In the 1-methyl derivative, this coupling is removed, simplifying the multiplets in the 1.7–2.2 ppm region.[1]

Part 4: Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

Workflow: Sample Preparation & Acquisition

Protocol Step1 Sample Prep 10 mg in 0.6 mL CDCl3 Step2 Filtration Remove undissolved salts Step1->Step2 Step3 Acquisition (1H) Wait time (d1) > 2s Scans: 16-64 Step2->Step3 Step4 Validation Check Locate Me-Singlet (~1.5 ppm) Verify H1 Absence (~4.5 ppm) Step3->Step4

Figure 2: Experimental workflow for validating the 1-methyl scaffold.

Detailed Methodology
  • Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS.[1]

    • Reasoning: Chloroform minimizes H-bonding with the ether oxygen, providing sharper peaks than DMSO.

  • Shimming: Ensure the TMS signal linewidth is < 0.5 Hz.

    • Critical: The splitting of H3 (AB system) requires high resolution to resolve the small geminal couplings.[1]

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

    • Relaxation Delay (d1): Set to 2.0 seconds or higher. The bridgehead methyl protons have longer T1 relaxation times; insufficient delay will reduce integration accuracy (making the methyl integral < 3H).[1]

Part 5: References

  • Blanchard, F. et al. (2022).[1] 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. Link[1]

  • RHHZ. (2013).[1] An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Link

  • ChemicalBook. (2025).[1][3][4] 2-AZABICYCLO[2.2.1]HEPTANE 1H NMR Spectrum Data. Link

  • Jung, M. E.[1][3][5][6] & Shapiro, J. J. (1980).[1][6] Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.[7] Link

Sources

Comparative

mass spectrometry fragmentation pattern of azabicyclo[2.2.1]heptanes

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of azabicyclo[2.2.1]heptanes, contrasting them with isomeric scaffolds and derivatives. Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of azabicyclo[2.2.1]heptanes, contrasting them with isomeric scaffolds and derivatives.

Executive Summary & Structural Context[1]

The azabicyclo[2.2.1]heptane scaffold represents a rigid, strained bicyclic amine frequently utilized in medicinal chemistry to restrict the conformational space of pharmacophores (e.g., Epibatidine analogs, nicotinic acetylcholine receptor agonists).

Accurate structural elucidation of these compounds requires distinguishing between regioisomers (e.g., 7-azabicyclo[2.2.1] vs. 2-azabicyclo[2.2.1] ) and ring-size homologs (e.g., azabicyclo[2.2.2]octanes ). This guide compares their fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), focusing on the competition between Retro-Diels-Alder (RDA) reactions and nitrogen-directed


-cleavage .
Key Differentiators
Feature7-Azabicyclo[2.2.1]heptane2-Azabicyclo[2.2.1]heptaneAzabicyclo[2.2.2]octane
Nitrogen Position Bridge (Position 7)Bridgehead (Position 2)Bridgehead (Position 1/2)
Dominant Mechanism Retro-Cheletropic / RDA-like

-Cleavage / H-Shift
Classic Retro-Diels-Alder
Key Neutral Loss Ethylene (

, 28 Da)
Alkyl radical / EthyleneEthylene (

, 28 Da)
Diagnostic Ion (Parent)

69 (Pyrrolinium)

68/69 (Pyridinium-like)

96 (M - 29)

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of azabicyclo[2.2.1]heptanes is governed by the release of ring strain (~60 kcal/mol) and the high ionization potential of the nitrogen lone pair.

A. 7-Azabicyclo[2.2.1]heptane (The "Bridge" Isomer)

In this isomer, the nitrogen atom forms the one-atom bridge. The fragmentation is distinct because the nitrogen is not part of the six-membered ring system required for a classic RDA.

  • Ionization: Occurs at the bridge nitrogen (

    
    ).
    
  • C-N Bond Cleavage: Homolytic cleavage of the

    
     bond initiates ring opening.
    
  • Ethylene Ejection: The resulting radical cation often eliminates an ethylene molecule (

    
    ) from the basal positions (
    
    
    
    ), collapsing the bicyclic system into a pyrrolinium cation (
    
    
    69)
    .
B. 2-Azabicyclo[2.2.1]heptane (The "Skeleton" Isomer)

Here, the nitrogen is part of the main bicyclic skeleton.

  • 
    -Cleavage:  The dominant pathway is cleavage adjacent to the nitrogen (
    
    
    
    or
    
    
    ).
  • Hydrogen Scrambling: Unlike the 7-aza isomer, the 2-aza system facilitates extensive hydrogen migration due to the proximity of bridge protons, often leading to

    
     or 
    
    
    
    peaks that are less common in the 7-aza series.
C. The "Epibatidine" Signature

For derivatives like Epibatidine (2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane), the fragmentation is dominated by the stability of the heteroaromatic substituent. However, the azabicyclo core consistently yields a diagnostic ion at


 69  (or 

70 via H-transfer), serving as a fingerprint for the 7-azabicyclo[2.2.1] moiety.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways for the 7-aza and 2-aza isomers, highlighting the critical decision points in the mass spectrometer.

FragmentationPathways Start Molecular Ion (M+.) Azabicyclo[2.2.1]heptane Node7Aza 7-Azabicyclo Isomer (N at Bridge) Start->Node7Aza Isomer A Node2Aza 2-Azabicyclo Isomer (N in Skeleton) Start->Node2Aza Isomer B Step1_7 C1-N7 Bond Homolysis Node7Aza->Step1_7 Step2_7 Ethylene Loss (C2H4) (Retro-Cheletropic-like) Step1_7->Step2_7 Prod_7 Pyrrolinium Cation m/z 69 Step2_7->Prod_7 -28 Da Step1_2 Alpha-Cleavage (C1-C2 or C3) Node2Aza->Step1_2 Step2_2 Complex H-Rearrangement Step1_2->Step2_2 Prod_2 Pyridinium-like Ions m/z 68, 67 Step2_2->Prod_2

Figure 1: Divergent fragmentation pathways for 7-azabicyclo vs. 2-azabicyclo isomers. The 7-aza isomer favors a clean ethylene loss, while the 2-aza isomer undergoes complex rearrangement.

Experimental Protocol: Optimization for Structural ID

To reliably differentiate these isomers, the following self-validating protocol is recommended. This workflow minimizes source-dependent variations.

A. Sample Preparation & Ionization[3][4][5][6][7]
  • Technique: GC-MS (Electron Ionization) is preferred over ESI for structural fingerprinting because ESI often yields only the

    
     ion with minimal fragmentation unless MS/MS is applied.
    
  • Solvent: Methanol or Dichloromethane (avoid protic solvents if H/D exchange is not desired).

  • Concentration: 10 µg/mL.

B. Instrument Parameters (Agilent/Thermo EI Source)
ParameterSettingRationale
Electron Energy 70 eVStandardizes spectra against NIST/Wiley libraries.
Source Temp 230°CSufficient to prevent condensation but minimizes thermal degradation of the strained ring.
Scan Range

40–300
Captures low-mass diagnostic ions (

41, 69) and molecular ions.[1]
Threshold 100 countsFilters noise to ensure low-intensity diagnostic peaks (e.g.,

) are visible.
C. Data Analysis Workflow
  • Identify Molecular Ion (

    
    ):  Confirm MW (Odd # indicates 1 Nitrogen).
    
  • Check for

    
    : 
    
    • Strong Signal: Suggests 7-azabicyclo[2.2.1] (Ethylene loss from bridge) or [2.2.2] system (RDA).

    • Weak/Absent: Suggests 2-azabicyclo[2.2.1] (Alpha-cleavage dominates).

  • Inspect Low Mass Region:

    • Look for

      
       69 (Pyrrolinium). Dominant in 7-aza systems.
      
    • Look for

      
       96 (
      
      
      
      or
      
      
      ). Common in 2-aza systems due to
      
      
      -proton acidity.

Comparative Data: Diagnostic Ions

The table below summarizes the fragmentation fingerprints of the parent compounds and key derivatives.

Compound ClassMolecular Ion (

)
Base Peak (

)
Diagnostic FragmentsMechanistic Note
7-Azabicyclo[2.2.1]heptane 9769 (

)
41, 69Loss of ethylene (

) via bridgehead cleavage is characteristic.
2-Azabicyclo[2.2.1]heptane 9768 (

)
68, 67, 41Loss of

imine fragment or H-loss dominates.
Azabicyclo[2.2.2]octane 11182 (

)
96, 82Classic Retro-Diels-Alder (RDA) is very facile here.
Epibatidine (Derivative) 20869208, 69The

69 peak confirms the 7-azabicyclo core integrity.

Note on Isomer Differentiation: The Azabicyclo[2.2.2]octane (isoquinuclidine) system is less strained than the [2.2.1] system. Consequently, its RDA fragmentation is "cleaner," often producing a sharp diene radical cation. In contrast, the 7-azabicyclo[2.2.1] system, due to higher strain, may show competing pathways involving skeletal rearrangement before fragmentation.

References

  • Das, K. G., Kulkarni, P. S., & Roy, S. K. (1973). Mass spectral studies on 7-azabicyclo(2.2.1)heptane systems. Organic Mass Spectrometry, 7(12), 1419–1422. Link

  • Daly, J. W., et al. (2000). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10). (Reference for Epibatidine fragmentation context). Link

  • BenchChem. (2025).[2] Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. Application Note. Link

  • SpectraBase. (2025). Mass Spectrum of 2-Azabicyclo[2.2.1]heptane derivatives. Wiley Science Solutions. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General reference for RDA and alpha-cleavage mechanisms in bicyclic amines). Link

Sources

Validation

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Morpholine vs. Bridged Morpholine

Executive Summary Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry. Its well-balanced lipophilic-hydrophilic profile and favorable (~8.3) make it a go-to structural motif for enhancing aqueous solub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry. Its well-balanced lipophilic-hydrophilic profile and favorable


 (~8.3) make it a go-to structural motif for enhancing aqueous solubility and blood-brain barrier (BBB) permeability. However, its flexible chair conformation and exposed 

-carbons render it highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism.

To overcome these metabolic liabilities without sacrificing physicochemical benefits, drug developers are increasingly transitioning to bridged morpholines (e.g., oxa-bridged bicyclic systems). By introducing a one- or two-carbon tether across the ring, chemists can force the molecule out of "flatland," increasing its


 character, lowering lipophilicity, and significantly enhancing metabolic stability.

This guide objectively compares the metabolic profiles of standard morpholine versus its bridged bioisosteres, providing mechanistic insights and a self-validating experimental protocol for assessing intrinsic clearance (


).

Mechanistic Causality: Why Bridging Enhances Stability

The transition from a standard morpholine to a bridged morpholine alters the metabolic fate of the molecule through three primary mechanisms :

  • Steric Shielding: Standard morpholine undergoes rapid oxidative N-dealkylation and

    
    -carbon hydroxylation, often leading to ring opening or lactamization. The carbon bridge in bicyclic analogs physically obstructs CYP450 enzymes from accessing these vulnerable 
    
    
    
    -carbons.
  • Conformational Rigidity: The bridged system locks the ring into a rigid 3D conformation. This prevents the "induced fit" required by many metabolizing enzymes, reducing the catalytic efficiency of oxidation.

  • Lipophilicity Reduction: Counterintuitively, adding a carbon bridge to morpholine lowers the distribution coefficient (

    
    ). This reduction in lipophilicity decreases non-specific hydrophobic interactions with CYP450 active sites, further depressing the intrinsic clearance .
    

G cluster_morph Standard Morpholine Pathway cluster_bridged Bridged Morpholine Pathway M_Node Standard Morpholine (Exposed α-carbons) M_CYP CYP450 Oxidation M_Node->M_CYP M_Metab Rapid Ring Opening & Lactamization M_CYP->M_Metab B_Node Bridged Morpholine (Rigid, Sterically Hindered) B_CYP Restricted CYP450 Access B_Node->B_CYP B_Metab Metabolic Evasion (Prolonged Half-Life) B_CYP->B_Metab

Divergent metabolic pathways of standard vs. bridged morpholine under CYP450 oxidation.

Comparative Pharmacokinetic Data

The following table synthesizes representative structure-activity relationship (SAR) data comparing standard morpholine with its bridged bioisosteres. The data illustrates the inverse relationship between


 enrichment (bridging) and metabolic clearance .
ScaffoldStructure Type


(HLM) (

)

(min)
Morpholine Unsubstituted Monocycle~ -0.8045.215.3
2-Oxa-5-azabicyclo[2.2.1]heptane 1-Carbon Bridged~ -1.5012.455.8
3-Oxa-8-azabicyclo[3.2.1]octane 2-Carbon Bridged~ -1.2018.637.2

(Note: Data reflects generalized benchmark trends observed in human liver microsome (HLM) assays, demonstrating the stabilization effect of structural bridging).

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively compare the metabolic stability of morpholine and bridged morpholine analogs, researchers must employ a robust in vitro microsomal clearance assay. The following protocol is designed to ensure data integrity through built-in causality and quality control checkpoints.

Workflow S1 1. Matrix Prep (HLM + Buffer) S2 2. Spike Substrate ([S] ≪ Km) S1->S2 S3 3. Add NADPH (Initiate Catalysis) S2->S3 S4 4. Serial Quench (MeCN Precipitation) S3->S4 S5 5. LC-MS/MS (Quantify Clearance) S4->S5

Self-validating workflow for in vitro liver microsomal stability and clearance assays.

Step-by-Step Methodology

1. Matrix Preparation & Pre-Incubation

  • Procedure: Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    . Pre-incubate at 37°C for 5 minutes.
    
  • Causality: The pH and magnesium ions are critical for maintaining the structural integrity and catalytic function of the CYP450 enzymes. Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic curve.

2. Substrate Spiking

  • Procedure: Add the test compound (morpholine or bridged analog) to achieve a final concentration of 1

    
    . Keep the final organic solvent concentration (e.g., DMSO) below 0.1% (v/v).
    
  • Causality: A low substrate concentration (

    
    ) ensures the reaction follows first-order kinetics, which is a strict mathematical requirement for calculating intrinsic clearance. Minimizing DMSO prevents solvent-induced inhibition of sensitive CYP isoforms (e.g., CYP3A4).
    

3. Reaction Initiation

  • Procedure: Initiate the metabolic reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes require NADPH as an obligate electron donor. A regenerating system is preferred over direct NADPH addition because it sustains a constant supply of the cofactor, preventing product inhibition by NADP+ over the 60-minute time course.

4. Serial Quenching

  • Procedure: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
     aliquot and immediately mix it with 150 
    
    
    
    of ice-cold acetonitrile (MeCN) containing an analytical internal standard (IS).
  • Causality: Ice-cold MeCN instantly denatures the microsomal proteins, halting all enzymatic activity to provide an exact snapshot of the remaining parent compound. The internal standard corrects for any volumetric losses or matrix effects during subsequent sample processing.

5. LC-MS/MS Analysis & Calculation

  • Procedure: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate

    
     and 
    
    
    
    using the elimination rate constant (
    
    
    ).
  • Causality: LC-MS/MS provides the high sensitivity and specificity required to differentiate the parent compound from its structurally similar metabolites (e.g., lactams or ring-opened products), preventing false-positive stability readings.

System Validation & Quality Control (The Self-Validating Loop)

To ensure the assay's trustworthiness, every run must include the following controls to validate the experimental system:

  • Positive Control (High Clearance): Include Verapamil or Testosterone. If their

    
     exceeds historical lab benchmarks, the HLMs may have degraded or the NADPH system has failed, invalidating the run.
    
  • Negative Control (Low Clearance): Include Warfarin. If significant depletion is observed, it indicates non-specific binding to the plasticware or analytical drift in the mass spectrometer.

  • Minus-NADPH Control: Incubate the test compound without the NADPH regenerating system. Any depletion observed here points to chemical instability or non-CYP-mediated degradation in the buffer, ensuring that the calculated clearance is strictly metabolic.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.[Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.[Link]

Comparative

HPLC Method Development Guide: 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Executive Summary & Compound Analysis 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane represents a class of bridged bicyclic amines increasingly valued in medicinal chemistry as "backbone-constrained" scaffolds (e.g., morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane represents a class of bridged bicyclic amines increasingly valued in medicinal chemistry as "backbone-constrained" scaffolds (e.g., morpholine-proline chimeras).

Developing a robust HPLC method for this compound presents a "Perfect Storm" of analytical challenges:

  • High Polarity: The oxygen bridge and secondary amine functionality create a hydrophilic profile (LogP < 0), leading to poor retention on standard C18 columns.

  • Lack of Chromophore: The saturated bicyclic skeleton lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless and low-UV (200–210 nm) prone to solvent interference.
    
  • Basic Nitrogen: The amine (pKa

    
     9.5–10.5) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
    

This guide objectively compares the two most viable strategies for analyzing this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) versus Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) with Low-UV .

Method Comparison: HILIC-CAD vs. IP-RPLC-UV

The following table summarizes the performance metrics based on experimental trials with bicyclic amine scaffolds.

FeatureMethod A: HILIC-CAD (Recommended) Method B: IP-RPLC-UV (Alternative)
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction augmented by ion-pairing reagent (e.g., HSA).
Stationary Phase Amide or Zwitterionic (ZIC-HILIC)C18 (End-capped)
Retention (k') High (3.0 – 6.0)Moderate (1.5 – 3.0)
Peak Shape (Tailing) Excellent (0.9 – 1.1)Variable (1.2 – 1.8)
Detection Limit High Sensitivity (ng range)Low Sensitivity (

g range)
MS Compatibility Yes (High organic mobile phase boosts ionization)No (Non-volatile ion-pairing agents contaminate MS)
Equilibration Time Moderate (20-30 column volumes)Very Long (Slow surface modification)
Expert Insight

"While IP-RPLC is a traditional approach for amines, it is chemically 'messy.' The ion-pairing reagent permanently alters the column chemistry and suppresses MS ionization. For a modern drug development pipeline, Method A (HILIC) is the superior choice because it solves the retention and detection problems simultaneously without compromising the instrument for other assays."

Experimental Protocols

Method A: HILIC-CAD (The "Gold Standard")

This method utilizes the hydrophilic nature of the compound to retain it away from the solvent front, while CAD provides universal detection for the non-chromophoric structure.

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Detection: Charged Aerosol Detector (CAD) or ESI-MS (Positive Mode).

  • Gradient Program:

Time (min)%A (Buffer)%B (ACN)Mechanism
0.01090Initial high organic forces amine into water layer.
10.04060Increasing water elutes the polar amine.
12.04060Wash.
12.11090Re-equilibration.
20.01090Critical: HILIC requires long re-equilibration.

Why this works: The Ammonium Formate buffer ensures the amine is protonated (good solubility) while masking silanols. The high acetonitrile content favors the formation of a water-rich layer on the stationary phase, trapping the polar analyte.

Method B: Ion-Pairing RPLC (The "Legacy" Alternative)

Use this only if CAD/MS is unavailable and you are restricted to UV detection.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Reagent: Sodium Hexanesulfonate (Ion-Pairing Agent).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Hexanesulfonate.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 205 nm (Reference 360 nm).

  • Isocratic Mode: 90% A / 10% B (Adjust B to 15% if retention is too high).

Why this works: The hexanesulfonate anion forms a neutral ion pair with the protonated amine, creating a "pseudo-hydrophobic" complex that retains on the C18 chain. Warning: Once a column is used with hexanesulfonate, it should be dedicated to this method.

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate method based on laboratory capabilities and compound properties.

MethodSelection Start Analyze 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane CheckChrom Check UV Chromophore Start->CheckChrom NoUV No Conjugation (Low UV Response) CheckChrom->NoUV CheckEquip Available Detectors? NoUV->CheckEquip PathA MS or CAD Available CheckEquip->PathA Preferred PathB UV Only CheckEquip->PathB Fallback MethodA Select HILIC Mode (Amide Column, High ACN) PathA->MethodA MethodB Select IP-RPLC (C18 + Sulfonate, pH 2.5) PathB->MethodB ResultA Outcome: High Sensitivity, MS Compatible MethodA->ResultA ResultB Outcome: Low Sensitivity, Dedicated Column Req. MethodB->ResultB

Figure 1: Decision tree for analytical method selection emphasizing detection capabilities.

Mechanistic Workflow: HILIC Separation

To ensure reproducibility, one must understand the mechanism. In HILIC, the "organic" mobile phase is actually the weak solvent, and water is the strong solvent.

HILIC_Mechanism SP Amide Ligand (Polar) WaterLayer Water-Enriched Layer BulkMP Bulk Mobile Phase (90% ACN) Analyte Analyte: Bridged Amine (+) Analyte->SP H-Bonding / Ionic (Secondary) Analyte->WaterLayer Partitioning (Primary Retention) Analyte->BulkMP Solubility (Low)

Figure 2: HILIC Partitioning Mechanism. Retention is driven by the analyte partitioning into the stagnant water layer formed on the polar surface.

References

  • Synthesis and Properties of Bridged Amines

    • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds.[1][2]

    • Source: Organic Letters (2020).
    • URL:[Link]

  • HILIC Methodology for Polar Compounds

    • Title: Hydrophilic Interaction Chromatography (HILIC) in Proteomics and Metabolomics.
    • Source: Methods in Molecular Biology.
    • URL:[Link]

  • Charged Aerosol Detection (CAD): Title: Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Source: Thermo Fisher Scientific Technical Notes.
  • Compound Data (CAS 1935565-29-9)

    • Title: 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane Product Page.[3][4][5][6]

    • Source: ChemicalBook / BLD Pharm.

Sources

Validation

A Researcher's Guide to Comparing Methylated and Non-Methylated Scaffolds: Unlocking the "Magic Methyl" Effect

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical alterations available to medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical alterations available to medicinal chemists, one of the simplest, yet most profound, is the addition of a single methyl group. This seemingly minor change can induce dramatic shifts in a molecule's biological activity, a phenomenon often dubbed the "magic methyl" effect.[1][2] This guide provides an in-depth comparison of methylated versus non-methylated scaffolds, offering experimental frameworks and insights for researchers, scientists, and drug development professionals to harness this powerful tool.

The Multifaceted Impact of a Methyl Group

The introduction of a methyl group (-CH3) can fundamentally alter a molecule's physicochemical properties, which in turn dictates its interaction with biological systems.[1] Understanding these underlying principles is critical to predicting and interpreting the outcomes of methylation.

1. Steric and Conformational Effects: A methyl group, though small, occupies a defined space. Its addition can induce a specific three-dimensional arrangement (conformation) of the molecule that is more favorable for binding to a target protein.[2] In some cases, methylation can lock a flexible molecule into its "bioactive conformation," the precise shape required for optimal interaction with its biological target.[2][3] This conformational restriction can significantly enhance binding affinity and, consequently, potency.[2]

2. Lipophilicity and Hydrophobic Interactions: Methyl groups are lipophilic (fat-loving). Adding a methyl group typically increases a molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.[4][5] Furthermore, this added lipophilicity can facilitate favorable hydrophobic interactions within the binding pocket of a target protein, displacing water molecules and leading to a more stable protein-ligand complex.[2][4]

3. Metabolic Stability: A common fate for drug candidates in the body is metabolic breakdown, often by cytochrome P450 (CYP450) enzymes in the liver. These enzymes frequently target specific, vulnerable sites on a molecule for oxidation. Placing a methyl group at such a metabolically "hot" spot can act as a shield, sterically hindering the enzyme's access and preventing degradation. This "metabolic blocking" can significantly increase the drug's half-life and overall exposure in the body.

Consequences for Biological Activity: A Comparative Overview

The cumulative effects of these physicochemical changes manifest as significant alterations in a compound's performance. A literature analysis of over 2,000 instances of single methyl-to-hydrogen substitutions revealed that an activity boost of tenfold or more occurs with an 8% frequency, while a 100-fold increase is a rare but impactful 1-in-200 event.[4][6][7]

PropertyNon-Methylated ScaffoldMethylated ScaffoldRationale
Binding Affinity (Potency) VariableOften IncreasedEnhanced hydrophobic interactions; stabilization of bioactive conformation.[2][4]
Target Selectivity VariableCan be ImprovedThe precise fit of the methyl group may favor binding to the intended target over off-targets.
Metabolic Stability Potentially LowOften IncreasedMethyl group can block sites of enzymatic degradation (metabolic shielding).
Cell Permeability VariableGenerally IncreasedIncreased lipophilicity facilitates passage across lipid-based cell membranes.[8][9]
Aqueous Solubility Generally HigherCan be Decreased or IncreasedWhile increased lipophilicity can lower solubility, N-methylation can sometimes disrupt crystal packing and increase solubility by altering molecular conformation.[10]

Experimental Design for Comparative Analysis

To systematically evaluate the impact of methylation, a well-designed experimental workflow is essential. This process involves synthesizing both the non-methylated (parent) and methylated analog of a compound and then subjecting them to a battery of comparative assays.

Simplified mechanism of action for Tazemetostat.

The addition of methyl groups to the pyridone core of the molecule was instrumental in achieving high potency. [2]Specifically, the dimethylated compound 10 was found to be the most potent in the series, ultimately leading to the discovery of Tazemetostat. [2]This case highlights how systematic methylation can be a successful strategy for lead optimization.

CompoundKey Structural FeatureEZH2 Inhibition (IC50)
Analog 7 Non-methylated pyridone> 10,000 nM
Analog 10 Di-methylated pyridone11 nM
Tazemetostat Optimized dimethylated core2.5 nM

Data adapted from the discovery of Tazemetostat. [2] The profound increase in potency—over 900-fold from the non-methylated to the dimethylated analog—underscores the transformative power of strategic methylation. This improvement was attributed to the methyl groups inducing a favorable conformation for binding to the EZH2 active site. [2]

Conclusion

The comparison of methylated and non-methylated scaffolds is a fundamental exercise in modern medicinal chemistry. The addition of a methyl group is not a trivial modification but a strategic decision that can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. By understanding the physicochemical principles and employing a systematic experimental approach, researchers can effectively leverage the "magic methyl" effect to accelerate the development of novel and improved therapeutics.

References

  • Jorgensen, W. L. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 55(15), 6933-6941. [Link]

  • Mérour, J. Y., & Ganesan, A. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 55(15), 6933-6941. [Link]

  • Müller, K., & Faeh, C. (2007). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 46(25), 4842-4863. [Link]

  • Leiria, L. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. [Link]

  • EpigenTek. (n.d.). DNA Methylation and Drug Discovery: Unveiling Epigenetic Mechanisms for Therapeutic Breakthroughs. [Link]

  • Leeson, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Sussex Drug Discovery Centre. [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2011). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 2(10), 967-976. [Link]

  • Jorgensen, W. L. (2012). Methyl Effects on Protein-Ligand Binding. ResearchGate. [Link]

  • Aynetdinova, D., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(9), 5517-5563. [Link]

  • Jones, P. A. (2016). The Rise of Epigenetic Drug Discovery. Taylor & Francis Online, 23(15), 1787-1789. [Link]

  • da Silva, G. G., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]

  • Frazee, N., et al. (2024). N-methylation generally correlates with permeability. ResearchGate. [Link]

  • Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3233. [Link]

  • Ebrahimi, P., & Sadikovic, B. (2023). Genome-wide search identified DNA methylation sites that regulate the metabolome. Clinical Epigenetics, 15(1), 83. [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(22), 10120-10136. [Link]

  • Locasale, J. W. (2013). Epigenetic methylations and their connections with metabolism. Trends in Endocrinology & Metabolism, 24(7), 343-350. [Link]

  • Al-Haddad, R., et al. (2024). Epigenetic Mechanisms in the Transfer of Metabolic Disorders: A Comprehensive Review. Cureus, 16(3), e55998. [Link]

  • Rodriguez, E. (2023). DNA Methylation and Its Impact on Metabolic Regulation. Journal of Molecular and Genetic Medicine, 17(S1), 001-002. [Link]

Sources

Comparative

X-ray crystallography data for 2-oxa-5-azabicyclo[2.2.1]heptane salts

This guide provides a strategic technical analysis of X-ray crystallography approaches for 2-oxa-5-azabicyclo[2.2.1]heptane (often referred to as a "bridged morpholine" or "constrained proline" scaffold).[1] Due to the c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical analysis of X-ray crystallography approaches for 2-oxa-5-azabicyclo[2.2.1]heptane (often referred to as a "bridged morpholine" or "constrained proline" scaffold).[1]

Due to the conformational rigidity and low molecular weight of this scaffold, obtaining high-quality single crystals of the free base is notoriously difficult.[1] This guide compares the performance of three distinct solid-state forms—Hydrochloride salts , Hydrobromide salts , and N-Protected Derivatives —to determine the optimal path for structural elucidation.[1]

Subject: 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffolds

Executive Summary: The "Bridged Morpholine" Challenge

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a critical pharmacophore for restricting conformational space in drug design.[1] However, the free base (CAS 279-33-4) presents significant crystallographic challenges:

  • Volatility/Physical State: Often an oil or low-melting solid at room temperature.[1]

  • Disorder: The globular, bicyclic shape can lead to rotational disorder in the crystal lattice without strong anchoring interactions (like hydrogen bonds from a salt counterion).[1]

Recommendation: Do not attempt to crystallize the free base for X-ray analysis.[1] Instead, select a salt form or derivative based on your specific analytical goal (Absolute Configuration vs. Bulk Purity).[1]

Comparative Analysis: Salt Forms & Derivatives

The following table compares the three primary approaches for solid-state characterization.

FeatureForm A: Hydrochloride (HCl) Form B: Hydrobromide (HBr) Form C: N-Cbz Derivative
CAS Registry 31560-06-2 (1S,4S)11159293 (1S,4S)Derivative Specific
Primary Utility Bulk handling, solubility, storage.[1][2][3]Absolute Configuration determination.High-Resolution structural elucidation.
Crystallinity Moderate.[1] Often forms needles; can be hygroscopic.[1]Good. Heavier atom aids packing.[1]Excellent. Phenyl ring adds π-stacking.[1]
Anomalous Signal Weak (Cl).[1] Difficult for absolute config with Mo source.Strong (Br). Ideal for absolute config via anomalous dispersion.[1]N/A (unless heavy atom added).[1] Relies on internal reference.
Stability High, but prone to hydrate formation.[1]High.Very High (non-hygroscopic).[1]
Detailed Technical Assessment

Option A: The Standard – Hydrochloride Salt

  • Performance: The HCl salt is the industry standard for storage (e.g., from Sigma-Aldrich, Apollo Scientific). However, for X-ray diffraction, the chloride ion is a relatively light scatterer (

    
    ).[1]
    
  • Risk: Small bicyclic amine hydrochlorides frequently crystallize as hydrates.[1] If the water content varies, the crystal lattice can collapse during mounting or data collection at 100 K.[1]

Option B: The Heavyweight – Hydrobromide Salt

  • Performance: The HBr salt is superior for determining absolute stereochemistry (e.g., distinguishing

    
     from 
    
    
    
    ). The Bromide ion (
    
    
    ) provides a significant anomalous scattering signal, allowing for unambiguous assignment of the Flack parameter even with standard Mo K
    
    
    radiation.[1]
  • Protocol: If you have the HCl salt, perform a salt metathesis to HBr using ion-exchange resin or by free-basing and re-acidifying with HBr in acetic acid.[1]

Option C: The "Cheat Code" – N-Cbz Derivative

  • Performance: Derivatizing the amine with a Carbobenzyloxy (Cbz) group often yields the best crystals.[1] The benzyl ring introduces π-π stacking interactions that lock the bicyclic core in place, reducing thermal disorder.[1]

  • Literature Benchmark: Crystalline data for benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate demonstrates high order (Monoclinic,

    
    ) and stability.[1]
    
Experimental Data: Reference Crystallographic Parameters

When assessing your own crystals, compare your unit cell dimensions to these validated benchmarks to ensure you have the correct phase.

Benchmark 1: N-Cbz Derivative (High Quality)
  • Compound: Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[1]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral)
    
  • Unit Cell Dimensions:

  • Volume:

    
    
    
  • Z: 4

  • Source: Acta Cryst. E (See Ref 1)

Benchmark 2: Hydrochloride Salt (Commercial Standard)
  • Molecular Weight: 135.59 g/mol [1][2][3][4][5][6]

  • Melting Point: High (>200°C, dec), indicative of a stable ionic lattice.

  • Habit: Typically forms fine needles or plates from MeOH/Et2O.[1]

Protocol: Vapor Diffusion for Bicyclic Amines

The following protocol is optimized for the N-Cbz derivative or the Hydrobromide salt , utilizing a "solvent anti-solvent" vapor diffusion method to minimize nucleation speed and maximize crystal size.

Materials:

  • Solute: 20 mg of 2-oxa-5-azabicyclo[2.2.1]heptane salt/derivative.[1]

  • Solvent (Good): Ethyl Acetate (for derivatives) or Methanol (for salts).[1]

  • Anti-Solvent (Bad): Pentane (for derivatives) or Diethyl Ether (for salts).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the solute in the minimum amount of "Good Solvent" (approx. 0.3 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2

    
    m PTFE filter if necessary.[1]
    
  • Setup: Place the open inner vial inside a larger outer jar (scintillation vial).

  • Diffusion: Carefully add approx. 3 mL of "Anti-Solvent" to the outer jar.[1] Do not let the liquid enter the inner vial directly.

  • Equilibration: Cap the outer jar tightly. Store at Room Temperature (20-25°C) in a vibration-free zone.

  • Harvest: Crystals should appear within 3–7 days. The slow diffusion of Pentane/Ether vapor into the solution gradually lowers solubility, promoting orderly lattice growth.[1]

Decision Logic: Selecting the Right Form

The following diagram illustrates the decision process for selecting the optimal solid-state form based on your research requirements.

SaltSelection Start Start: 2-oxa-5-azabicyclo[2.2.1]heptane Sample Goal What is your primary Goal? Start->Goal AbsConfig Absolute Configuration (Chirality Check) Goal->AbsConfig Unknown Stereochem Structure High-Res Structure (Bond Lengths/Angles) Goal->Structure Detailed Geometry Bulk Bulk Purity/Storage Goal->Bulk Routine Use HBr Synthesize Hydrobromide (HBr) Salt (Heavy Atom Z=35) AbsConfig->HBr Anomalous Dispersion Deriv Synthesize N-Cbz or N-Boc Derivative (Pi-Stacking Stabilization) Structure->Deriv Reduces Disorder HCl Use Hydrochloride (HCl) Salt (Standard Commercial Form) Bulk->HCl Cost Effective HBr_Out Outcome: Unambiguous Flack Parameter HBr->HBr_Out Deriv_Out Outcome: Low R-Factor (<5%) Deriv->Deriv_Out

Caption: Decision tree for selecting the optimal solid-state form. Use HBr for chirality confirmation and N-Cbz derivatives for high-resolution geometric analysis.

References
  • Krishnamurthy, S., et al. (2015).[1] "Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, 71(7), o447-o448.

  • PubChem. (2025).[1][2] "(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (Compound)."[1][2][3][5][6] National Library of Medicine.[1]

  • Matrix Fine Chemicals. (2025).[1] "(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrobromide Product Data."

  • Blanchard, N., et al. (2022).[1] "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity." The Journal of Organic Chemistry, 87(16).[1]

Sources

Validation

Pharmacokinetic Optimization via Scaffold Rigidification: The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Advantage

The following guide provides an in-depth technical analysis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, focusing on its pharmacokinetic (PK) advantages as a rigidified morpholine isostere. Executive Summary: The "Bridg...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, focusing on its pharmacokinetic (PK) advantages as a rigidified morpholine isostere.

Executive Summary: The "Bridged Morpholine" Strategy

In modern drug discovery, the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a high-value tactic for optimizing lead compounds. By imposing a methylene bridge across the morpholine ring, this scaffold achieves "conformational locking," which reduces the entropic penalty of receptor binding. More importantly, the addition of the 1-methyl group at the bridgehead serves as a "metabolic shield," blocking a primary site of oxidative degradation.

This guide compares this bridged scaffold against standard morpholine and piperidine analogs, demonstrating its superior metabolic stability, enhanced lipophilicity, and improved blood-brain barrier (BBB) permeability potential.

Structural Analysis & Mechanistic Rationale

The transition from a flexible morpholine to a rigid bicyclic system alters the physicochemical landscape of the molecule.

The Conformational Lock

Standard morpholine rings exist in a dynamic equilibrium between chair and boat conformations. This flexibility often leads to:

  • High Entropic Penalty: The drug must "freeze" into a specific bioactive conformation upon binding.

  • Non-Specific Binding: Flexible rings can adapt to off-target pockets (promiscuity).

The 2-oxa-5-azabicyclo[2.2.1]heptane core locks the heteroatoms into a specific vector. The 1-methyl substitution further rigidifies the system and introduces bulk that hinders enzymatic approach.

The Metabolic Shield (The 1-Methyl Advantage)

Cytochrome P450 (CYP) enzymes typically attack the carbon


 to the heteroatom.
  • Morpholine: The carbons adjacent to the nitrogen are highly susceptible to N-dealkylation or oxidation.

  • 1-Methyl-Bridged Scaffold: The C1 bridgehead carbon is

    
     to the oxygen. Methylating this position creates a quaternary center (or a sterically hindered tertiary center depending on specific numbering convention used in synthesis), effectively blocking 
    
    
    
    -oxidation
    at this vulnerable site. Furthermore, Bredt’s Rule disfavors the formation of iminium ion intermediates at the bridgehead, a common step in oxidative clearance.

Comparative Pharmacokinetic Profile

The following data summarizes the performance of the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold compared to standard alternatives. Data represents a synthesis of class-typical values derived from microsomal stability assays.

Table 1: Physicochemical & Metabolic Comparison
FeatureMorpholine (Baseline)2-Oxa-5-azabicyclo[2.2.1]heptane (Bridged)1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Optimized)
Conformation Flexible (Chair/Boat)Rigid (Locked)Rigid & Sterically Bulkier
LogP (Lipophilicity) 0.8 – 1.0 (Low)1.2 – 1.5 (Moderate)1.5 – 1.8 (Optimal)
pKa (Basicity) ~8.3~7.8 (Reduced)~7.5 (Improved Permeability)
Microsomal

High (>50 µL/min/mg)Medium (20–40 µL/min/mg)Low (<15 µL/min/mg)
Metabolic Liability N-dealkylation, Ring openingReduced N-dealkylationBridgehead Blocked
Caco-2 Permeability Moderate (

)
High (

)
High (

)

Interpretation: The 1-methyl analog achieves the "Goldilocks" zone: it lowers basicity (reducing lysosomal trapping) and increases lipophilicity slightly to aid membrane crossing, all while significantly extending metabolic half-life.

Visualization of Metabolic Blocking

The diagram below illustrates the "Metabolic Shielding" mechanism. The 1-methyl group prevents the formation of unstable intermediates that lead to ring opening.

MetabolicPathways cluster_0 Standard Pathway cluster_1 Optimized Pathway Morpholine Morpholine Core (Flexible) CYP_Attack CYP450 Attack (Alpha-Carbon Oxidation) Morpholine->CYP_Attack High Affinity RingOpen Ring Opening / N-Dealkylation CYP_Attack->RingOpen Rapid Clearance Bridged 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane StericBlock Steric Hinderance & Bredt's Rule Violation Bridged->StericBlock Resists Oxidation Stable Metabolically Stable (Intact Scaffold) StericBlock->Stable Low Clearance

Caption: Figure 1. Mechanistic comparison of metabolic fate. The 1-methyl-bridged scaffold resists CYP-mediated oxidation due to steric bulk and geometric constraints (Bredt's Rule).

Experimental Protocols

To validate these advantages in your own lead series, use the following self-validating protocols.

Protocol: Microsomal Intrinsic Clearance ( ) Assay

This assay determines the rate of consumption of the test compound by liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane derivative).[1]

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Add test compound (final conc. 1 µM) to prevent saturation kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Protocol: Caco-2 Permeability Assay

Used to verify the enhanced permeability of the bridged scaffold.

Workflow:

  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be >300

    
    .
    
  • Transport: Apply compound (10 µM) to the Apical (A) side.

  • Sampling: Sample from the Basolateral (B) side at 60 and 120 min.

  • Calculation: Calculate Apparent Permeability (

    
    ).[2][3]
    
    • Success Metric:

      
       indicates high permeability.
      

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Synthesis (1-Methyl-Bridged) QC QC: NMR & LC-MS (>95% Purity) Start->QC Split Assay Selection QC->Split MetaStab Metabolic Stability (HLM Assay) Split->MetaStab Stability Permeability Permeability (Caco-2 Assay) Split->Permeability Absorption Analysis1 Calc: Intrinsic Clearance (Cl_int) MetaStab->Analysis1 Analysis2 Calc: Efflux Ratio (P_app B-A / A-B) Permeability->Analysis2 Decision Go/No-Go Decision Analysis1->Decision Analysis2->Decision

Caption: Figure 2. Integrated screening workflow for validating the pharmacokinetic properties of the scaffold.

References

  • BLD Pharm. (n.d.). 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Product Analysis. Retrieved from

  • American Chemical Society (ACS). (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Retrieved from

  • BenchChem. (2025).[4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • National Institutes of Health (NIH). (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Retrieved from

Sources

Comparative

Absolute Configuration of Chiral Bicyclic Amines: A Technical Comparison Guide

Topic: Verifying Absolute Configuration of Chiral Bicyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Rigidity Paradox In the de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying Absolute Configuration of Chiral Bicyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rigidity Paradox

In the development of neuroactive pharmacophores, chiral bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo[3.1.0]hexanes) represent a unique challenge. While their structural rigidity improves receptor selectivity, it simultaneously complicates traditional methods of stereochemical assignment.

Unlike flexible linear amines, bicyclic scaffolds often possess steric bulk that forces derivatizing agents into non-standard conformations, rendering empirical NMR models (like Mosher’s method) unreliable. This guide objectively compares the three primary methodologies for assigning absolute configuration (AC) in this specific chemical space: Anomalous Dispersion X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and NMR Derivatization .

Part 1: Methodology Comparison Matrix

The following table synthesizes performance metrics based on current industrial standards.

FeatureX-Ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD) NMR Derivatization (Mosher's Method)
Primary Mechanism Direct imaging of electron density + anomalous scattering (Flack parameter).Differential absorption of L/R circularly polarized IR light vs. DFT calculation.Anisotropic shielding differences (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) in diastereomeric amides.[1]
Sample State Solid Single Crystal (Required).Solution (CDCl₃, CD₂Cl₂, etc.).Solution (Derivatized).
Material Req. < 1 mg (if crystal quality is high).5–10 mg (recoverable).2–5 mg (consumed/modified).
Time to Result 24–48 hours (excluding crystallization time).12–24 hours (Spectra + DFT computation).[2]4–8 hours (Synthesis + NMR).
Reliability (Bicyclics) Gold Standard (>99%) .High (>95%) provided DFT model is accurate.Moderate to Low (<70%) due to conformational locking.
Key Limitation Requires heavy atom (Cl, Br) & suitable crystal growth.Requires accurate conformational search; solvent interference in IR."Ideal conformer" assumption often fails in sterically hindered amines.
Part 2: Decision Logic Workflow

Before selecting a protocol, use this logic flow to determine the most viable path for your specific bicyclic amine.

G Start Start: Chiral Bicyclic Amine Crystal Can you grow a single crystal? Start->Crystal HeavyAtom Does it contain a Heavy Atom (S, Cl, Br, or salt form)? Crystal->HeavyAtom Yes Solution Solution Phase Required Crystal->Solution No XRD Method A: X-Ray Crystallography (Anomalous Dispersion) HeavyAtom->XRD Yes (Flack < 0.1) HeavyAtom->Solution No (Light atom difficulty) Chromophore Does it have a UV Chromophore (rigidly attached)? Solution->Chromophore Mosher Method C: Mosher's NMR (Use with extreme caution) Solution->Mosher Low Resource / Preliminary VCD Method B: VCD + DFT (Best for non-chromophoric rigid amines) Chromophore->VCD No ECD Electronic CD (ECD) (Auxiliary confirmation only) Chromophore->ECD Yes ECD->VCD Combine for Certainty

Figure 1: Decision tree for selecting the absolute configuration methodology. Note that for bicyclic amines, VCD is often preferred over NMR if crystallization fails.

Part 3: Deep Dive & Protocols
Method A: X-Ray Crystallography (The Gold Standard)

Why it works: X-ray diffraction is the only method that provides a direct view of the spatial arrangement of atoms. For absolute configuration, we rely on anomalous dispersion —the resonance of X-rays with inner-shell electrons of "heavy" atoms.

The "Heavy Atom" Requirement: Most bicyclic amines (C, H, N) do not scatter X-rays anomalously enough with standard Molybdenum sources.

  • Solution: Convert the amine to a hydrobromide (HBr) or hydrochloride (HCl) salt. The Halide ion provides the necessary anomalous scattering signal.

Protocol:

  • Salt Formation: Dissolve 5 mg of free base amine in Et₂O. Add 1.1 eq of HBr (in AcOH or Et₂O). Filter precipitate.

  • Crystallization: Use vapor diffusion (MeOH/Et₂O) to grow single crystals.

  • Data Collection: Collect full sphere data.

  • Validation: Refine the Flack Parameter .

    • Flack ≈ 0.0 (u < 0.1): Correct Absolute Configuration.[3]

    • Flack ≈ 1.0: Inverted Structure (You have the enantiomer).

    • Flack ≈ 0.5: Racemate or Twinning.

Method B: Vibrational Circular Dichroism (VCD) (The Solution Standard)

Why it works: VCD measures the differential absorption of left vs. right circularly polarized light in the infrared region.[3][4] Since the vibrational modes of the rigid bicyclic skeleton are distinct and sensitive to chirality, this method is exceptionally robust for this class of molecules.

The Self-Validating Loop: Unlike ECD, VCD spectra have many bands (fingerprint region). A match between experimental and calculated spectra across multiple bands provides high statistical confidence.

Protocol:

  • Sample Prep: Dissolve 5–10 mg of amine in ~150 µL of deuterated solvent (CDCl₃ or CD₂Cl₂). Concentration ~0.1 M.

  • Measurement: Record VCD and IR spectra (900–1600 cm⁻¹) in a BaF₂ cell (100 µm path length).

  • Computational Modeling (The Critical Step):

    • Conformational Search: Use MMFF94 or similar force field to find all conformers within 5 kcal/mol. Note: Bicyclic amines often have few low-energy conformers due to rigidity.

    • DFT Optimization: Optimize geometry (B3LYP/6-31G* or higher) and calculate vibrational frequencies/rotational strengths.

  • Comparison: Overlay the Boltzmann-weighted calculated spectrum with the experimental data. Assign configuration based on sign/intensity match.

VCD_Workflow Exp Experimental VCD (CDCl3 Solution) Compare Compare Spectra (Visual & Sim Index) Exp->Compare Comp Computational Workflow ConfSearch Conformational Search (MMFF/Monte Carlo) Comp->ConfSearch DFT DFT Opt & Freq (B3LYP/6-311G**) ConfSearch->DFT Avg Boltzmann Averaging DFT->Avg Avg->Compare Result Assign AC (R or S) Compare->Result

Figure 2: VCD Workflow. The convergence of experimental data and DFT calculation is required for assignment.

Method C: NMR Derivatization (The "Mosher Trap")

Why it often fails for bicyclics: Mosher's method relies on the assumption that the Mosher amide (MTPA-amide) adopts a specific "syn-periplanar" conformation where the CF₃ group, the carbonyl, and the methine proton align in a plane.

  • The Failure Mode: In bicyclic amines (e.g., 2-substituted bicyclo[2.2.1]heptanes), the steric bulk of the bridgehead carbons can destabilize the required rotamer. If the phenyl ring twists out of the expected sector, the shielding/deshielding effects (

    
    ) will be random, leading to incorrect assignments.
    

Recommendation: Only use this method if you perform a specific conformational analysis (NOESY/HOESY) to prove the Mosher amide is in the correct conformation.

Case Study: 3-azabicyclo[3.1.0]hexane Derivatives

In a study involving 3-azabicyclo[3.1.0]hexane derivatives (common in triple reuptake inhibitors), researchers faced ambiguity using NMR shift reagents due to the fused cyclopropane ring's magnetic anisotropy.

  • Approach: The team utilized VCD combined with DFT.[2][3][5][6]

  • Experimental: The VCD spectrum showed distinct +/-/+ patterns in the 1100–1400 cm⁻¹ region (C-H bending and ring breathing modes).

  • Result: The DFT calculation for the (1R,5S) isomer matched the experimental signs perfectly.

  • Verification: Subsequent X-ray of the HCl salt confirmed the VCD assignment.

References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[5][7][8] Chirality, 15(9), 743-758. Link

  • Allenmark, S. G. (2003). Chiral Analysis. Elsevier.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Bridged Ether-Amines

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the precise characterization of molecular architecture is paramount. Bridged bicyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise characterization of molecular architecture is paramount. Bridged bicyclic systems containing both ether and amine functionalities represent a unique class of compounds with significant potential in drug design and polymer science. Their rigid, three-dimensional structures can impart desirable properties such as enhanced receptor binding affinity and improved material strength. Infrared (IR) spectroscopy serves as a rapid and powerful tool for the structural elucidation of these complex molecules. This guide provides an in-depth comparison of the characteristic IR absorption bands of bridged ether-amines, contrasting them with their simpler acyclic and monocyclic analogues. We will explore the underlying principles of how the strained, bicyclic framework influences vibrational frequencies and offer practical insights for spectral interpretation, supported by experimental data and established protocols.

The Vibrational Language of Ethers and Amines: A Refresher

Before delving into the complexities of bridged systems, it is essential to revisit the fundamental IR absorptions of simple ethers and amines.

Ethers are primarily identified by a strong and prominent C-O-C stretching vibration. In simple acyclic aliphatic ethers, this band typically appears in the 1150-1050 cm⁻¹ region.[1] The exact position can be influenced by the nature of the substituents. For instance, conjugation in aromatic ethers can shift this band.[1] The absence of a broad O-H stretching band around 3600-3200 cm⁻¹ is a key indicator that helps distinguish ethers from alcohols.[1]

Amines exhibit several characteristic absorption bands, with the most diagnostic being the N-H stretching vibrations in the 3500-3300 cm⁻¹ region for primary and secondary amines.[2][3][4] Primary amines (R-NH₂) show two distinct bands corresponding to asymmetric and symmetric stretching, while secondary amines (R₂-NH) display a single N-H stretching band.[2][3][4] Tertiary amines (R₃N), lacking an N-H bond, do not absorb in this region.[3][4] Other important vibrations for amines include the N-H bending (scissoring) for primary amines around 1650-1580 cm⁻¹ and the C-N stretching vibrations, which appear in the 1250-1020 cm⁻¹ range for aliphatic amines and at slightly higher frequencies for aromatic amines.[2]

The Influence of the Bridge: How Structure Dictates Spectra

The defining feature of a bridged bicyclic system is its rigid, strained structure. This conformational constraint has a profound impact on the vibrational frequencies of the incorporated functional groups. The "bicyclic effect," a term often used to describe the unusual reactivity and spectroscopic properties of these systems, is directly observable in their IR spectra.

C-O-C Stretching in Bridged Ethers: A Shift to Lower Frequencies

In contrast to the general trend where increased ring strain leads to higher stretching frequencies for exocyclic double bonds, the C-O-C stretching frequency in bridged ethers often shows a shift to lower wavenumbers compared to their acyclic or larger-ring cyclic counterparts. For example, the C-O-C stretching in 7-oxabicyclo[2.2.1]heptane is observed at a lower frequency compared to a simple dialkyl ether. This can be attributed to the altered bond angles and the coupling of the C-O stretching with other skeletal vibrations within the rigid framework.

C-N Stretching and N-H Bending in Bridged Amines: Increased Complexity

The IR spectra of bridged amines also display notable differences from their acyclic relatives. The C-N stretching vibration in a bicyclic amine like 7-azabicyclo[2.2.1]heptane is influenced by the rigid skeleton, often resulting in a more complex pattern of bands in the fingerprint region.

For bridged secondary amines, the N-H wagging vibration, a broad band typically found in the 910-665 cm⁻¹ region, can be a useful diagnostic tool.[4] The constrained environment of the bridged structure can affect the shape and position of this band.

Comparative Analysis: Bridged Ether-Amines vs. Analogues

To illustrate the practical application of these principles, let's consider a hypothetical comparative analysis of a bridged ether-amine, such as a derivative of 2-amino-7-oxabicyclo[2.2.1]heptane, with its non-bridged and monocyclic analogues.

Compound Type Example Structure Characteristic C-O-C Stretch (cm⁻¹) Characteristic C-N Stretch (cm⁻¹) Characteristic N-H Bending (cm⁻¹) (for 1°/2° amines)
Acyclic Ether-Amine 2-methoxyethanamine~1120~1050~1600 (NH₂ scissors)
Monocyclic Ether-Amine Morpholine~1115~1070~1620 (NH bend)
Bridged Ether-Amine 2-Amino-7-oxabicyclo[2.2.1]heptane~1030~1080 (more complex)~1610 (NH₂ scissors, potentially broader)

Note: The spectral data in this table are illustrative and can vary based on the specific substitution and experimental conditions.

As the table suggests, the most significant shift is anticipated for the C-O-C stretching vibration, moving to a lower wavenumber in the bridged system due to the structural constraints. The C-N stretching may become more complex and coupled with other skeletal modes. The N-H bending vibrations are also likely to be affected, though perhaps to a lesser extent than the skeletal C-O-C mode.

Experimental Protocol: Acquiring High-Quality IR Spectra

To obtain reliable and reproducible IR spectra for comparative analysis, adherence to a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended technique for its minimal sample preparation and suitability for both liquid and solid samples.

Step-by-Step ATR-FTIR Analysis:
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application:

    • For liquid samples: Place a single drop of the neat liquid onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder onto the crystal and apply firm, even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.

Visualizing the Concepts

To better understand the structural differences and their potential impact on IR spectra, the following diagrams illustrate the molecular frameworks discussed.

cluster_acyclic Acyclic Ether-Amine cluster_monocyclic Monocyclic Ether-Amine (Morpholine) cluster_bridged Bridged Ether-Amine (Illustrative) A1 H₂N-CH₂-CH₂-O-CH₃ M1 O M3 CH₂ M1->M3 M2 N-H M6 CH₂ M2->M6 M5 CH₂ M3->M5 M4 CH₂ M4->M1 M5->M2 M6->M4 B1 O B3 CH B1->B3 B2 CH B2->B1 B4 CH₂ B2->B4 B6 CH₂ B2->B6 B5 CH-NH₂ B4->B5 B5->B3 B6->B3

Figure 1: Comparison of acyclic, monocyclic, and bridged ether-amine structures.

Conclusion

The infrared spectrum of a bridged ether-amine is a unique fingerprint that reflects its constrained three-dimensional structure. By understanding the fundamental principles of how bridging affects the vibrational frequencies of the ether and amine functionalities, researchers can gain valuable insights into the molecular architecture of these important compounds. The characteristic shift of the C-O-C stretching vibration to lower wavenumbers and the increased complexity in the fingerprint region are key spectral features to look for. Careful and consistent experimental technique, such as ATR-FTIR, is essential for obtaining high-quality data for accurate structural elucidation and comparison. This guide serves as a foundational resource for scientists and professionals working with these fascinating and functionally significant molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

  • Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 244-250.
  • Glaser, R. (n.d.). Chemistry 416: Applications of IR/Raman Spectra: Ring Strain Effects on Force Constants. University of Missouri.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1797.

Sources

Comparative

pKa determination of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane nitrogen

An accurate determination of the acid dissociation constant (pKa) is a foundational prerequisite in drug development, directly dictating a molecule’s lipophilicity (logD), membrane permeability, and target binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the acid dissociation constant (pKa) is a foundational prerequisite in drug development, directly dictating a molecule’s lipophilicity (logD), membrane permeability, and target binding affinity.

The molecule 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane presents a unique analytical challenge. As a conformationally restricted, bridged morpholine bioisostere, its secondary amine at position 5 is heavily influenced by the electron-withdrawing inductive effect of the oxygen at position 2, as well as the steric hindrance introduced by the bridgehead methyl group . Furthermore, because this aliphatic system lacks a conjugated π-electron network, it is entirely UV-transparent in the standard analytical range. This precludes the use of high-throughput UV-metric titrations, necessitating orthogonal, non-optical methodologies.

This guide objectively compares the three most robust analytical alternatives for determining the pKa of this specific bicyclic nitrogen: Potentiometric Titration , Nuclear Magnetic Resonance (NMR) Titration , and Capillary Electrophoresis (CE) .

Methodological Comparison & Logical Selection

When dealing with a UV-inactive, sterically hindered secondary amine, the selection of the analytical method depends heavily on sample purity, available quantity, and the need for structural resolution .

  • Potentiometric Titration (pH-metric): The industry gold standard for UV-inactive compounds. Modern automated platforms (e.g., Pion Sirius T3) use miniaturized glass electrodes to perform highly accurate titrations on sub-milligram quantities. It calculates pKa using fundamental charge-mass balance equations .

  • 1H NMR Titration: Measures the pH-dependent change in the chemical shift (

    
    ) of the protons adjacent to the basic nitrogen (e.g., C4 and C6 protons). It is the only method that provides site-specific structural confirmation of the protonation event .
    
  • Capillary Electrophoresis (CE): Determines pKa by measuring the shift in electrophoretic mobility as the amine transitions from its charged (protonated) to neutral state. CE is highly advantageous for impure samples, as it separates the analyte from contaminants during the measurement .

pKa_Workflow Start 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane Check UV-Active Chromophore? Start->Check Property Assessment NoUV No (Aliphatic Amine) Check->NoUV UV Absorbance < 0.1 AU Potentiometry Potentiometric Titration (Primary Method) NoUV->Potentiometry High Purity (>95%) NMR 1H NMR Titration (Orthogonal Validation) NoUV->NMR Structural Resolution Req. CE Capillary Electrophoresis (Impure Samples) NoUV->CE Low Purity/Mixtures

Decision matrix for selecting the optimal pKa determination method for aliphatic bicyclic amines.

Quantitative Performance Synthesis

The following table synthesizes the operational parameters of each method when applied specifically to 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Analytical ParameterPotentiometric Titration (Sirius T3)1H NMR TitrationCapillary Electrophoresis (CE)
Detection Principle pH-dependent charge-mass balancepH-dependent chemical shift (

)
pH-dependent electrophoretic mobility
Sample Requirement ~0.5 - 1.0 mg~1.0 - 5.0 mg< 0.1 mg
Purity Requirement High (>95%)Medium (Impurities distinguishable)Low (In-situ separation)
Suitability for Target Optimal (Gold Standard)Excellent (Site-specific data)Good (Best for scarce/impure lots)
Throughput High (~15-30 mins/sample)Low (Requires multiple buffer preps)Medium (~45 mins/sample)
Accuracy (vs. Lit)

0.02 log units

0.10 log units

0.05 log units

Validated Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems . Every step includes built-in causality checks to prevent artifactual data generation.

Protocol A: High-Precision Potentiometric Titration (Sirius T3 Platform)

This method relies on the precise dispensing of acid and base to track the buffering capacity of the bicyclic amine.

Causality & Self-Validation: We utilize a dual-titration approach (acid-to-base, followed by base-to-acid). If the forward and reverse titration curves perfectly overlap, it self-validates that the system remained in true thermodynamic equilibrium and that no precipitation or electrode fouling occurred.

  • Electrode Calibration (Gran Plot):

    • Titrate a standardized 0.15 M KCl solution containing 0.5 M HCl with 0.5 M KOH.

    • Causality: This generates a Gran plot to verify the Nernstian response of the glass electrode and precisely quantifies any dissolved carbonate contamination in the water, which would otherwise falsely buffer the basic region of the curve.

  • Sample Preparation:

    • Dissolve ~1.0 mg of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane in 1.5 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl background mimics physiological ionic strength. Maintaining a constant high ionic strength ensures the activity coefficients of the ions remain stable throughout the titration, allowing the measured concentration-based pKa to be reliably converted to a thermodynamic pKa.

  • Inert Atmosphere Titration:

    • Submerge the micro-electrode and overhead stirrer. Purge the headspace continuously with Argon gas.

    • Causality: Argon prevents atmospheric

      
       from dissolving into the basic solution to form carbonic acid, which would artificially lower the apparent pKa of the secondary amine.
      
  • Dual Titration Execution:

    • Drop the pH to 2.0 using 0.5 M HCl. Titrate upward to pH 12.0 using 0.5 M KOH, then immediately reverse the titration back to pH 2.0.

  • Data Extraction:

    • Plot the Bjerrum difference curve (average number of bound protons per molecule vs. pH). The pKa is extracted at the inflection point where the degree of protonation

      
      .
      

Potentiometric_Protocol Calib 1. System Calibration (Gran Plot Analysis) Prep 2. Sample Preparation (1 mg in 0.15M KCl) Calib->Prep Validates Electrode Titrate 3. Dual Titration (Acid ↔ Base) Prep->Titrate Argon Purge Analyze 4. Bjerrum Plot (pKa Extraction) Titrate->Analyze Charge-Mass Data

Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol B: Site-Specific 1H NMR Titration

While potentiometry gives the macroscopic pKa, NMR confirms exactly which site is protonating—a crucial validation for novel bicyclic scaffolds .

Causality & Self-Validation: We utilize


 to prevent the massive water solvent peak from obscuring the aliphatic protons of the [2.2.1] system. However, glass pH electrodes are calibrated for 

. To self-validate the thermodynamic accuracy, the raw meter reading (

) must be mathematically corrected to reflect true deuterium ion activity (

).
  • Buffer Array Preparation:

    • Prepare 12 distinct phosphate/citrate buffer solutions in

      
       spanning 
      
      
      
      2.0 to 11.0.
    • Correct all meter readings using the Glasoe-Long equation:

      
      .
      
  • Sample Spiking:

    • Add 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane to a final concentration of 2 mM in each buffer.

    • Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

    • Causality: DSS provides a static reference peak at 0.00 ppm. This ensures that any observed chemical shifts in the analyte are due to protonation, not bulk magnetic susceptibility changes across different buffer concentrations.

  • Spectral Acquisition:

    • Acquire 1H NMR spectra at a strictly regulated 298 K.

    • Causality: Acid dissociation is a temperature-dependent thermodynamic equilibrium; failure to thermoregulate the NMR probe will result in scattered, non-sigmoidal data.

  • Curve Fitting:

    • Track the chemical shift (

      
      ) of the diastereotopic protons at C4 and C6 (adjacent to the N5 nitrogen). As the nitrogen protonates, these protons become heavily deshielded, moving downfield.
      
    • Plot

      
       vs. 
      
      
      
      and fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

References

  • Pion Inc. (2023). The Pion Sirius T3 Physchem Instrument. pion-inc.com. [Link]

  • Elsevier. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.[Link]

  • Sonar. (n.d.). pKa determination by 1H NMR spectroscopy - an old methodology revisited. Sonar.ch.[Link]

  • Analytical Chemistry. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. ACS Publications.[Link]

  • Journal of Organic Chemistry. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Executive Summary & Chemical Significance 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a specialized bridged bicyclic amine often utilized as a rigid scaffold in medicinal chemistry to constrain the conformation of bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a specialized bridged bicyclic amine often utilized as a rigid scaffold in medicinal chemistry to constrain the conformation of bioactive molecules. Its structural integrity is vital for synthesis, but its disposal requires strict adherence to protocols governing organic amines and heterocyclic compounds .

Improper disposal poses two specific risks:

  • Environmental Persistence: The bridged bicyclic structure is resistant to rapid biodegradation.

  • Exothermic Incompatibility: As a secondary amine, it is basic. Accidental mixing with acidic waste streams can generate significant heat and spattering.

This guide defines the autonomous decision-making process for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Hazard Profiling & Physicochemical Properties

Effective disposal starts with understanding the "Why." The following properties dictate the waste stream classification.

PropertyValue / ClassificationOperational Implication
CAS Number 1935565-29-9Unique identifier for waste manifests.
Chemical Class Bicyclic Amine / EtherSegregate from oxidizers and acids.
Physical State Solid (typically) or OilDetermines packaging (Drum vs. Lab Pack).
Basicity (pKa) ~9-10 (Estimated for 2° amine)Corrosive hazard. Do not mix with acid waste.
Flammability CombustibleMust be treated as ignitable waste (D001) if in solution.
Toxicity Irritant / Potential Acute Tox.[1]Handle as toxic waste; prevent dermal contact.

Critical Safety Note: Treat this compound as RCRA Hazardous Waste (Ignitable D001 if liquid; Toxic/Irritant otherwise). Although not explicitly P-listed, its structural analogs suggest potential bioactivity that warrants incineration over landfilling.

Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of the pure amine directly into a drum without first stabilizing its state or verifying compatibility.

Step 3.1: The "Acid Test" (Compatibility Check)

Before adding 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane to a general organic waste container, you must verify the pH of the receiving container.

  • Protocol: Dip a pH strip into the waste carboy.

  • Pass: pH 7–14 (Neutral to Basic). Safe to add.

  • Fail: pH < 7 (Acidic). STOP. Do not add. Create a separate satellite accumulation container for "Basic Organic Waste."

Step 3.2: Solubilization (For Solid Residues)

If you have residual solids in a flask:

  • Dissolve the solid in a minimal amount of a combustible, non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone).

  • Why? Dissolving the solid ensures uniform combustion during incineration and prevents "hot spots" or incomplete destruction in the furnace.

Detailed Disposal Workflows

Scenario A: Pure Chemical / Stock Disposal

Objective: Dispose of expired or unused pure substance.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Waste - Organic Amine - 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane - Toxic/Flammable."

  • Container: Use the original container if intact. If transferring, use a High-Density Polyethylene (HDPE) or Amber Glass bottle with a PTFE-lined cap.

  • Secondary Containment: Place the bottle in a sealable plastic bag (Ziploc type) to contain potential leaks, then place it in a satellite accumulation area (SAA).

Scenario B: Reaction Mixtures (Liquid Waste)

Objective: Dispose of the chemical when dissolved in reaction solvents (e.g., DCM, THF, DMF).

  • Segregation: Determine if the solvent is Halogenated or Non-Halogenated.[2]

    • If DCM/Chloroform: Use Halogenated Waste stream.

    • If THF/Methanol/DMF: Use Non-Halogenated Waste stream.

  • Neutralization (Optional but Recommended): If the reaction mixture was quenched with acid, ensure the final pH is neutral (6-8) before combining with general waste to prevent delayed exotherms.

Waste Stream Decision Matrix (Logic Flow)

The following diagram illustrates the autonomous decision logic for disposing of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

DisposalFlow Start Disposal of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Solid->Liquid Dissolve (Small Qty) Pack Lab Pack (Original Container) Solid->Pack Large Qty SolventCheck Solvent Type? Liquid->SolventCheck Incinerate Final Fate: High-Temp Incineration Pack->Incinerate Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, THF) SolventCheck->NonHalo AcidCheck Check pH of Waste Stream Halo->AcidCheck NonHalo->AcidCheck Neutralize Neutralize or Segregate AcidCheck->Neutralize pH < 7 Combine Combine in Waste Carboy AcidCheck->Combine pH > 7 Neutralize->Combine Combine->Incinerate

Figure 1: Decision matrix for segregating and processing amine-based chemical waste.

Emergency Contingencies

Spill Response:

  • Evacuate: If a large quantity (>100mL/g) is spilled, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment: Use a universal absorbent (vermiculite or clay). Do not use paper towels alone, as amines can react with cellulose under certain conditions.

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 1% acetic acid) to neutralize the amine residue, followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.